2-Bromo-3-methyl-5-nitropyridine
Description
Properties
IUPAC Name |
2-bromo-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIQHPKXSLHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409464 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23132-21-0 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-3-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methyl-5-nitropyridine is a pivotal heterocyclic intermediate, distinguished by its strategically positioned functional groups that offer a versatile platform for synthetic transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity. We will delve into the mechanistic nuances of its key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and highlight its significant role as a building block in the development of novel pharmaceutical and agrochemical agents. This document serves as a technical resource, offering both foundational knowledge and practical insights for chemists engaged in discovery and process development.
Introduction: The Strategic Importance of a Multifunctional Pyridine Intermediate
In the landscape of organic synthesis, the pyridine scaffold is a cornerstone, integral to the structure of numerous natural products and synthetic compounds with profound biological activity.[1] this compound (CAS No: 23132-21-0) has emerged as a particularly valuable building block due to its unique trifunctionalized architecture.[2] The interplay between the electron-withdrawing nitro group, the nucleophilicly labile bromo substituent, and the sterically and electronically influential methyl group imparts a rich and tunable reactivity profile.[3][4] This strategic arrangement allows for selective and sequential modifications, making it an ideal starting material for the construction of complex molecular architectures.[2] Its utility spans from the synthesis of active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents, to the development of innovative pesticides and herbicides.[2][5]
Physicochemical and Spectroscopic Profile
This compound typically presents as a yellow to brown crystalline powder, a characteristic often imparted by the nitro group.[4] Its solid state at room temperature simplifies handling and storage, though it should be kept in a cool, well-ventilated environment.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23132-21-0 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4][6] |
| Molecular Weight | 217.02 g/mol | [4][6] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 57-58 °C | [4][6] |
| Boiling Point | 305.1±37.0 °C (Predicted) | [6] |
| Purity (Assay) | ≥98.0% | [4] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of a bromine atom.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from readily available pyridine derivatives. A common and logical pathway involves the sequential nitration and bromination of a methylated pyridine precursor.[3]
Synthetic Pathway Overview
A prevalent synthetic strategy commences with 3-methylpyridine. The key transformations are the regioselective introduction of a nitro group at the 5-position, followed by bromination at the 2-position.[3] Careful optimization of reaction conditions, such as temperature, solvent, and the choice of reagents, is paramount for achieving high yields and purity.[3]
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Nitration of 3-Methylpyridine
-
To a stirred mixture of concentrated sulfuric acid, add 3-methylpyridine dropwise while maintaining the temperature below 10 °C with an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the reaction vessel, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-methyl-5-nitropyridine.
Step 2: Bromination of 3-Methyl-5-nitropyridine
-
Dissolve 3-methyl-5-nitropyridine in a suitable solvent (e.g., acetonitrile).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Modern approaches may also employ transition-metal catalysis to enhance regioselectivity and overall efficiency.[3][5]
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by its three distinct functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[3][8]
Caption: Key reaction sites of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles.[3][5] This reactivity is enhanced by the electron-withdrawing nitro group at the 5-position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[8]
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate (Meisenheimer complex). The aromaticity is then restored by the departure of the bromide leaving group.[8]
Common Nucleophiles:
-
Alkoxides (e.g., sodium methoxide) to form ether derivatives.[5][9]
-
Amines to introduce new nitrogen-containing substituents.[3][5]
-
Thiols, which can selectively displace the nitro group in some 3-nitropyridine systems.[10]
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and the bromo substituent of this compound makes it an excellent substrate for this transformation.[11][12] This reaction allows for the introduction of a wide range of aryl and heteroaryl groups.[13][14]
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[11][14]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, typically facilitated by a base.[11][15]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).[14]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]·CH₂Cl₂) (typically 1-5 mol%).
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[14]
-
Heat the reaction mixture with vigorous stirring for several hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a handle for a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, or the construction of fused heterocyclic systems.[4][16]
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method.[17] Raney nickel is often preferred if dehalogenation of the bromo group is a concern.[17]
-
Metal/Acid Systems: Reagents such as iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), or tin(II) chloride (SnCl₂) provide milder conditions and can be more chemoselective.[17]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst is another common approach.
The resulting 5-amino-2-bromo-3-methylpyridine is itself a valuable intermediate for further diversification.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[3]
-
Pharmaceuticals: Its derivatives are explored as potential therapeutics. For example, the pyridine core is a common feature in kinase inhibitors used in oncology.[1] By functionalizing the 2- and 5-positions, libraries of compounds can be generated for screening against various biological targets.[2]
-
Agrochemicals: The compound serves as a precursor for the synthesis of novel pesticides, herbicides, and fungicides.[2] The ability to fine-tune the substituents on the pyridine ring allows for the development of more potent and selective crop protection agents.[2]
-
Materials Science: The unique electronic properties of substituted pyridines also make them of interest in the development of specialty polymers and other advanced materials.[2][5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, information from similar nitrobromopyridines provides guidance.
-
Hazards: Nitrobromopyridines are typically classified as irritants to the skin, eyes, and respiratory system.[18][19] They may be harmful if swallowed, in contact with skin, or if inhaled.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][20] A dust mask or respirator may be necessary if handling the powder outside of a fume hood.[21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents, high temperatures, and open flames.[5][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
Conclusion
This compound is a testament to the power of strategic molecular design. Its trifunctionalized nature provides a robust and versatile platform for a wide range of synthetic transformations, from nucleophilic substitutions to modern cross-coupling reactions. The ability to selectively manipulate each functional group makes it an invaluable intermediate for researchers in both academic and industrial settings. As the demand for novel pharmaceuticals and advanced agrochemicals continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase, ensuring that this compound remains a key player in the advancement of chemical synthesis.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of this compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of this compound.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 23132-21-0.
- Exploring this compound: A Versatile Organic Synthesis Intermediate. (n.d.).
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.
- ChemicalBook. (n.d.). This compound(23132-21-0) 13C NMR spectrum.
- Wikipedia. (n.d.). Suzuki reaction.
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 6. This compound CAS#: 23132-21-0 [m.chemicalbook.com]
- 7. This compound(23132-21-0) 13C NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. fishersci.com [fishersci.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 21. 2-Bromo-5-nitropyridine 99 4487-59-6 [sigmaaldrich.com]
A Comprehensive Technical Guide to 2-Bromo-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern organic synthesis, 2-Bromo-3-methyl-5-nitropyridine occupies a critical role in the development of novel pharmaceuticals and agrochemicals. Its unique trifunctionalized pyridine core, featuring a strategically placed bromine atom, a methyl group, and a nitro group, offers a versatile platform for a wide array of chemical transformations. This guide, intended for the discerning researcher and development scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and reactivity, thereby empowering more informed and innovative applications. We will delve into its physical and chemical characteristics, explore its reactivity through the lens of its functional groups, and provide practical insights into its handling and synthesis.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its effective application in research and development. These properties dictate crucial experimental parameters, from solvent selection to reaction temperature and purification strategies.
Structural and General Properties
This compound is a crystalline solid at ambient temperature, typically appearing as a light yellow to light brown substance.[1] The specific color can be an indicator of purity, with purer samples tending towards the lighter end of the spectrum.
| Property | Value | Source |
| CAS Number | 23132-21-0 | [2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Appearance | Solid (light yellow to light brown) | [1] |
| IUPAC Name | This compound | [2] |
Thermal Properties and Solubility
The melting and boiling points are critical for predicting phase transitions and setting appropriate temperature ranges for reactions and purification.
| Property | Value | Source |
| Melting Point | 57-58°C | [3][4] |
| Boiling Point | 305.1 ± 37.0 °C (Predicted) | [3][4] |
| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [4] |
The solubility profile of this compound is characteristic of many functionalized organic molecules. It exhibits poor solubility in water due to the predominantly hydrophobic nature of the brominated and methylated pyridine ring.[1] However, it demonstrates good solubility in common organic solvents such as methanol, dichloromethane, and chloroform, which is advantageous for its use in a variety of organic reactions.[1][3][4]
Section 2: Spectroscopic Signature
The unique arrangement of atoms and functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide definitive confirmation of its structure.
¹H NMR (400MHz, CDCl₃):
-
δ 9.04 (d, J = 2.7Hz, 1H)
-
δ 8.29 (d, J = 2.5Hz, 1H)
-
δ 2.54 (s, 3H)[3]
¹³C NMR (126 MHz, CDCl₃):
-
δ 150.65
-
δ 142.47
-
δ 136.76
-
δ 132.75
-
δ 22.20[3]
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a range of selective transformations, making it a valuable intermediate in multi-step syntheses.[5]
The Role of the Functional Groups
-
Bromine Atom: The bromine at the 2-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide variety of nucleophiles such as amines and alkoxides.[1][5] This reactivity is fundamental to its use in constructing more complex molecular architectures.
-
Nitro Group: As a strong electron-withdrawing group, the nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution.[5] Conversely, it can be readily reduced to an amino group, opening up a plethora of further derivatization possibilities, such as diazotization and coupling reactions.[5]
-
Methyl Group: The methyl group at the 3-position is relatively stable but can undergo oxidation under specific conditions.[5]
Key Synthetic Transformations
The strategic positioning of these functional groups allows for a diverse range of chemical reactions, making this compound a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[5]
Caption: Key synthetic transformations of this compound.
Section 4: Synthesis Protocol
A common and effective method for the synthesis of this compound starts from 3-methyl-5-nitropyridin-2(1H)-one. This protocol highlights the careful control of reaction conditions necessary for achieving high yields and purity.[3][5]
Experimental Procedure
-
Reactant Preparation: A sample of 3-methyl-5-nitropyridin-2-ol (e.g., 1.44 g, 9.34 mmol) is placed in a pressure vessel and dissolved in a solvent mixture of toluene/DMF (10:1 v/v; 15 mL).[3]
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas such as argon.[3]
-
Reagent Addition: Phosphorus tribromide (PBr₃) (e.g., 1.32 mL, 14.0 mmol) is added via syringe.[3]
-
Reaction Conditions: The reaction mixture is stirred at 120°C for 20 minutes.[3]
-
Workup:
-
The mixture is cooled to room temperature.
-
It is then neutralized with a 3M NaOH solution.
-
The product is extracted with toluene (3 x 15 mL).[3]
-
-
Purification: The combined organic phases are dried with anhydrous magnesium sulfate and concentrated under vacuum to yield the target product.[3]
This procedure typically results in a high yield (e.g., 99%) of this compound as an orange solid.[3]
Caption: A typical laboratory workflow for the synthesis of this compound.
Section 5: Safety and Handling
Hazard Classification and Precautionary Measures
Based on analogous compounds, this compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4] Keep the container tightly closed.
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[6]
-
Following Skin Contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[6]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Conclusion
This compound is a compound of significant interest and utility in the fields of medicinal chemistry and materials science. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for the modern chemist. By understanding the interplay of its functional groups and adhering to appropriate safety protocols, researchers can fully harness the synthetic potential of this versatile building block to drive innovation and discovery.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
- ChemicalBook. (n.d.). This compound CAS#: 23132-21-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of this compound.
- ChemicalBook. (n.d.). 23132-21-0(this compound) Product Description.
- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- MedchemExpress.com. (n.d.). Safety Data Sheet.
- J&K Scientific. (n.d.). This compound, 98% | 23132-21-0.
Sources
- 1. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound CAS#: 23132-21-0 [m.chemicalbook.com]
- 4. 23132-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
An In-Depth Technical Guide to 2-Bromo-3-methyl-5-nitropyridine (CAS No. 23132-21-0)
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. This compound, identified by CAS number 23132-21-0, has emerged as a pivotal intermediate, valued for its unique constellation of functional groups that offer a powerful toolkit for molecular construction.[1][2] Its structure, featuring a pyridine core functionalized with a reactive bromine atom, a nitro group, and a methyl group, provides multiple handles for diverse and selective chemical transformations.[2][3] This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, providing the technical insights necessary for its effective utilization in complex synthetic campaigns. It serves as a key starting material for developing novel pharmaceuticals, innovative agrochemicals, and advanced materials.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. This compound is a yellow to brown crystalline powder, a characteristic often associated with nitro-containing aromatic compounds.[3] Its solid nature and relatively stable form under standard conditions facilitate handling and storage.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23132-21-0 | [3][4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 217.02 g/mol | [3][4] |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 57-58 °C | [3][5] |
| Boiling Point | 305.1 ± 37.0 °C (Predicted) | [6] |
| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [6] |
| Purity | Typically ≥98.0% | [3][7] |
Molecular Structure Visualization
The specific arrangement of substituents on the pyridine ring dictates the molecule's reactivity. The bromine at the 2-position is susceptible to displacement, the electron-withdrawing nitro group at the 5-position activates the ring for certain transformations, and the methyl group at the 3-position offers a site for potential further functionalization.[1][3]
Caption: Chemical structure of this compound.
Synthesis Methodologies
Several synthetic routes to this compound have been established, often starting from simpler pyridine derivatives.[1] A common strategy involves the sequential nitration and bromination of 3-methylpyridine.[1] However, a more detailed and frequently cited laboratory-scale synthesis begins with 2-hydroxy-5-methyl-3-nitropyridine, offering a high-yield pathway.[8]
Exemplary Synthesis Protocol: Bromination of 2-Hydroxy-5-methyl-3-nitropyridine
This protocol describes the conversion of a hydroxyl group to a bromine atom, a crucial transformation for introducing a versatile synthetic handle. The choice of phosphorus(V) oxybromide (POBr₃) is key, as it is a powerful brominating agent for hydroxyl-substituted heterocycles.
Causality and Mechanistic Insight: The reaction proceeds via the activation of the hydroxyl group by POBr₃. The lone pair on the oxygen atom of the hydroxypyridine attacks the electrophilic phosphorus atom, initiating a sequence of steps that ultimately results in the displacement of the activated oxygen species by a bromide ion. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is essential for solubilizing the starting materials and facilitating the reaction at elevated temperatures.[8] The nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
Step-by-Step Protocol: [8]
-
Vessel Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq, e.g., 100 g, 0.65 mol) and N,N-dimethylformamide (DMF, 5 volumes, e.g., 500 mL).
-
Cooling: Cool the stirred solution to 0-10 °C using an ice bath. This controlled cooling is critical to manage the exothermic nature of the subsequent addition.
-
Reagent Addition: Add phosphorus(V) oxybromide (POBr₃) (1.2 eq, e.g., 222.8 g, 0.78 mol) in portions, ensuring the internal temperature remains between 0-10 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 12 hours under a nitrogen atmosphere to drive the reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into crushed ice (e.g., 1 Kg). This quenching step precipitates the product and dissolves inorganic byproducts.
-
Filtration and Washing: Collect the resulting yellow solid by filtration. Wash the solid thoroughly with ice-cold water (e.g., 2 x 500 mL) to remove any residual DMF and salts.
-
Drying: Dry the isolated solid in a desiccator under high vacuum to obtain the final product, this compound. (Reported Yield: 86%).[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Core Applications in Synthesis
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The bromine atom at the 2-position is the primary site for introducing molecular diversity, most notably through palladium-catalyzed cross-coupling reactions.[9] The electron-withdrawing nitro group can be reduced to an amine, providing another avenue for derivatization.[1][9]
Key Reaction Pathways
In drug discovery, the formation of C-C and C-N bonds is fundamental. Suzuki-Miyaura coupling and Buchwald-Hartwig amination are two of the most powerful and widely used methods for this purpose, and this compound is an excellent substrate for both.[10][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. jk-sci.com [jk-sci.com]
- 5. molbase.com [molbase.com]
- 6. 23132-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 23132-21-0 this compound AKSci N490 [aksci.com]
- 8. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
2-Bromo-3-methyl-5-nitropyridine molecular structure
An In-depth Technical Guide to 2-Bromo-3-methyl-5-nitropyridine: Molecular Structure, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. Among these, this compound stands out as a pivotal building block, prized for its unique arrangement of reactive sites on a pyridine core.[1][2] This compound serves as a versatile precursor in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.[2][3] Its significance lies not just in its structure, but in the predictable and controllable reactivity imparted by the interplay of its bromo, methyl, and nitro substituents.
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the core aspects of this compound's molecular structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. By explaining the causality behind its synthetic utility, this document aims to serve as an authoritative resource for harnessing the full potential of this important chemical intermediate.
Molecular Structure and Physicochemical Properties
The utility of this compound stems directly from its molecular architecture. The pyridine ring is functionalized with three distinct groups, each contributing to its overall reactivity profile.
-
2-Bromo Group: The bromine atom at the C2 position is an excellent leaving group, rendering this site highly susceptible to nucleophilic aromatic substitution reactions. This is a primary avenue for introducing new functional groups and extending the molecular framework.[1][4]
-
3-Methyl Group: This group exerts a modest electronic influence on the pyridine ring. While relatively stable, it can be a site for oxidation under specific, often harsh, conditions.[1][4]
-
5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic landscape of the pyridine ring. It deactivates the ring toward electrophilic substitution but can be readily reduced to an amino group, a critical transformation that opens up a vast array of subsequent chemical modifications.[1][4]
-
Pyridine Nitrogen: The lone pair of electrons on the ring's nitrogen atom allows for protonation and the formation of metal complexes, which can be leveraged in catalysis or materials science.[1][4]
dot
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The compound typically appears as a light yellow to brown crystalline powder, a characteristic often associated with nitro-aromatic compounds.[5] Its properties make it a stable solid that is convenient for handling and storage under appropriate conditions.
| Property | Value | Source |
| CAS Number | 23132-21-0 | [6] |
| Molecular Formula | C₆H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 217.02 g/mol | [5][6] |
| Appearance | Light yellow to yellow Solid | [5] |
| Melting Point | 57-58 °C | [6] |
| Boiling Point | 305.1±37.0 °C (Predicted) | [6][7] |
| Density | 1.709±0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Soluble in Methanol | [6][7] |
Spectroscopic and Analytical Characterization
Structural confirmation of this compound is unequivocally achieved through a combination of modern spectroscopic techniques. Each method provides distinct, complementary information that validates the molecular identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides clear diagnostic signals. It typically shows two distinct signals for the aromatic protons on the pyridine ring, appearing as doublets due to coupling. A sharp singlet is observed for the three protons of the methyl group. For example, a reported spectrum shows peaks at δ 9.04 (d, J = 2.7Hz, 1H), 8.29 (d, J = 2.5Hz, 1H), and 2.54 (s, 3H).[6]
-
¹³C NMR: The carbon spectrum reveals six unique signals corresponding to each carbon atom in the molecule, confirming the substitution pattern. A reported spectrum shows peaks at δ 150.65, 142.47, 136.76, 132.75, and 22.20 ppm.[6]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M+] due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence of its presence.
-
Infrared (IR) Spectroscopy: IR analysis helps identify the key functional groups. Characteristic absorption bands for the nitro group (NO₂) stretches, C-Br bond, and aromatic C-H and C=C/C=N bonds would be prominent in the spectrum.
Synthesis and Chemical Reactivity
The synthetic versatility of this compound is matched by the logical and well-established methods for its preparation.
Synthetic Pathways
Several routes to synthesize this intermediate have been developed, often starting from readily available pyridine derivatives.[1] A common and illustrative approach involves the sequential functionalization of a simpler pyridine core.
dot
Caption: General synthetic workflow for this compound.
Another established method involves the bromination of a pre-functionalized hydroxy-nitropyridine, which offers high yields and purity.[8] Careful control over reaction parameters such as temperature, solvents, and reagent stoichiometry is critical for optimizing these synthetic transformations.[1]
Key Reactivity Profile
The compound's value is realized through its predictable reactivity, which allows for its incorporation into more complex molecules.
dot
Caption: Key reactivity pathways of this compound.
-
Nucleophilic Substitution: The C2-Br bond is the primary site for reaction with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[1][4] This reaction is fundamental for building new carbon-heteroatom bonds and is a cornerstone of its use in drug discovery.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., iron in acetic acid, catalytic hydrogenation). The resulting amino group is a versatile handle for further derivatization, such as amide bond formation, diazotization, or Sandmeyer reactions.
-
Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds and the synthesis of complex biaryl or acetylenic structures.
Applications in Research and Industry
The well-defined reactivity of this compound makes it an indispensable intermediate across several high-value sectors.
-
Pharmaceutical Development: It is a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its structure can be strategically modified to generate molecules with desired biological activities, including potential anti-cancer, anti-inflammatory, or anti-viral properties.[2][3]
-
Agrochemical Industry: In agriculture, this compound is instrumental in the development of next-generation pesticides, herbicides, and fungicides.[2][3] By serving as a scaffold, it allows chemists to create more effective and selective crop protection agents, contributing to improved agricultural sustainability.[2]
-
Materials Science: The unique electronic and coordination properties of the functionalized pyridine ring can be exploited in the synthesis of specialty polymers, dyes, and other advanced materials with tailored optical or electronic characteristics.[2][3]
Exemplary Experimental Protocol: Synthesis
To ensure scientific integrity and reproducibility, a self-validating protocol is essential. The following procedure for the synthesis of this compound from 2-hydroxy-5-methyl-3-nitropyridine is adapted from established methods.[8]
Objective: To synthesize 2-bromo-5-methyl-3-nitropyridine with high yield and purity.
Materials:
-
2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol)
-
Phosphorus(V) oxybromide (POBr₃) (222.8 g, 0.78 mol)
-
N,N-dimethylformamide (DMF) (500 mL)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-hydroxy-5-methyl-3-nitropyridine (100 g) in DMF (500 mL).
-
Reagent Addition: Cool the solution to 0-10 °C using an ice bath. Add POBr₃ (222.8 g) in portions with continuous stirring, ensuring the temperature remains within the specified range.
-
Reaction: After the addition is complete, warm the reaction mixture to 80 °C and stir under nitrogen for 12 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice (approx. 1 Kg) with stirring.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Purification: Wash the filtered solid thoroughly with ice-cold deionized water (2 x 500 mL) to remove any residual DMF and inorganic salts.
-
Drying: Dry the purified solid in a desiccator under high vacuum for 24 hours to yield the final product.
Validation:
-
Yield: A typical yield for this procedure is around 86% (approx. 121 g).[8]
-
Purity Analysis: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A reported mass spectrometry result is (M+H)⁺ expected: 217; found: 216.9.[8]
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. Based on available safety data for structurally similar compounds like 2-Bromo-5-nitropyridine, the substance should be treated as hazardous.
-
Hazards: May cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[6][7]
Conclusion
This compound is a quintessential example of a high-value chemical intermediate. Its molecular structure, characterized by a strategically functionalized pyridine ring, provides a robust and versatile platform for synthetic innovation. The predictable reactivity of its bromo, methyl, and nitro groups allows for a wide range of chemical transformations, making it an indispensable tool for researchers and developers in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in driving scientific advancement.
References
- Exploring the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. (n.d.). ChemicalBook.
- Mastering Organic Synthesis: The Power of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
- This compound CAS#: 23132-21-0. (n.d.). ChemicalBook.
- 2-Bromo-5-methyl-3-nitropyridine. (n.d.). Chem-Impex.
- 2-Bromo-5-nitropyridine 99 4487-59-6. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- Exploring this compound: A Versatile Organic Synthesis Intermediate. (n.d.).
- 23132-21-0(this compound) Product Description. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 5. innospk.com [innospk.com]
- 6. This compound CAS#: 23132-21-0 [m.chemicalbook.com]
- 7. 23132-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromo-5-nitropyridine 99 4487-59-6 [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methyl-5-nitropyridine
Introduction
2-Bromo-3-methyl-5-nitropyridine is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development.[1][2] Its strategic trifunctional arrangement—a reactive bromine atom amenable to nucleophilic substitution and cross-coupling reactions, a directing methyl group, and an electron-withdrawing nitro group that activates the pyridine ring—renders it a versatile intermediate for constructing complex molecular architectures.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and high yield.
Physicochemical Properties
A foundational understanding of the target compound's properties is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 23132-21-0 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 57-58 °C | [4] |
| Purity (Assay) | ≥98.0% | [4] |
Strategic Synthesis Pathways: A Comparative Overview
The synthesis of this compound can be approached through several distinct routes. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity. This guide will focus on two of the most reliable and well-documented methodologies:
-
The Sandmeyer Reaction Pathway: A classic and robust method involving the diazotization of an amino-substituted pyridine precursor followed by displacement with a bromide. This route offers high yields and is a cornerstone of aromatic chemistry.[5][6]
-
The Hydroxypyridine Pathway: This approach involves the conversion of a 2-hydroxypyridine scaffold to the corresponding 2-bromo derivative, typically using a phosphorus-based brominating agent.
Below is a high-level overview of these strategic approaches.
Figure 1: High-level comparison of the two primary synthetic pathways.
Pathway 1: The Sandmeyer Reaction Approach
This pathway is often preferred for its reliability and proceeds in three key stages starting from 2-amino-3-methylpyridine.
Stage 1: Nitration of 2-Amino-3-methylpyridine
Causality of Experimental Choices: The nitration of an aminopyridine requires careful control of conditions. The amino group is a strong activating group, but under the strongly acidic conditions required for nitration (a mixture of nitric and sulfuric acid), it exists as the protonated, deactivating ammonium species. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position relative to the amino group, which is the 5-position. The methyl group at the 3-position further reinforces this regioselectivity. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize side-product formation.
Experimental Protocol: Synthesis of 2-Amino-3-methyl-5-nitropyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 24 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 5.0 g (46.2 mmol) of 3-methylpyridin-2-amine to the cooled sulfuric acid, ensuring the temperature is maintained below 20 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cool 3.5 mL of fuming nitric acid (d=1.5) to 0 °C and slowly add 3.5 mL of concentrated sulfuric acid.
-
Nitration: Add the prepared nitrating mixture dropwise to the aminopyridine solution, keeping the reaction temperature below 20 °C.
-
Reaction Progression: Allow the mixture to warm to 20 °C and then heat to 35-40 °C. Maintain this temperature, stirring for an additional 30 minutes at 50 °C.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with concentrated aqueous ammonia, which will cause the product to precipitate.
-
Purification: Filter the precipitate, wash with cold water and 50% aqueous DMF (6 mL), and then recrystallize from DMF to yield 2-amino-3-methyl-5-nitropyridine. A typical yield is around 35%.
Stage 2: Diazotization and Sandmeyer Reaction
Mechanistic Insight: The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide range of functionalities, including halogens.[5] The reaction proceeds via the formation of a diazonium salt, which is an excellent leaving group (N₂ gas). In the presence of a copper(I) salt, such as cuprous bromide (CuBr), a single-electron transfer mechanism is initiated. The Cu(I) reduces the diazonium salt, forming an aryl radical and N₂, with the copper being oxidized to Cu(II). The aryl radical then abstracts a bromine atom from the [Cu(II)Br₂] species, regenerating the Cu(I) catalyst and forming the final aryl bromide product.[6]
Figure 2: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Sandmeyer procedures for similar pyridine substrates.[1]
-
Reaction Setup: Suspend 2-amino-3-methyl-5-nitropyridine (0.1 mol) in 6 M hydrobromic acid (250 mL) in a flask and cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (0.12 mol) in water portion-wise, ensuring the internal temperature remains below 5 °C. Stir the mixture at 0 °C for an additional hour after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.13 mol) in hydrobromic acid. Add this catalyst solution to the cold diazonium salt suspension.
-
Decomposition: Gradually warm the reaction mixture to room temperature and then heat to approximately 60-70 °C until the evolution of nitrogen gas ceases, indicating the complete decomposition of the diazonium salt.
-
Work-up and Isolation: Cool the mixture and neutralize it with a base (e.g., sodium hydroxide or ammonia solution) to a pH of ~9.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Pathway 2: Synthesis from 2-Hydroxy-3-methyl-5-nitropyridine
This pathway offers an alternative route, particularly if the corresponding hydroxypyridine is readily available or easily synthesized.
Stage 1: Synthesis of the Hydroxypyridine Precursor
The precursor, 2-hydroxy-3-methyl-5-nitropyridine, can be synthesized from 2-amino-5-methylpyridine. This involves a diazotization followed by hydrolysis, which is then nitrated.[7]
Stage 2: Bromination of 2-Hydroxy-3-methyl-5-nitropyridine
Causality of Experimental Choices: The conversion of a 2-pyridone (the tautomeric form of a 2-hydroxypyridine) to a 2-halopyridine is a standard transformation. Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are effective for this purpose. The reaction proceeds via the formation of a phosphate or phosphonate ester intermediate on the pyridone oxygen, which transforms the hydroxyl group into a good leaving group. A subsequent nucleophilic attack by a bromide ion at the 2-position displaces the leaving group, yielding the desired 2-bromopyridine. The use of a high-boiling solvent like DMF facilitates the reaction, which often requires elevated temperatures.
Experimental Protocol: Synthesis of this compound
This protocol is based on a procedure for a closely related isomer and is expected to be effective for the target molecule.[7]
-
Reaction Setup: In a flask suitable for heating, dissolve 2-hydroxy-3-methyl-5-nitropyridine (0.65 mol) in N,N-dimethylformamide (DMF) (500 mL). Cool the solution to 0-10 °C.
-
Addition of Brominating Agent: Add phosphorus oxybromide (POBr₃) (0.78 mol) in portions to the stirred solution, maintaining the low temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into 1 kg of crushed ice with stirring.
-
Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the solid by filtration, wash it thoroughly with ice-cold water (2 x 500 mL) to remove DMF and inorganic salts. Dry the product under high vacuum to afford this compound as a solid. This method has been reported to yield the analogous 2-bromo-5-methyl-3-nitropyridine in 86% yield.[7]
Conclusion
The synthesis of this compound is reliably achieved through well-established synthetic transformations. The Sandmeyer reaction, starting from 2-amino-3-methylpyridine, offers a classic and versatile route, while the bromination of 2-hydroxy-3-methyl-5-nitropyridine provides a robust alternative. The selection of the optimal pathway will depend on factors such as starting material availability, cost, and desired scale of production. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling the efficient and reproducible synthesis of this critical chemical intermediate.
References
- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Properties of this compound.
- PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
- ChemicalBook. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
- Pipzine Chemicals. This compound Manufacturer & Supplier in China.
- Ningbo Inno Pharmchem Co.,Ltd.
- ChemicalBook. 2-Amino-3-methyl-5-nitropyridine synthesis.
- Wikipedia. Sandmeyer reaction. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Organic Syntheses. 2-bromopyridine. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Synthesis of 2-Bromo-3-methyl-5-nitropyridine from 3-methylpyridine
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methyl-5-nitropyridine from 3-Methylpyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-methylpyridine (3-picoline) into this compound, a key building block in the pharmaceutical and agrochemical industries. We will delve into the strategic considerations for sequencing the requisite nitration and bromination reactions, providing detailed, field-proven protocols for each step. The underlying principles of regioselectivity in the electrophilic substitution of the pyridine nucleus are examined, supported by mechanistic diagrams and authoritative references. This document is intended for researchers, chemists, and process development scientists seeking a robust and well-validated methodology for the synthesis of this important heterocyclic intermediate.
Introduction and Strategic Overview
This compound is a highly functionalized pyridine derivative prized for its utility in medicinal chemistry and materials science.[1] Its strategic arrangement of a nucleophilic displacement-ready bromine atom, a reducible nitro group, and a modifiable methyl group makes it a versatile scaffold for constructing complex molecular architectures.[1] The synthesis from the readily available starting material, 3-methylpyridine, necessitates two key electrophilic aromatic substitution (SEAr) reactions: nitration and bromination.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[2][3] Furthermore, under the strongly acidic conditions typical for SEAr, the ring nitrogen is protonated, further deactivating the system. Consequently, electrophilic substitution on pyridines requires harsher conditions compared to their carbocyclic analogs and typically proceeds at the 3-position (β-position).[2]
The primary strategic decision in this synthesis is the order of the nitration and bromination steps. Let's analyze the directing effects of the substituents to determine the most logical pathway.
-
Starting Material (3-Methylpyridine): The methyl group is an activating, ortho, para-director. It enhances the electron density at positions 2, 4, and 6.
-
Route A: Nitration First. Nitrating 3-methylpyridine is expected to place the nitro group at the 5-position. This is because the methyl group at C-3 directs to C-2, C-4, and C-6, while the pyridine nitrogen directs to C-3 and C-5. The 5-position is sterically accessible and electronically favored. The subsequent bromination of 3-methyl-5-nitropyridine would then be directed by both the methyl and nitro groups. The C-3 methyl group directs ortho and para (to C-2, C-4, C-6), while the C-5 nitro group directs meta (to C-2, C-4, C-6). This powerful cooperative directing effect strongly favors substitution at the C-2 or C-6 position. Steric hindrance from the adjacent methyl group makes the C-2 position the most probable site of attack.
-
Route B: Bromination First. Bromination of 3-methylpyridine would likely yield a mixture of isomers, complicating the synthesis. The subsequent nitration of a bromo-3-methylpyridine intermediate would be influenced by both the methyl and bromine substituents, again potentially leading to purification challenges.
Based on this analysis, Route A (Nitration followed by Bromination) presents a more regiochemically controlled and efficient pathway. This guide will therefore focus exclusively on this superior strategy.
Caption: Overall synthetic workflow from 3-methylpyridine.
Step 1: Nitration of 3-Methylpyridine
The introduction of a nitro group onto the pyridine ring is the critical first step. Due to the deactivated nature of the pyridine nucleus, this transformation requires potent nitrating agents and carefully controlled conditions. A common and effective method involves the use of nitric acid in the presence of a strong acid or anhydride.[4][5]
Mechanistic Rationale and Regioselectivity
The nitration of pyridine derivatives under strongly acidic conditions proceeds via the electrophilic attack of a nitronium ion (NO₂⁺) on the pyridinium cation. The positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic attack.
Analysis of the resonance structures of the sigma complex (Wheland intermediate) formed upon attack at different positions reveals why substitution at C-5 (β-position relative to nitrogen) is favored. Attack at the C-2, C-4, or C-6 positions would place a positive charge directly on the already positively charged nitrogen atom, a highly unfavorable electronic situation. In contrast, attack at the C-3 or C-5 positions keeps the positive charge distributed among the carbon atoms of the ring. The activating effect of the C-3 methyl group further stabilizes the intermediate formed from attack at the 5-position, making it the major product.
Caption: Mechanism of electrophilic nitration of 3-methylpyridine.
Experimental Protocol: Nitration
This protocol is adapted from established procedures for the nitration of substituted pyridines.[4][5]
Reagents and Equipment:
-
3-Methylpyridine (3-picoline)
-
Fuming Nitric Acid (90% or greater)
-
Concentrated Sulfuric Acid (98%)
-
Ice, Water, Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly add 3-methylpyridine to the cold sulfuric acid with continuous stirring. The formation of the pyridinium salt is exothermic. Maintain the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition of nitric acid, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution or cold dilute sodium hydroxide solution until the pH is approximately 7-8. This step must be performed cautiously in an ice bath as it is highly exothermic.
-
The product, 3-methyl-5-nitropyridine, may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-methyl-5-nitropyridine by recrystallization or column chromatography.
Data Summary: Nitration
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | 90-100 | 3-4 | ~70-80 | General procedure |
| HNO₃ / TFAA | 0 to RT | 2-5 | 10-83 (for various pyridines) | [4][5] |
Step 2: Bromination of 3-Methyl-5-nitropyridine
With the nitro group installed, the final step is the regioselective introduction of a bromine atom. The pyridine ring is now significantly deactivated by the electron-withdrawing nitro group, necessitating specific conditions for a successful bromination.
Mechanistic Rationale and Regioselectivity
The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The key to the success of this step is the powerful directing effect of the existing substituents.
-
-CH₃ at C-3 (Activating): Directs ortho (C-2, C-4) and para (C-6).
-
-NO₂ at C-5 (Deactivating): Directs meta (C-2, C-4, C-6).
Both groups cooperatively direct the incoming electrophile (Br⁺) to positions 2, 4, and 6. However, attack at the C-4 position is disfavored due to the formation of a less stable intermediate. Between the C-2 and C-6 positions, the C-2 position is sterically less hindered and electronically favored, leading to the selective formation of this compound.
Caption: Mechanism of electrophilic bromination.
Experimental Protocol: Bromination
This protocol is based on general procedures for the bromination of deactivated aromatic systems.[6]
Reagents and Equipment:
-
3-Methyl-5-nitropyridine
-
Liquid Bromine (Br₂)
-
Acetic Acid or Sulfuric Acid
-
Sodium acetate (optional, as a buffer)
-
Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve 3-methyl-5-nitropyridine in a suitable acidic solvent, such as glacial acetic acid or concentrated sulfuric acid, in a round-bottom flask.
-
If using acetic acid, sodium acetate can be added to the solution.
-
From a dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. Caution: Bromine is highly corrosive and toxic; this step must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for several hours (4-12 h), monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine.
-
Neutralize the mixture by the slow addition of a base (e.g., NaOH or Na₂CO₃ solution) until it is slightly alkaline.
-
The solid product, this compound, should precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Bromination
| Substrate | Reagent System | Temperature (°C) | Yield (%) | Reference |
| 2-methoxy-4-methyl-3-nitropyridine | Br₂ / Acetic Acid / Sodium Acetate | 80 | 82.2 | [6] |
| 2-hydroxy-5-methyl-3-nitropyridine | POBr₃ / DMF | 80 | 86 | [7] |
Note: The table includes data for structurally similar compounds as direct literature on the bromination of 3-methyl-5-nitropyridine can be sparse. The principles and conditions are analogous.
Conclusion
The synthesis of this compound from 3-methylpyridine is most effectively and selectively achieved through a two-step sequence involving nitration followed by bromination. The initial nitration, driven by the directing influence of the methyl group and the inherent electronic properties of the pyridine ring, selectively yields 3-methyl-5-nitropyridine under strong acid conditions. The subsequent bromination is a powerful example of cooperative directing effects, where both the methyl and nitro groups guide the bromine electrophile to the C-2 position with high fidelity. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful laboratory-scale synthesis of this valuable chemical intermediate.
References
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of this compound. Pharma-Chemicals Blog. [Link]
- ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora Discussion. [Link]
- YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube Video. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Molecular Blueprint of a Versatile Intermediate
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a chemical intermediate is defined by its structural features and reactive potential. 2-Bromo-3-methyl-5-nitropyridine stands as a pivotal building block, offering a strategically functionalized pyridine core for the construction of complex molecular architectures.[1][2][3] Its value lies in the distinct reactivity imparted by the bromine atom, the methyl group, and the nitro group, each occupying a specific position on the pyridine ring.[1] Understanding the precise molecular structure is therefore not merely an academic exercise but a critical necessity for predicting its behavior in chemical reactions and, ultimately, for the rational design of novel bioactive molecules.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a Senior Application Scientist, my aim is to move beyond a simple recitation of data. Instead, this document will serve as a field-proven guide to interpreting the spectral information, explaining the causal relationships between the molecular structure and the resulting spectroscopic signals. Every piece of data presented is a clue, and by synthesizing the information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a definitive and validated molecular portrait of this important synthetic intermediate.
Molecular Structure and Key Spectroscopic Features
The structural arrangement of this compound, with its unique combination of an electron-donating methyl group and a strongly electron-withdrawing nitro group on a brominated pyridine ring, gives rise to a distinct and interpretable set of spectroscopic data. A thorough analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra provides an unambiguous confirmation of its constitution.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of protons, providing definitive evidence for the connectivity of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to display three distinct signals: a singlet for the methyl group and two doublets in the aromatic region for the two pyridine ring protons. The electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating character of the methyl group, will influence the chemical shifts of these protons.
Predicted ¹H NMR Data:
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.5 | Singlet | 3H | -CH₃ |
| Pyridine Proton | ~8.0-8.5 | Doublet | 1H | H-4 |
| Pyridine Proton | ~8.5-9.0 | Doublet | 1H | H-6 |
Interpretation:
-
Methyl Protons (-CH₃): The singlet appearing around 2.5 ppm is characteristic of a methyl group attached to an aromatic ring. Its integration value of 3H confirms the presence of the three equivalent methyl protons.
-
Pyridine Protons (H-4 and H-6): The two protons on the pyridine ring are not chemically equivalent and are expected to appear as doublets due to coupling with each other. The proton at the 6-position (H-6) is anticipated to be the most downfield (shifted to a higher ppm value) due to the strong deshielding effects of the adjacent nitrogen atom and the electron-withdrawing nitro group at the 5-position. The proton at the 4-position (H-4) will also be downfield but to a lesser extent. The coupling constant between these two protons is expected to be small (in the range of 2-3 Hz), which is typical for a meta-coupling in a pyridine ring.
¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment of the ring.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (ppm) | Assignment (Carbon Position) | Rationale |
| ~17-20 | -CH₃ | Typical range for a methyl group attached to an sp² hybridized carbon. |
| ~120-125 | C-5 | Carbon bearing the nitro group, shifted downfield due to the electron-withdrawing effect. |
| ~130-135 | C-3 | Carbon with the methyl group, its shift is influenced by both the methyl and bromo substituents. |
| ~140-145 | C-2 | Carbon attached to the electronegative bromine atom, resulting in a significant downfield shift. |
| ~145-150 | C-4 | Aromatic CH carbon, deshielded by the adjacent nitro group. |
| ~150-155 | C-6 | Aromatic CH carbon adjacent to the ring nitrogen, experiencing the most significant downfield shift in the aromatic region. |
Interpretation:
The predicted chemical shifts are based on the known effects of substituents on the pyridine ring. The carbons directly attached to the electronegative bromine (C-2) and the nitro group (C-5), as well as the carbon adjacent to the ring nitrogen (C-6), are expected to be the most deshielded and therefore appear at the lowest field. The methyl carbon will be the most shielded and appear at the highest field. A ¹³C NMR spectrum image is available from some suppliers, which can be used to visually confirm this pattern.[4]
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro group, the aromatic ring, and the C-H and C-Br bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring |
| ~1550-1500 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |
| ~1350-1300 | Symmetric NO₂ Stretch | Nitro (-NO₂) |
| ~1100-1000 | C-Br Stretch | Bromo (-Br) |
Interpretation:
The most diagnostic peaks in the IR spectrum of this compound are the strong absorptions for the nitro group. The asymmetric stretch typically appears as a strong band around 1550-1500 cm⁻¹, while the symmetric stretch is found at a lower wavenumber, around 1350-1300 cm⁻¹. The presence of these two distinct and intense bands is a strong indicator of the nitro functionality. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically in the fingerprint region below 1100 cm⁻¹.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, we expect to see a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₅BrN₂O₂) is approximately 217.02 g/mol . Due to the presence of bromine, which has two common isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M⁺ and M+2 peak) of roughly equal intensity at m/z 216 and 218. A related isomer, 2-bromo-5-methyl-3-nitropyridine, has shown an (M+H)⁺ peak at m/z 216.9, which supports this expected molecular weight.[5]
-
Key Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da). This would result in a fragment ion at m/z 170/172.
-
Loss of Br: The loss of the bromine atom (79/81 Da) would lead to a fragment ion at m/z 137.
-
Loss of a Methyl Radical: Cleavage of the methyl group (CH₃, 15 Da) would produce a fragment ion at m/z 201/203.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols should be followed. These methodologies are designed to be self-validating, providing a robust framework for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe for ¹³C.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Pick and label the peaks in both the ¹H and ¹³C spectra.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine and the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation mechanisms that are consistent with the observed spectrum.
-
Conclusion: A Unified Spectroscopic Identity
The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides a cohesive and unequivocal identification of this compound. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of the key functional groups, most notably the nitro group. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and the ongoing development of novel chemical entities derived from this versatile intermediate.
References
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3-methyl-5-nitropyridine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Understanding the NMR spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and its Influence on NMR Spectra
This compound possesses a pyridine ring substituted with three distinct functional groups: a bromine atom, a methyl group, and a nitro group. The positions of these substituents significantly influence the electron density distribution within the pyridine ring, which in turn governs the chemical shifts of the hydrogen and carbon nuclei in its NMR spectra.
The bromine at the 2-position, the methyl group at the 3-position, and the strongly electron-withdrawing nitro group at the 5-position create a unique electronic environment for the two remaining aromatic protons and the methyl protons.[1] This substitution pattern leads to a well-resolved and interpretable NMR spectrum.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
2.1. Expected Chemical Shifts and Multiplicities
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:
-
Aromatic Protons (H4 and H6): The two protons on the pyridine ring are in different chemical environments and will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm).
-
H6: This proton is situated between the nitrogen atom and the bromine-bearing carbon. The strong electron-withdrawing effect of the adjacent nitrogen and the nitro group at the 5-position will deshield this proton significantly, causing it to resonate at a higher chemical shift, likely in the range of δ 8.8-9.2 ppm . It will appear as a doublet due to coupling with H4.
-
H4: This proton is adjacent to the methyl group and the nitro-substituted carbon. It will be less deshielded than H6 and is expected to appear in the range of δ 8.3-8.7 ppm . It will also appear as a doublet due to coupling with H6.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will give rise to a single signal. This signal will appear in the upfield region, typically around δ 2.5-2.8 ppm . Due to the absence of adjacent protons, it will be a singlet .
2.2. Coupling Constants
The coupling between the two aromatic protons, H4 and H6, is a meta-coupling (⁴J), which is typically small in pyridine rings, on the order of 2-3 Hz . This small coupling constant will be observable as the fine splitting of the doublet signals for H4 and H6.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 8.8 - 9.2 | Doublet (d) | ~2-3 |
| H4 | 8.3 - 8.7 | Doublet (d) | ~2-3 |
| -CH₃ | 2.5 - 2.8 | Singlet (s) | - |
Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.
3.1. Expected Chemical Shifts
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms, as well as by resonance effects.
-
C2 (C-Br): The carbon atom bonded to the bromine will be significantly deshielded and is expected to appear in the range of δ 140-145 ppm .
-
C5 (C-NO₂): The carbon atom attached to the strongly electron-withdrawing nitro group will also be deshielded, with an expected chemical shift in the region of δ 145-150 ppm .
-
C6: This carbon, adjacent to the electronegative nitrogen atom, will be deshielded and is predicted to resonate around δ 150-155 ppm .
-
C4: This carbon will be influenced by the adjacent nitro group and is expected to have a chemical shift in the range of δ 135-140 ppm .
-
C3 (C-CH₃): The carbon bearing the methyl group will be less deshielded than the other ring carbons, with a predicted chemical shift around δ 130-135 ppm .
-
-CH₃: The methyl carbon will appear in the upfield region of the spectrum, typically at δ 15-20 ppm .
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C6 | 150 - 155 |
| C5 | 145 - 150 |
| C2 | 140 - 145 |
| C4 | 135 - 140 |
| C3 | 130 - 135 |
| -CH₃ | 15 - 20 |
Experimental Protocols for NMR Analysis
To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is recommended.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.
Caption: Workflow for NMR sample preparation.
4.2. NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30)
-
Spectral width: ~16 ppm (centered around 6 ppm)
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral width: ~250 ppm (centered around 125 ppm)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the concentration
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For a definitive assignment of all proton and carbon signals, especially in cases of spectral overlap or ambiguity, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two proton signals in a COSY spectrum confirms that they are spin-spin coupled. For this compound, a cross-peak would be expected between the signals for H4 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary (non-protonated) carbons and for confirming the overall connectivity of the molecule. For instance, correlations from the methyl protons would be expected to C3 and C4.
Caption: Expected 2D NMR correlations for this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation and purity assessment. The distinct chemical shifts and coupling patterns of the aromatic and methyl protons in the ¹H NMR spectrum, along with the six resolved signals in the ¹³C NMR spectrum, allow for a complete and unambiguous assignment of the molecule's structure, especially when complemented with 2D NMR techniques. This guide serves as a valuable resource for researchers working with this important synthetic intermediate, enabling them to confidently interpret their NMR data and ensure the integrity of their chemical transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of this compound.
Sources
Solubility of 2-Bromo-3-methyl-5-nitropyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-3-methyl-5-nitropyridine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Chemical Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that profoundly influences the trajectory of a chemical entity from discovery to application. For a versatile intermediate like this compound, understanding its solubility profile is paramount for several reasons:
-
Reaction Kinetics and Purity: In organic synthesis, the solubility of reactants in a chosen solvent system dictates the reaction rate, efficiency, and the impurity profile of the resulting product. Homogeneous reaction mixtures, facilitated by adequate solubility, often lead to higher yields and cleaner conversions.
-
Purification and Isolation: Techniques such as crystallization and chromatography, which are central to obtaining high-purity compounds, are critically dependent on the differential solubility of the target molecule and its impurities in various solvent systems.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing a viable dosage form.
This guide will delve into the specific solubility characteristics of this compound, providing both theoretical insights and practical methodologies to empower researchers in their scientific endeavors.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first consider its molecular structure and key physical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 57-58°C | [2] |
| Predicted Density | 1.709 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -2.95 ± 0.20 | [1] |
The presence of a bromine atom, a methyl group, and a nitro group on the pyridine ring imparts a unique combination of polarity and potential for intermolecular interactions.[3] The nitro group is strongly electron-withdrawing, creating a dipole moment in the molecule. The pyridine nitrogen atom possesses a lone pair of electrons, allowing for hydrogen bonding with protic solvents.[4]
Qualitative Solubility Profile
Based on available literature, the solubility of this compound in various organic solvents can be summarized as follows:
| Solvent | Qualitative Solubility | Reference |
| Methanol | Soluble | [1][2] |
| Dichloromethane | Soluble | [5] |
| Chloroform | Soluble | [5] |
| N,N-Dimethylformamide (DMF) | Soluble | [5] |
| Water | Poor solubility | [5] |
This profile is consistent with the principle of "like dissolves like." The compound's moderate polarity allows it to dissolve in polar aprotic solvents like dichloromethane and DMF, as well as in a polar protic solvent like methanol. Its poor solubility in water is also expected, given the largely organic and hydrophobic nature of the molecule despite the presence of the nitrogen atom and nitro group.[5]
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes. For dissolution to occur spontaneously, ΔG_sol must be negative.
The overall process can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of solid this compound.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The interplay of these energetic contributions determines the extent of solubility. The molecular interactions at play for this compound are visualized in the diagram below.
Caption: Intermolecular forces in the dissolution of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of quantitative solubility data, researchers must often determine this experimentally. The equilibrium solubility method is a robust and widely accepted technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the equilibrium solubility method.
Detailed Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.
-
-
Generation of a Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis and Calculation:
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a robust framework for understanding and determining its solubility profile. The qualitative data indicates solubility in common organic solvents such as methanol, dichloromethane, and DMF. A thorough understanding of the interplay between the compound's molecular structure and solvent properties, as outlined herein, is essential for predicting its behavior in various systems. The detailed experimental protocol provided empowers researchers to generate reliable, quantitative solubility data in their own laboratories, facilitating the effective use of this important chemical intermediate in research and development.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier in China.
- ChemicalBook. This compound CAS#: 23132-21-0.
- ChemicalBook. 23132-21-0(this compound) Product Description.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of this compound.
- Solubility of Things. Solubility of Pyridine (C5H5N).
- University of Calgary. Solubility of Organic Compounds.
Sources
- 1. This compound CAS#: 23132-21-0 [m.chemicalbook.com]
- 2. 23132-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
An In-depth Technical Guide to 2-Bromo-3-methyl-5-nitropyridine: Reactivity, Functionalization, and Synthetic Utility
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. The pyridine ring is a privileged scaffold, forming the core of numerous bioactive molecules. However, it is the thoughtful arrangement of functional groups on this ring that unlocks its true potential. 2-Bromo-3-methyl-5-nitropyridine is a quintessential example of such a strategically functionalized intermediate.[1] Its value lies not in the reactivity of a single group, but in the orchestrated chemical potential of its three distinct functionalities: a versatile bromine atom, a transformable nitro group, and a directing methyl group, all positioned on an electron-deficient pyridine core.[1][2]
This guide provides an in-depth exploration of the chemical personality of this compound. We will dissect the reactivity of each functional group, present field-proven protocols for its transformation, and illustrate how this versatile building block serves as a linchpin in the synthesis of complex molecular architectures. This document is intended for the practicing research scientist and drug development professional, offering not just procedural steps, but the underlying chemical logic that drives synthetic strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23132-21-0 | [2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Melting Point | 57-58 °C | [2] |
Core Synthesis Strategy
The most common and logical synthesis of this compound begins with a readily available precursor, 3-methylpyridine (β-picoline).[1][3] The synthetic route is a deliberate, stepwise functionalization that leverages the inherent directing effects of the pyridine nitrogen and the methyl substituent.
-
Nitration: The first step is the introduction of the nitro group. The pyridine ring is generally deactivated towards electrophilic substitution; however, under harsh conditions (e.g., fuming nitric and sulfuric acids), nitration can be achieved. The methyl group and the ring nitrogen direct the incoming electrophile primarily to the 5-position.
-
Bromination: Following nitration, the bromine atom is introduced. The electron-withdrawing nitro group further deactivates the ring, but the 2-position (alpha to the nitrogen) is susceptible to halogenation, often using reagents like N-bromosuccinimide (NBS) or elemental bromine under specific conditions to yield the final product.[3]
This sequence is critical; reversing the order would lead to a different substitution pattern due to the altered electronic landscape of the intermediate.
Caption: Synthetic route to this compound.
Dissecting the Reactivity: A Functional Group-Centric Analysis
The synthetic power of this compound stems from the distinct and complementary reactivity of its bromo and nitro groups, which can be addressed selectively or in sequence.
The C2-Bromo Group: A Gateway to Cross-Coupling Chemistry
The bromine atom at the 2-position is the primary handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is significantly enhanced by the strong electron-withdrawing nitro group in the para-position (position 5), which stabilizes the transition states of both nucleophilic substitution and oxidative addition in catalytic cycles.[1][4]
The electron-deficient nature of the ring makes the C2 position highly susceptible to attack by strong nucleophiles. This allows for the direct displacement of the bromide.[3]
-
Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[4] The nitro group is crucial as it delocalizes the negative charge, lowering the activation energy for the reaction. Without it, this pathway would be energetically unfavorable.[4]
-
Common Nucleophiles: Alkoxides (to form ethers), amines (to form aminopyridines), and thiols (to form thioethers) are effective nucleophiles for this transformation.[1][3]
This is arguably the most powerful application of the C2-bromo functionality, enabling the construction of complex biaryl and heterocyclic systems. The general principle involves the oxidative addition of the C-Br bond to a Palladium(0) catalyst, followed by transmetalation and reductive elimination.[5][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids/esters. This is a robust and widely used reaction in drug discovery for creating biaryl linkages.[5][6]
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes, creating arylalkyne structures.[7][8] This reaction typically requires a copper(I) co-catalyst.[7]
-
Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines. This reaction has largely replaced harsher classical methods for N-arylation due to its superior functional group tolerance and scope.[9][10]
Table 2: Typical Conditions for Cross-Coupling of 2-Bromopyridines
| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2-5%) | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (2-5%), CuI (5-10%) | PPh₃ (in catalyst) | Et₃N, DIPEA | THF, DMF | RT - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2-5%) | BINAP, XPhos, t-BuXPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Data synthesized from multiple sources including[11],[12], and[13].
Protocol: Suzuki-Miyaura Coupling of a this compound Scaffold
This protocol is adapted from established procedures for similar electron-deficient 2-halopyridines.[14] It is a self-validating system; successful coupling confirms the reactivity of the C-Br bond under these conditions.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Flask Purging: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent system is crucial for dissolving both the organic and inorganic components.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
The C5-Nitro Group: A Precursor to the Amino Moiety
The nitro group is not merely an activating group; it is a versatile functional handle in its own right. Its most significant transformation is reduction to a primary amine, which dramatically alters the electronic properties of the ring and provides a new site for functionalization (e.g., amide formation, diazotization, or further coupling reactions).[2]
The choice of reducing agent is critical to ensure chemoselectivity, particularly preserving the C-Br bond if it has not yet been reacted.
-
Catalytic Hydrogenation:
-
H₂/Pd/C: A very efficient method, but it carries a high risk of hydrodebromination (cleavage of the C-Br bond). It is best used after the bromine has been functionalized via a cross-coupling reaction.[15]
-
H₂/Raney Nickel: A valuable alternative that often reduces the nitro group while leaving aryl bromides and chlorides intact.[15]
-
-
Metal-Acid Systems:
-
Fe/NH₄Cl or Fe/AcOH: A classic, mild, and often chemoselective method for nitro group reduction in the presence of sensitive functional groups.[15]
-
SnCl₂·2H₂O: Another mild and reliable reagent that is tolerant of many functional groups, including aryl halides.
-
Caption: Workflow for the selective reduction of the nitro group.
Protocol: Chemoselective Reduction of the Nitro Group
This protocol utilizes tin(II) chloride, a method known for its tolerance of aryl halides, making it ideal for reducing the nitro group while preserving the C2-bromo functionality for subsequent reactions. This protocol is adapted from standard procedures for reducing aromatic nitro compounds.[15]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in ethanol (10 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-bromo-3-methylpyridine, which can be purified by column chromatography if necessary.
Synergistic Reactivity: A Multi-Step Synthetic Example
The true utility of this compound is realized when its functional groups are manipulated in a planned sequence.
Caption: A common two-step synthetic strategy.
In this strategy, the C-Br bond is addressed first via a Suzuki coupling to install a desired aryl substituent. The resulting nitro-biaryl compound is then subjected to reduction. In this second step, a less selective but highly efficient reagent like H₂/Pd/C can be used, as the risk of debromination is no longer a concern. The final aminobipyridine product is a common scaffold in medicinal chemistry.
Safety and Handling
As a halogenated nitropyridine derivative, this compound must be handled with appropriate care. It is classified as an irritant and is harmful if ingested or inhaled.[16][17]
Table 3: GHS Hazard and Precautionary Information
| Category | Statement | Reference(s) |
| Hazard | H315: Causes skin irritation. | [16] |
| H319: Causes serious eye irritation. | [16] | |
| H335: May cause respiratory irritation. | [16] | |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [16][18] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [18] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |
-
Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[17][18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is far more than a simple chemical reagent; it is a versatile synthetic platform. The strategic placement of its functional groups provides chemists with a reliable and predictable toolkit for molecular construction. The C2-bromo position serves as an anchor point for sophisticated cross-coupling reactions, while the C5-nitro group acts as a latent amine, ready to be revealed when needed. Understanding the distinct reactivity of each site, the causality behind reaction choices, and the appropriate protocols for their transformation allows researchers to efficiently navigate complex synthetic pathways and accelerate the discovery of novel chemical entities.
References
- Exploring the Synthesis and Properties of this compound. (URL: )
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (URL: )
- Exploring this compound: A Versatile Organic Synthesis Intermedi
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety D
- This compound Manufacturer & Supplier in China - Pipzine Chemicals. (URL: )
- 2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. (URL: )
- This compound | Alkali Metals Ltd. | CPHI Online. (URL: )
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Suzuki reaction - Wikipedia. (URL: [Link])
- Nitro Reduction - Common Conditions. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Electron-Withdrawing Effects in 2-Bromo-3-methyl-5-nitropyridine: A Cornerstone for Advanced Drug Development
This in-depth technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent in the molecular architecture of 2-Bromo-3-methyl-5-nitropyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the profound influence of these electronic properties on the molecule's reactivity, spectroscopic characteristics, and its strategic role as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] By integrating theoretical principles with practical, field-proven insights, this guide aims to empower scientists to leverage the unique chemical attributes of this pivotal pyridine derivative.
The Electronic Architecture of Substituted Pyridines: A Synopsis
The pyridine ring, a foundational scaffold in a multitude of pharmaceuticals, is an electron-deficient aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency can be further modulated by the introduction of substituents. Electron-donating groups (EDGs) can partially offset this deficiency, while electron-withdrawing groups (EWGs) exacerbate it, significantly influencing the molecule's chemical behavior.[4]
In the case of this compound, the pyridine core is adorned with two potent electron-withdrawing groups, the nitro (-NO₂) and bromo (-Br) groups, and one weakly electron-donating group, the methyl (-CH₃) group. The interplay of these substituents dictates the electron density distribution across the ring, thereby governing its reactivity and spectroscopic signature.
Deconstructing the Electron-Withdrawing Effects in this compound
The net electronic effect of a substituent on an aromatic ring is a confluence of two primary phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the ring carbon atom. Both the nitro and bromo groups are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring. The methyl group, being slightly less electronegative than an sp² hybridized carbon, exerts a weak electron-donating inductive effect (+I).
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group at the 5-position exerts a powerful electron-withdrawing resonance effect (-R) by delocalizing the ring's π-electrons onto its oxygen atoms. The bromo group at the 2-position exhibits a dual role; while it is inductively withdrawing, it can also donate a lone pair of electrons into the ring via a +R effect. However, for halogens, the -I effect typically outweighs the +R effect.
The synergistic impact of the potent -I and -R effects of the nitro group, combined with the significant -I effect of the bromine atom, renders the pyridine ring in this compound exceptionally electron-deficient. This pronounced electrophilicity is the cornerstone of its chemical utility.
Below is a diagram illustrating the key electronic effects at play in the molecule.
Caption: Dominant electronic effects in this compound.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron deficiency of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][3] This class of reactions is of paramount importance in synthetic organic chemistry for the formation of carbon-heteroatom bonds.[5]
The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway.[6][7] The key to this reactivity lies in the ability of the electron-withdrawing groups, particularly the nitro group at the para-position relative to the bromine, to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[6]
Mechanism of Nucleophilic Aromatic Substitution:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine (the ipso-carbon), which is highly electrophilic due to the inductive effects of the adjacent nitrogen and the bromine atom, as well as the resonance effect of the nitro group. This attack forms a resonance-stabilized carbanion intermediate (Meisenheimer complex).
-
Stabilization of the Meisenheimer Complex: The negative charge of the intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group, to yield the substituted product.
The workflow for a typical SNAr reaction is depicted below.
Caption: Generalized workflow of the SNAr reaction.
Spectroscopic Characterization: Unveiling the Electronic Landscape
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of the protons and carbons in the pyridine ring of this compound are highly informative of the electron-withdrawing effects.
¹H NMR Spectroscopy
The protons on the pyridine ring are expected to resonate at downfield chemical shifts, indicative of a deshielded environment due to the overall electron deficiency. The H4 and H6 protons will be particularly deshielded due to their proximity to the strongly electron-withdrawing nitro and bromo groups, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct measure of the electron density at each carbon atom. The carbons directly attached to the electronegative substituents (C2, C3, and C5) will exhibit characteristic chemical shifts. The C2 and C5 carbons, bonded to bromine and the nitro group respectively, will be significantly downfield. Conversely, the carbons at positions 4 and 6 will also be deshielded due to the overall electron-poor nature of the ring.
Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale for Chemical Shift |
| C2 | 140-150 | Attached to electronegative Br and adjacent to N. |
| C3 | 130-140 | Attached to a methyl group but influenced by adjacent EWGs. |
| C4 | 145-155 | Para to the ring N and ortho to the -NO₂ group. |
| C5 | 135-145 | Attached to the strongly electron-withdrawing -NO₂ group. |
| C6 | 150-160 | Ortho to both the ring N and the -NO₂ group, highly deshielded. |
Note: Predicted ranges are based on general principles of substituent effects on pyridine ¹³C chemical shifts.[8][9][10]
Experimental Protocols
Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the substitution of the 2-bromo group with a generic amine nucleophile.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methyl-5-nitropyridine derivative.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.5-0.7 mL) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the carbon signals based on their chemical shifts and comparison with predicted values or data from 2D NMR experiments (HSQC, HMBC) if necessary.[5]
Implications for Drug Development and Medicinal Chemistry
The unique electronic and reactive properties of this compound make it a highly valuable building block in drug discovery.[11][12][13] The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[14]
The electron-deficient nature of the nitropyridine ring can be crucial for:
-
Target Engagement: The polarized C-H bonds and the potential for hydrogen bond acceptance by the nitro group and the pyridine nitrogen can facilitate strong and specific interactions with biological targets such as enzymes and receptors.[15]
-
Modulation of Physicochemical Properties: The introduction of substituents via SNAr allows for the fine-tuning of properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: The ease of functionalization at the 2-position provides a straightforward avenue for generating libraries of analogues for SAR studies, enabling the rapid exploration of the chemical space around the pyridine core to identify compounds with enhanced potency and selectivity.[16][17]
For instance, the 5-nitropyridine moiety is a key feature in some antimicrobial and anticancer agents, where its electron-withdrawing nature is thought to contribute to the mechanism of action.[2]
Conclusion
This compound is a quintessential example of how the strategic placement of electron-withdrawing groups on a heterocyclic scaffold can create a highly versatile and reactive chemical entity. The profound electron deficiency of the pyridine ring, driven by the synergistic inductive and resonance effects of the bromo and nitro substituents, activates the molecule for efficient nucleophilic aromatic substitution. This reactivity, coupled with the importance of the substituted pyridine motif in pharmaceuticals, solidifies the position of this compound as a cornerstone intermediate for the synthesis of complex molecules in the ongoing quest for novel and more effective therapeutic agents. A thorough understanding of its electronic properties, as detailed in this guide, is paramount for its effective utilization in modern drug discovery and development.
References
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.
- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). PubMed Central.
- Exploring the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (n.d.). ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PubMed Central.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (n.d.). De Gruyter.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- This compound Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). ACS Omega.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). World Journal of Chemical Education.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (n.d.). PubMed.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (n.d.). ResearchGate.
- Exploring this compound: A Versatile Organic Synthesis Intermediate. (n.d.). Blogger.
- hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.
- 3.7: Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts.
- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (n.d.). PubMed.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
- Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. (n.d.). Scribd.
- Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.). ResearchGate.
- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (n.d.). OUCI.
- Values of some Hammett substituent constants (σ). (n.d.). ResearchGate.
- Hammett Substituent Constants. (n.d.). ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central.
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (n.d.). Semantic Scholar.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube.
- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Journal of the Chemical Society B: Physical Organic.
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014). Chemistry Stack Exchange.
- Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. (n.d.). ResearchGate.
- Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. (n.d.). ResearchGate.
- Nucleophilic aromatic substitution I. (2013). Khan Academy.
- 16.6: Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts.
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). NIH.
- CHAPTER 5: MOLECULAR ORBITALS. (n.d.). Pearson.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. cphi-online.com [cphi-online.com]
- 12. researchgate.net [researchgate.net]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Bromo-3-methyl-5-nitropyridine
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, possesses a unique molecular architecture that dictates its reactivity and stability.[1][2][3] This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines best practices for its storage and handling. Adherence to these guidelines is paramount to ensure the integrity of the material for research and development applications, maintain a safe laboratory environment, and guarantee reproducible experimental outcomes.
Chemical Profile and Intrinsic Stability
This compound (CAS No: 23132-21-0) is a yellow to brown crystalline powder.[3] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitro group, is the primary determinant of its chemical behavior.[3]
-
The Pyridine Ring: The core of the molecule is a pyridine ring, an aromatic heterocycle.
-
Bromine Atom: The bromine at the 2-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]
-
Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position influences the reactivity of the pyridine ring.[1]
-
Methyl Group: The methyl group at the 3-position can undergo oxidation under certain conditions.[1]
Under standard ambient conditions, this compound is a relatively stable solid.[3][4] However, its stability can be compromised by several external factors, as detailed below.
Factors Influencing Chemical Stability
The long-term integrity of this compound is contingent upon the stringent control of its storage environment. Several factors can initiate degradation pathways, leading to impurities that can compromise experimental results.
Temperature
Elevated temperatures can provide the activation energy required for decomposition or unwanted side reactions. While stable at room temperature, controlled refrigerated storage is recommended for long-term preservation.
Moisture and Humidity
The presence of moisture is a significant concern as it can lead to hydrolysis of the compound.[4] Therefore, it is crucial to store this compound in a dry environment.
Light
As with many complex organic molecules, exposure to light, particularly UV radiation, can induce photochemical reactions. Opaque or amber containers are recommended to mitigate this risk.
Oxidizing Agents
Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions, compromising the compound's structure.[4]
Recommended Storage and Handling Protocols
To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended.
Optimal Storage Conditions
A summary of the ideal storage parameters is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[5] | Minimizes degradation and preserves long-term stability. |
| Atmosphere | Under inert gas (Nitrogen or Argon)[5] | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque or amber glass bottle | Protects from moisture, air, and light. |
| Location | Cool, dry, well-ventilated area[6][7][8] | Ensures a stable environment and safety. |
Incompatible Materials
To prevent hazardous reactions and maintain the purity of the compound, it is imperative to avoid storage in proximity to the following substances:
Personal Protective Equipment (PPE) and Handling
Due to the hazardous nature of this compound, appropriate safety measures must be taken during handling.
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Use nitrile gloves and a lab coat to prevent skin contact.[8][9]
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[9]
-
Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10][11]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in readily available literature, insights can be drawn from the known reactivity of related compounds like nitropyridines and nitroaromatics. Potential degradation could occur through:
-
Hydrolysis: Reaction with water, potentially leading to the replacement of the bromine atom with a hydroxyl group.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the compound's chemical properties.[1]
-
Ring Cleavage: Under harsh conditions, such as microbial degradation, the pyridine ring itself can be cleaved.[12][13][14]
The following diagram illustrates a logical decision-making workflow for the appropriate storage of this compound.
Caption: Decision workflow for the storage of this compound.
Conclusion
The chemical integrity of this compound is crucial for its successful application in research and development. By understanding its intrinsic stability and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of their starting materials. A proactive approach to storage, including the use of controlled temperatures, inert atmospheres, and protection from light and moisture, will safeguard this valuable synthetic intermediate for its intended use.
References
- This compound Manufacturer & Supplier in China - Pipzine Chemicals. (URL: )
- This compound CAS#: 23132-21-0 - ChemicalBook. (URL: )
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety D
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety D
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Exploring the Synthesis and Properties of this compound. (URL: )
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])
- Proposed degradation pathways of pyridine derivatives in bacteria...
- 2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. (URL: )
- Possible degradation pathways of nitenpyram by strain NIT-2.
- Exploring this compound: A Versatile Organic Synthesis Intermedi
- Pyridine - University of Iowa Health & Safety. (URL: )
- 2-Bromo-5-methylpyridine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. (URL: [Link])
- 5-bromo-2-nitropyridine - Jubilant Ingrevia. (URL: [Link])
- Handling and Storage of Hazardous Materials - Emergency & Safety Services
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: [Link])
- Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 5. This compound CAS#: 23132-21-0 [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis and Enduring Utility of 2-Bromo-3-methyl-5-nitropyridine: A Technical Guide
Abstract
2-Bromo-3-methyl-5-nitropyridine, a strategically functionalized heterocyclic compound, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique arrangement of a reactive bromine atom, a directing methyl group, and an electron-withdrawing nitro group on a pyridine scaffold bestows upon it a versatile reactivity profile. This guide provides an in-depth exploration of the discovery, historical context, synthesis, chemical properties, and diverse applications of this important intermediate, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and comprehensive analytical data are presented to offer a practical resource for researchers and professionals in the chemical sciences.
Introduction: The Emergence of a Versatile Heterocyclic Intermediate
In the realm of synthetic chemistry, the development of versatile and readily accessible building blocks is a cornerstone of innovation. Substituted pyridines, in particular, are of immense interest due to their prevalence in a wide array of bioactive molecules. This compound has carved a niche for itself as a highly valuable intermediate, offering multiple reaction sites that can be selectively manipulated to construct complex molecular architectures.[1][2] Its utility is underscored by its frequent appearance in the synthesis of active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[2] This guide aims to provide a comprehensive technical overview of this compound, from its synthetic origins to its modern-day applications, thereby serving as a valuable resource for scientists engaged in research and development.
A Historical Perspective: The Genesis of a Key Building Block
While a definitive singular "discovery" of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of substituted nitropyridines in the mid-20th century. The initial synthesis of related compounds was often driven by the need to understand the fundamental reactivity of the pyridine ring and to develop novel dyes and therapeutic agents. Early methods for the synthesis of bromonitropyridines often involved harsh conditions and resulted in mixtures of isomers, posing significant purification challenges.
The development of more regioselective and efficient synthetic methods in the latter half of the 20th century paved the way for the practical synthesis and subsequent commercial availability of specifically substituted pyridines like this compound. Its CAS number, 23132-21-0, was assigned to formally register it as a unique chemical substance, signaling its establishment as a recognized and accessible chemical entity for the broader scientific community. The increasing number of patents and publications citing its use from the late 20th century onwards highlights its growing importance as a key intermediate in various fields of chemical synthesis.
The Art of Synthesis: Crafting this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with the most common strategies involving the sequential functionalization of a pyridine precursor.
Common Synthetic Approach: From 3-Methylpyridine
A widely employed method commences with the readily available starting material, 3-methylpyridine (β-picoline). This process typically involves two key transformations: nitration followed by bromination.
Step 1: Nitration of 3-Methylpyridine
The introduction of a nitro group at the 5-position of the pyridine ring is a critical step. This is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. The methyl group at the 3-position helps to direct the incoming nitro group to the 5-position.
Step 2: Bromination of 3-Methyl-5-nitropyridine
The subsequent step involves the regioselective introduction of a bromine atom at the 2-position. This is often accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.
A logical workflow for this synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound.
Alternative Synthetic Protocol: From 2-Hydroxy-5-methyl-3-nitropyridine
An alternative and efficient synthesis route starts from 2-hydroxy-5-methyl-3-nitropyridine. This method involves the conversion of the hydroxyl group to a bromine atom.
Objective: To synthesize 2-bromo-3-nitro-5-methylpyridine from 2-hydroxy-5-methyl-3-nitropyridine.[3]
Materials:
-
2-Hydroxy-5-methyl-3-nitropyridine
-
Phosphorus(V) oxybromide (POBr₃)
-
N,N-dimethylformamide (DMF)
-
Crushed ice
-
Ice-cold water
Procedure:
-
To a stirred solution of 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) at 0-10 °C, add phosphorus(V) oxybromide (222.8 g, 0.78 mol) in portions.[3]
-
After the addition is complete, stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.[3]
-
Cool the reaction mixture to room temperature and pour it into crushed ice (1 Kg).[3]
-
Filter the resulting solid, wash it thoroughly with ice-cold water (2 x 500 mL), and dry it in a desiccator under high vacuum to yield 2-bromo-5-methyl-3-nitropyridine as a yellow solid.[3]
Expected Yield: Approximately 86%.[3]
Causality of Experimental Choices:
-
Phosphorus(V) oxybromide (POBr₃): This reagent is a powerful brominating agent capable of converting the hydroxyl group of the pyridinone tautomer into a bromine atom.
-
N,N-dimethylformamide (DMF): DMF serves as a polar aprotic solvent that can dissolve the starting material and facilitate the reaction.
-
Inert Atmosphere (Nitrogen): The use of a nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen at elevated temperatures.
-
Quenching with Ice: Pouring the reaction mixture into ice serves to quench the reaction, hydrolyze any remaining POBr₃, and precipitate the product.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 57-58 °C | [4] |
| CAS Number | 23132-21-0 | [4] |
Spectroscopic Data
The structural identity of this compound is unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are consistent with the assigned structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct resonances for each of the six carbon atoms in the molecule, further corroborating its structure.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the nitro group (typically strong asymmetric and symmetric stretches), C-Br bond, and the aromatic ring vibrations.
-
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom, confirming the molecular weight and elemental composition.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay of the bromo, methyl, and nitro groups on the pyridine ring allows for a diverse range of chemical transformations.
Caption: Key reaction pathways of this compound.
Role in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Its structure can be strategically modified to generate molecules with desired biological activities, including anti-cancer and anti-inflammatory properties.[2] For instance, the bromine atom can be displaced by various nucleophiles to introduce diversity, while the nitro group can be reduced to an amine, which can then be further functionalized.
A notable example of its application is in the synthesis of Polo-like kinase 1 (PLK1) inhibitors, such as MLN0905, which have been investigated for their potential in cancer therapy.[6]
Application in Agrochemical Development
In the agrochemical industry, this compound serves as a key building block for the development of novel pesticides, herbicides, and fungicides.[2] By modifying its structure, chemists can design more effective and selective crop protection agents. The ability to introduce different functional groups allows for the fine-tuning of properties such as efficacy, environmental persistence, and toxicity to non-target organisms.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategically designed building blocks in advancing chemical synthesis. Its well-defined reactivity and commercial availability have made it an indispensable tool for researchers in both academia and industry. As the demand for novel pharmaceuticals and sustainable agrochemicals continues to grow, the importance of versatile intermediates like this compound is poised to increase. Future research will likely focus on the development of even more efficient and greener synthetic routes to this compound and its derivatives, as well as the exploration of its utility in emerging fields such as materials science.
References
- Exploring the Synthesis and Properties of this compound. (URL: )
- Mastering Organic Synthesis: The Power of this compound. (URL: )
- Preparation method of 2-methyl-3-bromopyridine.
- Exploring this compound: A Versatile Organic Synthesis Intermedi
- A kind of preparation method of 2 nitro 5 bromopyridines.
- Method of producing 2-amino-3-nitro-5-halogenopyridine.
Sources
Methodological & Application
Application Notes & Protocols: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-5-nitropyridine
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a particularly valuable substrate: 2-Bromo-3-methyl-5-nitropyridine. As a versatile heterocyclic building block, this compound is a crucial intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[2][3]
The unique electronic architecture of this substrate—specifically the interplay between the bromine leaving group, the electron-donating methyl group, and the powerfully electron-withdrawing nitro group—presents distinct challenges and opportunities. This document provides a detailed examination of the substrate's reactivity, the underlying reaction mechanism, and a robust, field-proven protocol for its successful coupling with a range of arylboronic acids.
Substrate Profile and Reactivity Analysis
Understanding the inherent properties of this compound is fundamental to designing a successful coupling strategy. The substitution pattern on the pyridine ring dictates its reactivity within the palladium catalytic cycle.
| Property | Value | Source |
| CAS Number | 23132-21-0 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 57-58 °C | [4] |
Key Reactivity Insights:
-
Activation by the Nitro Group: The strong electron-withdrawing nature of the nitro group at the 5-position significantly lowers the electron density of the pyridine ring. This electronic deficit makes the C-Br bond at the 2-position more electrophilic and highly susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[2]
-
Influence of the Methyl Group: The methyl group at the 3-position exerts a mild electron-donating effect and can introduce moderate steric hindrance near the reaction center.[5]
-
The Pyridine Nitrogen Challenge: A common issue with pyridine-containing substrates is the potential for the lone pair on the nitrogen atom to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation.[6][7] The strategic selection of bulky ligands is crucial to mitigate this effect by sterically shielding the palladium center.
The Catalytic Cycle: A Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst transitioning between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism allows for the rational selection of reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-deficient nature of the substrate accelerates this key step. Bulky, electron-rich ligands stabilize the Pd(0) species and promote this reaction.[8][10]
-
Transmetalation: The organic group from the arylboronic acid (activated by a base to form a boronate species) is transferred to the Pd(II) complex, displacing the bromide ion. The choice of base is critical to ensure the efficient formation of the reactive boronate.[11][12]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. This process is also facilitated by sterically demanding ligands.[13][14]
Key Experimental Parameters and Optimization
The success of the coupling reaction hinges on the careful selection of several key parameters. For an electron-deficient and potentially coordinating substrate like this compound, a well-defined catalyst system is paramount.
| Parameter | Recommended Choice & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂: These are common and reliable Pd(0) and Pd(II) pre-catalysts, respectively. Pd(II) sources require in situ reduction, which is often accomplished by the phosphine ligand.[15] |
| Ligand | Bulky Biaryl Phosphines (e.g., SPhos, XPhos) or P(t-Bu)₃: These ligands are both sterically demanding and electron-rich. The bulk facilitates reductive elimination and prevents catalyst deactivation by pyridine coordination, while the high electron density promotes the initial oxidative addition step.[10][16] |
| Base | K₃PO₄ or Cs₂CO₃: These are effective bases for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base suitable for a wide range of substrates. Cs₂CO₃ is often used for more challenging couplings due to its higher solubility in organic solvents.[8][17] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 to 10:1 v/v): A biphasic solvent system is standard. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.[1][9] |
| Temperature | 80–110 °C: The reaction typically requires heating to drive the catalytic cycle to completion, especially for less reactive coupling partners.[9] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water via syringe to achieve the desired solvent ratio (e.g., 5:1) and a final concentration of ~0.1 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is fully consumed.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-methyl-5-nitropyridine product.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded pre-catalyst or insufficient reduction of Pd(II)).2. Inappropriate ligand for the substrate.3. Insufficiently degassed solvents (oxygen poisons Pd(0)). | 1. Use a fresh bottle of palladium pre-catalyst and ligand.2. Switch to a bulkier, more electron-rich ligand like XPhos or use an N-heterocyclic carbene (NHC) based pre-catalyst.[16]3. Ensure solvents are thoroughly degassed via sparging with argon or freeze-pump-thaw cycles. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or moisture.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or incompatible. | 1. Use anhydrous solvents and ensure glassware is oven-dried.2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[13] |
| Formation of Homocoupled Products | 1. Presence of oxygen leading to oxidative homocoupling of the boronic acid.2. Inefficient transmetalation step. | 1. Rigorously maintain an inert atmosphere throughout the setup and reaction.2. Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃) to find one that promotes faster transmetalation. |
| Dark/Black Reaction Mixture | Formation of palladium black (Pd(0) nanoparticles) due to catalyst decomposition. | This often indicates ligand dissociation. Increase the ligand-to-palladium ratio (e.g., L:Pd of 4:1) or switch to a more robust ligand that binds more strongly to the palladium center. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation for synthesizing valuable 2-aryl-3-methyl-5-nitropyridine derivatives. Success relies on a clear understanding of the substrate's electron-deficient nature and the implementation of a carefully chosen catalytic system. The use of bulky, electron-rich phosphine ligands is critical to promote the key steps of the catalytic cycle while preventing catalyst deactivation. The protocol and insights provided herein offer a comprehensive foundation for researchers to confidently and efficiently utilize this important building block in their synthetic endeavors.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of this compound.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications | Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- NIH National Library of Medicine. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Pipzine Chemicals. This compound Manufacturer & Supplier in China.
- NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- NIH National Library of Medicine. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Exploring this compound: A Versatile Organic Synthesis Intermediate.
- Wikipedia. Suzuki reaction.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of 2-Bromo-3-methyl-5-nitropyridine
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This guide provides a detailed examination and robust protocol for a particularly relevant, yet challenging, transformation: the amination of 2-Bromo-3-methyl-5-nitropyridine. Substituted nitropyridines are highly valuable synthons in medicinal chemistry, serving as precursors to a wide array of biologically active molecules.[4] This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical troubleshooting strategies to ensure successful execution of this powerful coupling reaction.
Scientific Foundation: Mechanism and Component Rationale
The successful execution of a Buchwald-Hartwig amination hinges on the rational selection of its core components, each playing a critical role in the catalytic cycle. The substrate, this compound, is an electron-deficient heteroaryl halide. The electron-withdrawing nature of both the pyridine ring and the nitro group significantly influences the reactivity of the C-Br bond, making it an excellent candidate for the initial oxidative addition step but also introducing potential side reactions.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nitropyridine, forming a Pd(II) complex. This is often the rate-determining step.[6]
-
Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired N-aryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reagent Considerations
-
Phosphine Ligand: This is arguably the most critical variable. For electron-deficient substrates like our target, bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) are essential.[8][9] They stabilize the palladium center, promote the crucial oxidative addition and facilitate the final reductive elimination step.[9] Ligands like XPhos, SPhos, or BrettPhos are excellent starting points for optimization.
-
Base: The base's primary role is to deprotonate the amine, forming the active nucleophile in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[10] However, the nitro group on the substrate is base-sensitive and can undergo undesired side reactions.[7] Therefore, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered as they offer broader functional group tolerance.[11]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are most common.[11][12] Toluene is often favored for its higher boiling point, allowing for a broader temperature range. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[11]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Reaction conditions, particularly the choice of ligand and base, may require optimization for specific amine coupling partners.
Reagent Table
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | 218.02 | 1.0 | 218 mg | Substrate |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 mmol | Coupling Partner |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.01-0.02 | 9.2 - 18.3 mg | Catalyst Source (adjust for other Pd sources) |
| Phosphine Ligand (e.g., XPhos) | 476.62 | 0.02-0.04 | 9.5 - 19.1 mg | Ligand:Pd ratio typically 1:1 to 2:1 |
| Base (e.g., Cs₂CO₃) | 325.82 | 2.0 | 652 mg | Weaker base recommended for nitro-substrate |
| Anhydrous Toluene | - | - | 5 mL | Solvent (ensure rigorously dry) |
Step-by-Step Methodology
Safety Note: This reaction must be performed under an inert atmosphere as the catalyst system is sensitive to oxygen. All glassware should be oven- or flame-dried before use.
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol), the chosen amine (1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[2]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. entegris.com [entegris.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. jk-sci.com [jk-sci.com]
Nucleophilic aromatic substitution reactions of 2-Bromo-3-methyl-5-nitropyridine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-3-methyl-5-nitropyridine
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, this compound stands out as a highly versatile and valuable building block.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where it serves as a key intermediate for constructing complex molecular architectures.[1] The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming new bonds on aromatic rings.
The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is predisposed to attack by nucleophiles.[3][4] This reactivity is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1][5] In this compound, these features converge to make the carbon atom at the C-2 position, bonded to the bromine leaving group, highly electrophilic and ripe for substitution by a diverse array of nucleophiles. This guide provides a detailed exploration of the underlying mechanism, practical experimental protocols, and key insights for successfully employing this substrate in SNAr reactions.
Pillar 1: The Reaction Mechanism - An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed through a concerted Sɴ2-type displacement, which is sterically hindered, nor a dissociative Sɴ1 pathway, which would form an unstable aryl cation.[6] Instead, it follows a well-established two-step addition-elimination mechanism .[5][7]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-2 position. This step is typically the slowest and therefore rate-determining, as it temporarily disrupts the aromaticity of the pyridine ring.[8][9] This attack forms a high-energy, resonance-stabilized anionic intermediate.
-
The Meisenheimer Complex: This tetrahedral intermediate, known as a Meisenheimer complex, is the cornerstone of the SNAr mechanism.[5][7] The negative charge is not localized but is delocalized across the π-system of the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group.[6][8] This delocalization provides the necessary stabilization for the intermediate to form.
-
Elimination and Re-aromatization: In the final, rapid step, the leaving group (bromide ion, Br⁻) is expelled from the Meisenheimer complex. This action restores the aromaticity of the pyridine ring, yielding the final substituted product.[5]
Caption: SNAr Mechanism on this compound.
Pillar 2: Causality Behind Experimental Choices
The success and efficiency of an SNAr reaction are dictated by several interconnected factors. Understanding these allows for the rational design of experiments.
-
Positional Activation: Nucleophilic attack on pyridine is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[10][11] This is because the resulting negative charge in the Meisenheimer intermediate can be directly delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8][9] The substrate, this compound, has the leaving group in the highly activated C-2 position.
-
Nature of the Leaving Group: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The reactivity is governed by the electronegativity of the halogen, which makes the carbon more electrophilic. The general trend is F > Cl > Br > I.[5] While bromine is not the most reactive leaving group, it offers a good balance of reactivity and substrate stability, making it widely used.
-
Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile. Anionic nucleophiles like alkoxides (RO⁻) and thiolates (RS⁻) are generally more reactive than their neutral counterparts like alcohols (ROH) and thiols (RSH).[5]
-
Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are the solvents of choice. They are effective at solvating the reactants and, more importantly, stabilizing the charged Meisenheimer complex without protonating the nucleophile.
-
Temperature: While the pyridine ring is highly activated, thermal energy is often required to overcome the activation barrier for the initial nucleophilic attack. Reactions are commonly heated, with temperatures ranging from room temperature to reflux, depending on the nucleophile's reactivity.[10][12]
Pillar 3: Validated Experimental Protocols
The following protocols are representative methodologies for the SNAr of this compound with common classes of nucleophiles.
Protocol 1: Amination with Piperidine
This protocol describes the synthesis of 2-(piperidin-1-yl)-3-methyl-5-nitropyridine, a common transformation in medicinal chemistry.
Materials and Reagents:
-
This compound
-
Piperidine (≥99%)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add the solvent (DMF or ACN, approx. 0.1-0.2 M concentration relative to the substrate). Add potassium carbonate (2.0 equiv) as a base, followed by piperidine (1.2 equiv). The base scavenges the HBr formed during the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: O-Alkylation with Sodium Methoxide
This protocol details the synthesis of 2-methoxy-3-methyl-5-nitropyridine.
Materials and Reagents:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous THF or methanol in a round-bottom flask at 0 °C (ice bath).
-
Reagent Addition: Slowly add sodium methoxide (1.1-1.2 equiv) to the stirred solution. If using the solution in methanol, add it dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS.[13]
-
Workup: Once the reaction is complete, carefully quench by adding water. If methanol was the primary solvent, much of it can be removed under reduced pressure before adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.
Caption: General Experimental Workflow for SNAr Reactions.
Data Presentation: Summary of Representative Transformations
The following table summarizes expected outcomes for the SNAr of this compound with various nucleophiles, providing a quick reference for synthetic planning.
| Nucleophile | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product |
| Amine | Piperidine, K₂CO₃ | DMF | 80-100 | 4-12 | 2-(piperidin-1-yl)-3-methyl-5-nitropyridine |
| Alkoxide | Sodium Methoxide | THF/MeOH | 0 to RT | 2-18 | 2-methoxy-3-methyl-5-nitropyridine |
| Thiolate | Thiophenol, K₂CO₃ | DMSO | RT to 60 | 1-5 | 3-methyl-5-nitro-2-(phenylthio)pyridine |
| Azide | Sodium Azide | DMSO | 80 | 6-12 | 2-azido-3-methyl-5-nitropyridine |
Trustworthiness: Troubleshooting and Field-Proven Insights
-
Problem: Low or No Yield.
-
Insight: The most common issue is insufficient reactivity. While the substrate is activated, a weak nucleophile (e.g., a neutral alcohol without a base) may require higher temperatures or longer reaction times. Ensure your nucleophile is sufficiently strong or is deprotonated by a suitable, non-nucleophilic base.[10] Also, verify the purity of the starting material, as impurities can inhibit the reaction.
-
-
Problem: Side Reactions.
-
Insight: With very strong, sterically hindered bases (e.g., LDA), deprotonation of the methyl group is a potential side reaction. With ambident nucleophiles (those with multiple potential sites of attack), a mixture of products can be observed. Careful control of temperature and the choice of counter-ion can often influence selectivity.
-
-
Problem: Difficult Purification.
-
Insight: The polarity of the substituted pyridine products can vary significantly. If the product is highly polar, it may be difficult to extract from an aqueous phase or may streak on a silica gel column. Using a more polar solvent system for extraction (e.g., DCM/IPA) or switching to reverse-phase chromatography may be necessary.
-
By understanding the fundamental mechanism and the key experimental parameters, researchers can confidently and effectively utilize this compound as a powerful tool in the synthesis of novel compounds for drug discovery and beyond.
References
- Exploring the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. (n.d.). BenchChem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (n.d.). BenchChem.
- Exploring this compound: A Versatile Organic Synthesis Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. (n.d.). ChemicalBook.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Reaction Examples. (n.d.). University of Calgary.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson+.
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reaction Examples [cdb.ics.uci.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
The Synthetic Chemist's Guide to Unlocking Pyridine Scaffolds: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-methyl-5-nitropyridine
Introduction: The Strategic Value of a Pre-Functionalized Pyridine Core
In the landscape of modern drug discovery and materials science, pyridine-based structures are ubiquitous and indispensable. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in a vast array of biologically active molecules and functional materials.[1][2] The strategic functionalization of the pyridine ring is therefore a cornerstone of contemporary organic synthesis. 2-Bromo-3-methyl-5-nitropyridine stands out as a particularly valuable building block. Its structure is strategically adorned with three key features: a reactive bromine atom at the 2-position, an electron-donating methyl group at the 3-position, and a potent electron-withdrawing nitro group at the 5-position. This specific arrangement dictates the molecule's reactivity, making the C2-bromine bond an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, activating the C-Br bond towards oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust starting points, grounded in established chemical principles, to facilitate the synthesis of diverse and complex molecular architectures.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the interplay of its functional groups. The bromine atom serves as the primary leaving group for cross-coupling. The nitro group at the 5-position makes the pyridine ring electron-deficient, which not only facilitates the initial oxidative addition step but can also influence the stability of intermediates and the rate of reductive elimination. The methyl group at the 3-position provides some steric hindrance and can subtly modulate the electronic properties of the ring.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5] For the synthesis of 2-aryl-3-methyl-5-nitropyridines, which are key scaffolds in medicinal chemistry, the Suzuki coupling of this compound is a critical transformation.[4]
Causality and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-deficient nature of the nitropyridine ring accelerates this step.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2-aryl-3-methyl-5-nitropyridine product, regenerating the Pd(0) catalyst.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point, adapted from highly successful procedures for the coupling of similar electron-deficient chloro- and bromopyridines.[4][6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100-110 | 12-24 | Good to Excellent | A classic, reliable system. |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 8-16 | Excellent | Often more effective for challenging substrates. |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 4-12 | High to Excellent | Buchwald ligands can improve yields and rates.[6] |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8][9] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in materials science and for further synthetic transformations.[10][11]
Causality and Mechanistic Considerations
The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper(I).[12]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to the Pd(0) complex.
-
Copper Cycle: The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne. The resulting acetylide anion is then coordinated to the copper(I) salt to form a copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper salt.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst.
Optimized Protocol: Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of various bromopyridines.[10][12][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1–1.5 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Co-catalyst: CuI (1-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or THF/Diisopropylamine
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N or diisopropylamine). Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. The reaction is often complete within 2-16 hours. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 3-16 | Good to Excellent |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | RT - 60 | 2-12 | High to Excellent |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[14][15] This reaction is critical in pharmaceutical synthesis, as the arylamine motif is a key component of countless drug molecules.[16]
Causality and Mechanistic Considerations
The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[14][17]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the nitropyridine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond and the desired product, regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical here; bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate this step and prevent side reactions like β-hydride elimination.[14]
Optimized Protocol: Buchwald-Hartwig Amination
This is a generalized protocol; optimization of the ligand and base is often necessary for specific amine coupling partners.[16][18]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1–1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)
-
Ligand: XPhos, SPhos, or RuPhos (1.2–2.4 mol% relative to Pd)
-
Base: NaOtBu, LiHMDS, or K₃PO₄ (1.5–2.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture in an oil bath (typically 80–110 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite® or silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Expected Outcome |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | High yields for a broad range of amines. |
| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 90-100 | Excellent for sensitive substrates; air-stable precatalyst. |
IV. Heck Coupling: Synthesis of Alkenyl-Pyridines
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[19][20] This reaction provides a direct route to 2-alkenyl-3-methyl-5-nitropyridines, which can serve as versatile intermediates for further functionalization.
Optimized Protocol: Heck Coupling
This protocol is adapted from established methodologies for the Heck reaction of bromopyridines.[7][21]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-3 mol%)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (4-6 mol%)
-
Base: Et₃N or K₂CO₃ (1.5–2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the base, and finally the alkene.
-
Reaction: Seal the tube and heat the reaction mixture to 100–120 °C. Stir vigorously for 12–24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Expected Yield |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Good |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 80-90 | Good to Excellent |
V. Stille Coupling: A Versatile C-C Bond Formation
The Stille reaction couples an organic halide with an organostannane reagent.[22][23] Its primary advantages are the stability of organostannanes and their tolerance of a wide variety of functional groups, including the nitro group.[24][25] However, the toxicity of tin reagents is a significant drawback.
Optimized Protocol: Stille Coupling
This protocol is based on general procedures for Stille couplings of aryl bromides.[21][26]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (Vinyl)tributylstannane, (Thienyl)tributylstannane) (1.1–1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Solvent: Anhydrous Toluene or DMF, degassed
-
Optional Additive: LiCl (2-3 equiv)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound and LiCl (if used).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane. Degas the solution again by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄.
-
Reaction: Heat the mixture to 100–110 °C and stir vigorously. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. To remove tin byproducts, the work-up may involve washing with aqueous KF or filtering through silica gel. Dilute with an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille—provide a robust toolkit for researchers to forge new carbon-carbon and carbon-nitrogen bonds with high efficiency and control. The protocols provided serve as validated starting points for experimentation. By understanding the underlying mechanistic principles and the electronic influence of the nitro group, scientists can rationally optimize these conditions to unlock new chemical space in their pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- NROChemistry. Sonogashira Coupling.
- Wikipedia. Stille reaction.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Reactions. The Stille Reaction.
- NROChemistry. Stille Coupling.
- OpenOChem Learn. Stille Coupling.
- Popova, E. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(17), 5698.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Organic Chemistry Portal. Heck Reaction.
- D. A. Petrone, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc, 133(41), 16533-16543.
- Wikipedia. Heck reaction.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(58), 15499-15503.
- Mironov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5723.
- Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- O'Duill, M. L., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(6), 902-905.
- Wikipedia. Suzuki reaction.
- Organ, M. G., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 12771-12781.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Matsumura, N., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(23), 5769.
- De la O, V., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(61), 8615-8618.
- International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Amazon S3. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
- G. A. Burley, et al. (2007). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Curr Protoc Nucleic Acid Chem, Chapter 1, Unit 1.15.
- Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.
- A Review on Medicinally Important Heterocyclic Compounds.
- ResearchGate. Nitropyridines, Their Synthesis and Reactions.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 24. organicreactions.org [organicreactions.org]
- 25. jk-sci.com [jk-sci.com]
- 26. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Bromo-3-methyl-5-nitropyridine
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, creating a persistent demand for versatile and efficient synthetic strategies. Within the medicinal chemist's arsenal, the pyridine scaffold is a "privileged structure," frequently appearing in FDA-approved kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1]
This guide provides an in-depth exploration of 2-Bromo-3-methyl-5-nitropyridine , a highly versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methyl substituent offers a powerful platform for building molecular complexity and diversity, essential for navigating the intricate landscape of the human kinome.
The Synthetic Versatility of this compound
The utility of this compound stems from its three key functional groups, each offering a distinct handle for molecular elaboration.[2][3]
-
The Bromine Atom (C2 Position): This is the primary site for introducing structural diversity. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] These reactions are foundational for creating C-C and C-N bonds, respectively, allowing for the attachment of various aryl and heteroaryl moieties that can probe different regions of the kinase active site.
-
The Nitro Group (C5 Position): The strongly electron-withdrawing nitro group influences the reactivity of the pyridine ring.[3][7] Its most significant role, however, is as a synthetic precursor to an amino group. The reduction of the nitro moiety to a primary amine unveils a crucial functional group that can act as a key hydrogen bond donor or serve as a point for further derivatization, often to introduce side chains that enhance potency and selectivity.[3][8]
-
The Methyl Group (C3 Position): While less reactive, the methyl group is not merely a passive substituent. It can engage in beneficial hydrophobic interactions within the target's binding pocket and influence the overall conformation of the inhibitor, which can be critical for achieving high affinity and selectivity.
The logical flow of a typical synthesis campaign using this building block is illustrated below.
Caption: General synthetic workflow using this compound.
Core Synthetic Protocols
The following protocols are detailed, self-validating methodologies for the key transformations required to generate a library of kinase inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is fundamental for attaching aryl or heteroaryl groups at the 2-position of the pyridine ring, forming biaryl structures common in kinase inhibitors.[6][9][10] The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[11]
Reaction Scheme:
R-B(OH)₂ + this compound → (Pd Catalyst, Base) → 2-R-3-methyl-5-nitropyridine
| Parameter | Specification | Rationale |
| Starting Material | This compound | Provides the core pyridinic structure. |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | Source of the new C-C bond substituent. A slight excess ensures complete consumption of the starting material. |
| Catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%) | A robust palladium(II) pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand is effective for many cross-coupling reactions.[12] |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv) | Activates the boronic acid for transmetalation. Carbonates are effective and generally milder bases.[9][12] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A common biphasic system that effectively dissolves both organic and inorganic reagents. Water is essential for the catalytic cycle with many boronic acids.[11][12] |
| Temperature | 80–100 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation and degradation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for coupling primary or secondary amines to the pyridine core, a key step in synthesizing many kinase inhibitors that feature an amino-pyridine hinge-binding motif.[5][13][14] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[15]
Reaction Scheme:
R₂-NH + this compound → (Pd Catalyst, Ligand, Base) → 2-(R₂-N)-3-methyl-5-nitropyridine
| Parameter | Specification | Rationale |
| Starting Material | This compound | Provides the core pyridinic structure. |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | The nitrogen source for the new C-N bond. |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%) | Common palladium pre-catalysts that generate the active Pd(0) species. |
| Ligand | XPhos or BINAP (4-8 mol%) | Bulky, electron-rich phosphine ligands that stabilize the palladium center and promote the key steps of the catalytic cycle.[15][16] |
| Base | NaOtBu or Cs₂CO₃ (1.5 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[15][16] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 90–110 °C | Higher temperatures are often needed to drive the C-N bond formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely critical to protect the sensitive catalyst system from oxygen. |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong counter-flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL). Finally, add the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 8–24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Nitro Group Reduction to Unveil the Amino Functionality
This transformation is a critical downstream step, converting the electron-withdrawing nitro group into a versatile amino group. This new functionality is often essential for hinge-binding interactions with the target kinase.
Reaction Scheme:
2-R-3-methyl-5-nitropyridine → (Reducing Agent) → 5-Amino-2-R-3-methylpyridine
| Parameter | Specification | Rationale |
| Starting Material | Substituted 5-nitropyridine | The product from Protocol 1 or 2. |
| Reducing Agent | Iron powder (5.0 equiv) | A classic, cost-effective, and reliable reagent for nitro group reduction. |
| Solvent/Acid | Acetic Acid or Ethanol/NH₄Cl(aq) | Acetic acid serves as both solvent and proton source. The ethanol/ammonium chloride system is a milder alternative. |
| Temperature | 60–80 °C | Moderate heating accelerates the reduction. |
Step-by-Step Procedure (using Iron/Acetic Acid):
-
Setup: To a round-bottom flask, add the 5-nitropyridine derivative (1.0 mmol, 1.0 equiv) and glacial acetic acid (10 mL).
-
Reagent Addition: Add iron powder (5.0 mmol, 5.0 equiv) portion-wise to control the initial exotherm.
-
Reaction: Heat the suspension to 70 °C and stir vigorously.
-
Monitoring: Monitor by TLC until the starting material is gone (typically 1–3 hours).
-
Work-up: Cool the reaction to room temperature and filter through Celite to remove excess iron and iron salts, washing the pad with ethyl acetate.
-
Basification & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or by adding solid Na₂CO₃ until effervescence ceases. Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aminopyridine, which can often be used without further purification or can be purified by chromatography if necessary.
Biological Context: Targeting the VEGFR-2 Signaling Pathway
Many kinase inhibitors derived from pyridinic scaffolds target receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[17][18][19] Inhibition of this pathway is a clinically validated anti-cancer strategy. The synthesized compounds can be evaluated for their ability to block this signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway and the action of a kinase inhibitor.
Hypothetical Inhibitor Activity Data
The protocols described can generate a series of compounds whose biological activity can be assessed. The table below presents representative data for picolinamide-based derivatives, a class of inhibitors that can be synthesized using these methods, against cancer cell lines where VEGFR-2 is relevant.[17][19]
| Compound ID | Core Modification (at C2) | IC₅₀ A549 (μM) | IC₅₀ HepG2 (μM) |
| 8j | 4-chloro-2-fluoro-phenylamino | 12.5 | 20.6 |
| 8l | 2,4-dichloro-phenylamino | 13.2 | 18.2 |
| Sorafenib | (Reference Drug) | 19.3 | 29.0 |
| Axitinib | (Reference Drug) | 22.4 | 38.7 |
| Data adapted from studies on picolinamide-based VEGFR-2 inhibitors.[19] |
Conclusion
This compound is a commercially available and highly strategic building block for the discovery of novel kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient application of powerful synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The subsequent reduction of the nitro group provides a key anchor point for modulating biological activity. The protocols detailed herein offer a robust and logical framework for researchers in drug development to rapidly generate diverse libraries of pyridine-based compounds, accelerating the identification of potent and selective kinase inhibitors for therapeutic intervention.
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing).
- This compound Manufacturer & Supplier in China. Pipzine Chemicals.
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
- 2-Bromo-5-methyl-3-nitropyridine. Chem-Impex.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.
- Exploring the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
- Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Benchchem.
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
- This compound. Alkali Metals Ltd. | CPHI Online.
- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. Benchchem.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 2-Bromo-5-nitropyridine. ChemicalBook.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate.
- Suzuki reaction. Wikipedia.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-3-methyl-5-nitropyridine in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-3-methyl-5-nitropyridine, a pivotal heterocyclic building block in the field of agrochemical research and development. Its unique trifunctionalized structure offers a versatile platform for constructing complex molecular architectures essential for modern pesticides, herbicides, and fungicides.[1][2] We will dissect the distinct reactivity of its functional groups, present detailed protocols for key synthetic transformations, and explain the chemical principles that underpin its strategic use in creating next-generation crop protection agents.
Introduction: A Versatile Scaffold for Agrochemical Innovation
In the quest for more effective, selective, and environmentally benign agrochemicals, the design of novel molecular scaffolds is paramount. This compound has emerged as a superior starting material due to the orthogonal reactivity of its constituent functional groups.[1][3] The pyridine core is a well-established toxophore in many successful agrochemicals. The strategic placement of a bromo, methyl, and nitro group provides a powerful toolkit for synthetic chemists to perform sequential and regioselective modifications, enabling the rapid generation of diverse compound libraries for biological screening.[1][3]
The key to its utility lies in three main features:
-
The 2-Bromo Group: An excellent handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[3]
-
The 5-Nitro Group: A strong electron-withdrawing group that activates the C2 position for nucleophilic attack and can be readily reduced to an amino group, providing a secondary site for derivatization.[3][4]
-
The 3-Methyl Group: Provides steric and electronic influence, which can be crucial for fine-tuning the biological activity and selectivity of the final product.
This document serves as a practical guide for researchers, outlining reliable protocols for leveraging the unique chemistry of this intermediate.
Physicochemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 23132-21-0 | [5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [6] |
| Molecular Weight | 217.02 g/mol | [6] |
| Appearance | Yellow solid | [7] |
| Melting Point | 101-106 °C | [8] |
The molecule's reactivity is dominated by the interplay between the electron-deficient pyridine ring, further activated by the nitro group, and the labile bromo substituent.
Caption: Key reactive sites on this compound.
Core Synthetic Transformations and Protocols
We present three high-impact synthetic pathways that utilize this compound as a foundational reagent for building agrochemical scaffolds.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the C2-bromo position towards nucleophilic displacement. This is a direct and efficient method for introducing amine, ether, and thioether linkages, which are common in insecticidal and fungicidal compounds.
Workflow: SNAr followed by Nitro Reduction This two-step process is highly effective for creating 5-amino-2-substituted-3-methylpyridine cores, which are key components of many biologically active molecules.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-3-methyl-5-nitropyridine
-
Principle: A palladium(0) catalyst facilitates the cross-coupling of the bromopyridine with 4-methoxyphenylboronic acid. The reaction involves oxidative addition of the Pd(0) into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product. [9][10]A base is required to activate the boronic acid. [9]
-
Materials and Reagents:
Reagent CAS No. Amount (1 mmol scale) Molar Eq. This compound 23132-21-0 217 mg 1.0 4-Methoxyphenylboronic acid 5720-07-0 182 mg 1.2 Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 58 mg 0.05 Potassium Phosphate (K₃PO₄) 7758-11-4 425 mg 2.0 | 1,4-Dioxane / Water (4:1) | 123-91-1 / 7732-18-5| 5 mL | - |
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure biaryl product. [11]
-
Pathway III: Cyanation for Advanced Intermediates
The introduction of a nitrile (cyano) group via substitution of the bromide opens a gateway to other important functional groups like carboxylic acids, amides, and amines. This transformation is valuable for accessing different classes of agrochemicals.
Protocol 3: Synthesis of 2-Cyano-3-methyl-5-nitropyridine
-
Principle: The Rosenmund-von Braun reaction or modern palladium-catalyzed variants can be used. Here we describe a copper-catalyzed cyanation. Copper(I) cyanide is a classic and effective reagent for converting aryl halides to nitriles. [12]High-boiling polar solvents are typically used to facilitate the reaction.
-
Materials and Reagents:
Reagent CAS No. Amount (1 mmol scale) Molar Eq. This compound 23132-21-0 217 mg 1.0 Copper(I) Cyanide (CuCN) 544-92-3 108 mg 1.2 | N,N-Dimethylformamide (DMF) | 68-12-2 | 4 mL | - |
-
Procedure:
-
To a dry flask equipped with a reflux condenser, add this compound (217 mg, 1.0 mmol) and Copper(I) Cyanide (108 mg, 1.2 mmol).
-
Add anhydrous DMF (4 mL) under a nitrogen atmosphere.
-
Heat the reaction mixture to 140-150 °C. Causality: High thermal energy is required for this substitution, and DMF is a suitable high-boiling polar solvent that helps dissolve the copper cyanide salt. [12] 4. Maintain at this temperature for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the dark mixture to room temperature. Pour it into a solution of aqueous ferric chloride or aqueous ammonia to complex with the copper salts, which aids in their removal. Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography on silica gel.
-
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [13] | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area. [13][14] |
| Skin Irritation | Causes skin irritation. [13][15] | Wear protective gloves and clothing. [13][14] |
| Eye Irritation | Causes serious eye irritation. [13][15] | Wear safety goggles or a face shield. [13][14] |
| Respiratory Irritation | May cause respiratory irritation. [14][15] | Handle in a chemical fume hood. [14] |
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound. [13] Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile intermediate for agrochemical synthesis. Its well-defined reactivity allows for the strategic and sequential introduction of various functional groups through robust chemical transformations like nucleophilic aromatic substitution, Suzuki cross-coupling, and cyanation. The protocols outlined in this guide provide a reliable foundation for researchers to exploit the synthetic potential of this building block, paving the way for the discovery and development of innovative and effective crop protection solutions.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis: The Power of this compound.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Properties of this compound.
- ResearchGate. (2025, May). Nitropyridines in the Synthesis of Bioactive Molecules.
- ChemicalBook. (2025, July 26). 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
- MedchemExpress.com. (2025, March 31). Safety Data Sheet - 2-Bromo-3-fluoro-5-methylpyridine.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine.
- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- SlideShare. (n.d.). Nucleophilic Substitution Reactions.
- Chemrobot. (n.d.). Exploring this compound: A Versatile Organic Synthesis Intermediate.
- Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.
- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- J&K Scientific. (n.d.). 3-Bromo-2-methyl-5-nitropyridine | 186593-42-0.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- IndiaMART. (n.d.). 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9).
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. indiamart.com [indiamart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Bromo-3-methyl-5-nitropyridine
Introduction: The Strategic Importance of the Pyridine Scaffold
Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery. Their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores their significance as a privileged scaffold. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding make it an ideal pharmacophore for interacting with biological targets. 2-Bromo-3-methyl-5-nitropyridine is a versatile and highly valuable starting material, offering multiple reaction sites for the strategic introduction of molecular diversity. This guide provides detailed protocols and expert insights into the synthesis of a variety of substituted pyridines from this key intermediate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1][2]
Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The bromine atom at the 2-position serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and as a reactive handle for various palladium-catalyzed cross-coupling reactions. The methyl group at the 3-position can exert a moderate steric influence on the adjacent reactive center.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of 2-aryl-3-methyl-5-nitropyridines, which are precursors to a wide range of biologically active molecules.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[3]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methyl-5-nitropyridine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add [Pd(dppf)Cl₂]·CH₂Cl₂ to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-100 | ~85-95 |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | ~80-90 |
| 3-Thienylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | ~75-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are estimates based on similar systems and may vary.
Sources
Application Notes & Protocols: 2-Bromo-3-methyl-5-nitropyridine as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, pyridines and their derivatives represent a cornerstone of molecular design. Their presence in numerous approved drugs underscores their importance as privileged scaffolds. Among the vast array of functionalized pyridines, 2-Bromo-3-methyl-5-nitropyridine stands out as a particularly valuable and versatile intermediate.[1] Its unique arrangement of three distinct functional groups—a reactive bromine atom, a methyl group, and a strongly electron-withdrawing nitro group—provides a powerful toolkit for chemists to construct complex, biologically active molecules.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound, covering its synthesis, critical properties, and, most importantly, its application in C-C bond-forming reactions that are pivotal in the synthesis of advanced API precursors. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both success and safety in the laboratory.
Section 1: Compound Profile, Reactivity, and Safety
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 23056-46-4 | [3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 57-58 °C | [4] |
| Purity | Typically ≥98.0% | [4] |
Reactivity Analysis
The synthetic utility of this compound is dictated by its distinct functional groups:
-
The 2-Bromo Group: This is the primary site of reactivity for transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The bromine atom is a good leaving group, facilitating the introduction of new carbon or heteroatom substituents.[2]
-
The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronics of the pyridine ring. This deactivates the ring towards electrophilic substitution but makes the bromine at the 2-position more susceptible to nucleophilic attack and oxidative addition in catalytic cycles.[2] Crucially, the nitro group can be readily reduced to a primary amine, opening a gateway for a host of secondary transformations such as amide bond formation, diazotization, or reductive amination.
-
The 3-Methyl Group: While generally less reactive, the methyl group provides steric influence and can be a site for later-stage functionalization under specific oxidative conditions if required by the synthetic strategy.[2]
Critical Safety & Handling Protocols
This compound is an irritant and must be handled with appropriate care. Adherence to safety protocols is non-negotiable.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[6] When handling the solid outside of a fume hood, a dust mask (e.g., N95) is recommended.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[6][7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]
-
First Aid:
Section 2: Synthesis of the Intermediate
A robust and scalable synthesis of this compound is critical for its use in multi-step API campaigns. One of the most effective laboratory methods involves the bromination of 2-hydroxy-5-methyl-3-nitropyridine using phosphorus(V) oxybromide (POBr₃).
Workflow for Synthesis of this compound
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
Rationale: This protocol describes the palladium-catalyzed coupling of an organoboron compound with our organohalide intermediate. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst into the C-Br bond, transmetalation of the aryl group from the boron atom to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. [9][10]A mixed solvent system like dioxane/water is common, and degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel, condenser, inert gas line (Nitrogen or Argon)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the chosen arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). [11]2. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring. [11]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-3-methyl-5-nitropyridine product.
Conclusion
This compound is a high-value intermediate whose strategic importance in API synthesis cannot be overstated. Its well-defined reactivity allows for the sequential and controlled introduction of molecular complexity. The protocols detailed in this guide for its synthesis and subsequent elaboration via Suzuki-Miyaura coupling provide a reliable foundation for laboratory execution. By understanding the principles behind each step—from reaction mechanisms to safety precautions—researchers can confidently leverage this powerful building block to accelerate the discovery and development of next-generation pharmaceuticals.
References
- Title: 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis Source: ChemicalBook URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet Source: ChemicalBook URL
- Title: How is 5-Bromo-2-methyl-3-nitropyridine synthesized?
- Title: Lowcost, high yield synthesis of nevirapine Source: Google Patents URL
- Title: Synthesis and anti-HIV activity of nevirapine prodrugs Source: PubMed URL
- Title: Nevirapine Batch Transfer Document Source: Unknown Source URL
- Title: Progress in synthesis of the anti-AIDS drug nevirapine Source: ResearchGate URL
- Title: Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine Source: PubMed URL
- Title: Exploring this compound: A Versatile Organic Synthesis Intermediate Source: Unknown Source URL
- Title: SAFETY DATA SHEET Source: Fisher Scientific URL
- Title: 2-Bromo-5-nitropyridine 99 4487-59-6 Source: Sigma-Aldrich URL
- Source: MedchemExpress.
- Title: 2 - SAFETY DATA SHEET Source: Unknown Source URL
- Title: Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine Source: Benchchem URL
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Experimental protocol for Suzuki coupling with 2-Bromo-3-methyl-5-nitropyridine
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-5-nitropyridine for the Synthesis of Novel Biaryl Scaffolds
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling with this compound. This substrate is a valuable building block for creating 2-aryl-3-methyl-5-nitropyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science.[3] Due to the electron-deficient nature of the pyridine ring, this reaction presents unique challenges, including potential catalyst inhibition and the need for carefully optimized conditions.[4][5] This guide delves into the reaction's mechanistic underpinnings, offers a robust, step-by-step experimental protocol, explains the rationale behind the selection of each reagent, and provides practical troubleshooting advice.
Reaction Principle: The Catalytic Cycle in Focus
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organohalide.[6] The catalytic cycle is a well-established sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The electron-withdrawing nitro group on the pyridine ring activates the C-Br bond, facilitating this step.[9]
-
Transmetalation: This step requires a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[1][6] The choice of base is critical and can significantly influence the reaction's efficiency.[12][13]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple to form the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Sources
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scilit.com [scilit.com]
Application Note: Optimized Conditions for the Buchwald-Hartwig C-N Cross-Coupling of 2-Bromo-3-methyl-5-nitropyridine
Introduction: Navigating a Challenging Heterocyclic Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in pharmaceutical and materials science, where aryl and heteroaryl amines are ubiquitous structural motifs.[3][4] While the reaction's scope has expanded dramatically since its inception, certain substrates present significant challenges that demand carefully optimized conditions.[1][5]
This application note provides a detailed guide for researchers tackling the C-N coupling of 2-Bromo-3-methyl-5-nitropyridine . This particular substrate encapsulates a trifecta of common challenges in cross-coupling chemistry:
-
An Electron-Deficient Heteroaryl Halide: The pyridine ring, further deactivated by a potent electron-withdrawing nitro group, alters the electronic properties of the C-Br bond. While this can facilitate the initial oxidative addition step, the electron-poor nature of the ring can also increase susceptibility to side reactions.
-
Steric Hindrance: The methyl group at the C3 position, adjacent to the site of coupling, introduces significant steric bulk. This hindrance can impede both the oxidative addition of the palladium catalyst and the final, product-forming reductive elimination step.[6]
-
Catalyst Inhibition: The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and leading to catalyst deactivation.
By understanding the mechanistic underpinnings of the reaction and the specific roles of each component, researchers can overcome these hurdles to achieve high-yielding and reproducible results. This guide offers field-proven insights, detailed protocols, and troubleshooting advice to facilitate the successful synthesis of N-substituted 3-methyl-5-nitropyridin-2-amines.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][7] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The key stages are Oxidative Addition, Amine Coordination & Deprotonation, and Reductive Elimination.
Caption: The Buchwald-Hartwig Catalytic Cycle.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-limiting step and is heavily influenced by the ligand (L).[8][9] For sterically hindered substrates, this step can be slow.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium-amido intermediate.[10][11] The choice of base is critical to ensure this step is efficient without causing substrate decomposition.[2]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the release of the desired product. This regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1] Bulky, electron-donating ligands are known to accelerate this crucial, product-forming step.[6][12]
Core Directive: Selecting the Optimal Reaction Components
Success with a challenging substrate like this compound hinges on the rational selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Source: The Case for Precatalysts
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are strongly recommended for challenging couplings.[13] These air- and moisture-stable complexes ensure the reliable and quantitative generation of the active Pd(0) species, leading to more reproducible results and often allowing for lower catalyst loadings.[14][15]
-
Generational Advantage: Buchwald's G3 and G4 precatalysts are particularly effective.[14][16] They feature a biaryl scaffold that facilitates activation at room temperature with even weak bases and can accommodate the bulky ligands required for this transformation.[14][17] G6 precatalysts, which are oxidative addition complexes, are "on-cycle" and can offer even higher reactivity.
Ligand Selection: The Key to Overcoming Steric and Electronic Hurdles
The ligand is arguably the most critical variable. For this substrate, the ligand must be both bulky and electron-rich .
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands: This class of ligands, developed by the Buchwald group, is the gold standard. The steric bulk facilitates the crucial reductive elimination step, while the electron-donating character increases the electron density on the palladium, promoting the initial oxidative addition.[12]
| Ligand | Structure Type | Key Advantages for This Substrate |
| XPhos | Biaryl Phosphine | Excellent general ligand, good balance of steric bulk and electron-donating ability. A reliable starting point. |
| RuPhos | Biaryl Phosphine | Often provides superior results for heteroaromatic couplings and sterically demanding amines.[4] |
| BrettPhos | Biaryl Phosphine | Exceptionally bulky, designed for coupling hindered primary amines and challenging heteroaryl halides.[4] |
| Josiphos | Ferrocenyl Phosphine | Hartwig's class of ligands, also highly effective for hindered systems.[1] |
Recommendation: Start with XPhos or RuPhos . If yields are low due to steric hindrance, switching to the bulkier BrettPhos is a logical next step.
Base Selection: Strength and Solubility Matter
The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate.[11] For hindered couplings, a strong, non-nucleophilic base is essential.
-
Sodium tert-butoxide (NaOtBu): This is the most commonly used strong base for Buchwald-Hartwig reactions. Its high basicity (pKa of t-BuOH ≈ 19) is effective for a wide range of amines.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Another very strong base that can be effective when NaOtBu fails.
-
Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): These weaker bases are generally used for substrates with base-sensitive functional groups.[18] However, the nitro group on the substrate is incompatible with strong alkoxide bases under certain conditions.[2] If decomposition is observed, screening a weaker inorganic base is warranted, though this may require a more active catalyst system (e.g., a G4 precatalyst) and higher temperatures.
Caution: The nitro group can be sensitive to strong bases. Careful monitoring for side products is essential. If the amine coupling partner is particularly valuable, use 1.2-1.5 equivalents of the base. For less valuable amines, 2.0 equivalents can help drive the reaction to completion.
Solvent Choice: Ensuring Solubility and Stability
Anhydrous, aprotic solvents are required. The choice can influence reaction rates and catalyst stability.
-
Toluene: A standard, non-polar solvent for these couplings.
-
1,4-Dioxane: A more polar option that can sometimes improve solubility and reaction rates.
-
tert-Amyl alcohol or t-Butanol: Can be beneficial, particularly when using weaker bases like carbonates or phosphates.
Recommendation: Toluene or 1,4-dioxane are excellent starting points. Ensure the solvent is rigorously degassed to remove oxygen, which can deactivate the catalyst.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of starting conditions for the coupling of this compound with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Reagents and Recommended Starting Conditions
| Component | Role | Equivalents | Typical Loading (for 0.5 mmol scale) |
| This compound | Aryl Halide | 1.0 | 109 mg (0.5 mmol) |
| Amine | Nucleophile | 1.2 | 0.6 mmol |
| RuPhos Pd G3 | Precatalyst | 0.02 (2 mol%) | 8.4 mg (0.01 mmol) |
| RuPhos | Ligand | 0.02 (2 mol%) | 4.7 mg (0.01 mmol) |
| Sodium tert-butoxide | Base | 1.4 | 67 mg (0.7 mmol) |
| Toluene (anhydrous, degassed) | Solvent | - | 2.5 mL (0.2 M) |
Step-by-Step Procedure
-
Preparation: In a nitrogen-filled glovebox, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), RuPhos Pd G3 precatalyst (0.02 eq), and RuPhos ligand (0.02 eq) to an oven-dried vial equipped with a magnetic stir bar.
-
Addition of Liquids: Add the amine (1.2 eq) followed by the anhydrous, degassed toluene.
-
Sealing and Reaction: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common issues.[13][19]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ligand not bulky enough for the specific amine. | 1. Ensure rigorous inert atmosphere techniques. Use fresh, degassed solvent.2. Increase temperature in 10 °C increments (up to 120 °C).3. Switch to a bulkier ligand like BrettPhos. |
| Decomposition of Starting Material | 1. Base is too strong for the nitro group.2. Temperature is too high. | 1. Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and a more polar solvent (e.g., t-BuOH).2. Reduce the reaction temperature. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water.2. Beta-hydride elimination from the amine. | 1. Use rigorously dried reagents and solvents.2. This is an inherent side reaction pathway; optimizing for faster C-N coupling (e.g., different ligand/base) can minimize it. |
| Formation of Biaryl Side Products | Catalyst decomposition leading to homocoupling. | Increase ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1). Ensure strict anaerobic conditions. |
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination....
- American Chemical Society. (n.d.). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling.
- Semantic Scholar. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- SciSpace. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ResearchGate. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Royal Society of Chemistry. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.
- PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 15. Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling - American Chemical Society [acs.digitellinc.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Rising Star in Advanced Materials: Application Notes for 2-Bromo-3-methyl-5-nitropyridine
In the relentless pursuit of novel materials with tailored electronic and optical properties, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic compounds, 2-Bromo-3-methyl-5-nitropyridine has emerged as a highly versatile and reactive intermediate for the synthesis of functional organic materials. Its unique trifecta of functional groups—a reactive bromine atom, a sterically influencing methyl group, and a powerfully electron-withdrawing nitro group on a pyridine core—offers a powerful platform for creating complex architectures for organic electronics.
This technical guide provides in-depth application notes and detailed protocols for the use of this compound in materials science. It is intended for researchers and scientists engaged in the development of organic semiconductors, conjugated polymers, and other advanced functional materials. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies.
The Molecular Advantage: Why this compound?
The utility of this compound in materials science is rooted in its distinct structural features that dictate its reactivity and the properties of its derivatives.[1][2]
-
The 2-Bromo Position: The bromine atom at the 2-position of the pyridine ring is the primary site for synthetic elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are the cornerstones of carbon-carbon bond formation in the synthesis of conjugated materials.[3] This allows for the facile introduction of a wide array of aryl, heteroaryl, or vinyl substituents, enabling the construction of extended π-conjugated systems.
-
The 5-Nitro Group: The nitro group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the pyridine ring and any resulting material.[2] Its presence lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This is a crucial feature for designing n-type or ambipolar organic semiconductors, which are essential for the fabrication of organic field-effect transistors (OFETs) and complementary logic circuits.
-
The 3-Methyl Group: The methyl group provides steric hindrance that can influence the planarity and intermolecular packing of the resulting polymers or oligomers. This can be strategically used to control the solubility of the material and to fine-tune the solid-state morphology, which in turn affects charge transport properties.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring not only contributes to the electron-deficient nature of the core but also provides a site for potential coordination with metal ions, opening avenues for the development of novel sensors or catalytic materials.[2]
These combined features make this compound an attractive building block for a new generation of organic electronic materials with tailored optoelectronic properties.
Application in the Synthesis of π-Conjugated Systems via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryl and vinyl-aryl compounds, which are fundamental structures in organic semiconductors. The reaction's tolerance to a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a preferred method. A documented example of a Suzuki coupling with this compound provides a robust and validated starting point for materials synthesis.[4]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a validated synthetic procedure and provides a reliable method for coupling an arylboronic acid with this compound.[4]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 156788-46-2 | 217.02 | The limiting reagent. |
| Arylboronic acid | Varies | Varies | 1.5 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.58 | 0.035 equivalents (3.5 mol%). |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 equivalents. |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Reaction solvent. |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent. |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction. |
| Brine | N/A | N/A | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying. |
Experimental Workflow:
Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.035 mmol).
-
Solvent Addition: Add 1,4-dioxane (6 mL) and water (1.5 mL).
-
Reaction: Stir the resulting mixture at 80 °C for 4.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with water and extract with ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methyl-5-nitropyridine.
Causality and Self-Validation:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust and versatile catalyst for a wide range of Suzuki couplings. Its use in the cited protocol validates its effectiveness for this specific substrate.[4]
-
Base: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: The dioxane/water system is a common choice for Suzuki reactions, as it dissolves both the organic and inorganic reagents.
-
Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating. The disappearance of the starting material (this compound) is a key indicator of reaction completion.
Application in Polymer Synthesis via Stille Coupling
For the synthesis of conjugated polymers, the Stille cross-coupling reaction is another invaluable tool. It involves the reaction of an organostannane with an organohalide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. By using a bifunctional monomer, such as a bis(trimethylstannyl) derivative of an aromatic compound, polymerization with this compound can be achieved.
Protocol 2: Palladium-Catalyzed Stille Polymerization (General Protocol)
This general protocol is based on established methods for the Stille coupling of bromo-pyridines and can be adapted for the synthesis of polymers incorporating the 2-(3-methyl-5-nitropyridinyl) unit.
Reaction Scheme:
A representative Stille polymerization reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 156788-46-2 | 217.02 | Monomer A. |
| Bis(trimethylstannyl)aryl monomer | Varies | Varies | Monomer B (e.g., 2,5-bis(trimethylstannyl)thiophene). |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.58 | 2-5 mol%. |
| Anhydrous Toluene or DMF | Varies | Varies | Reaction solvent. |
Experimental Workflow:
Sources
Application Notes and Protocols for the Derivatization of 2-Bromo-3-methyl-5-nitropyridine in Drug Discovery
Introduction: The Strategic Importance of the 2-Bromo-3-methyl-5-nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a "privileged" structural motif, integral to the architecture of numerous therapeutic agents. Its derivatives are cornerstones in the development of novel drugs across a wide range of diseases. Among the vast array of functionalized pyridines, this compound emerges as a highly versatile and valuable building block for drug discovery programs.
This intermediate's utility is anchored in its unique trifecta of functional groups, each offering a distinct handle for synthetic diversification:
-
The 2-Bromo Substituent: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. It also serves as a leaving group in nucleophilic aromatic substitution reactions.
-
The 5-Nitro Group: As a potent electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring. This activation makes the ring susceptible to nucleophilic attack and directs the regioselectivity of certain reactions. Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amine, opening up a plethora of subsequent derivatization possibilities, such as amide bond formation or sulfonylation.
-
The 3-Methyl Group: This small alkyl group provides steric and electronic influence, allowing for the fine-tuning of the molecule's conformation and interaction with biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse in modern synthetic chemistry for the formation of carbon-carbon bonds. It involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction allows for the direct and efficient installation of a wide array of aryl and heteroaryl moieties at the 2-position, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-deficient nature of the nitropyridine ring can facilitate this step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, replacing the bromide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Starting Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings. |
| Ligand | dppf (part of catalyst) | Phosphine ligands are crucial for stabilizing the Pd catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, DME, Toluene | A mixture of an organic solvent and water is common. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
Workflow Visualization
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation. This reaction is particularly valuable in drug discovery for introducing primary and secondary amines, which are common pharmacophoric elements, onto the pyridine scaffold. Applying this reaction to this compound allows for the synthesis of a diverse library of 2-amino-3-methyl-5-nitropyridine derivatives.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization, particularly the choice of ligand and base, depending on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine (if solid).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent, followed by the amine (if liquid), via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Starting Conditions | Rationale / Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Both are common and effective sources of Pd(0) in situ. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for high yields. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed. |
Workflow Visualization```dot
Conclusion
This compound is a powerful and versatile building block in drug discovery, offering multiple avenues for rapid library synthesis and lead optimization. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable methods for installing diverse carbon and nitrogen substituents at the 2-position, while the inherent reactivity of the scaffold towards nucleophilic aromatic substitution offers a complementary, transition-metal-free approach. The protocols and guidelines presented in this application note serve as a robust starting point for chemists to unlock the full synthetic potential of this valuable intermediate, accelerating the journey towards novel therapeutic agents.
References
- Exploring the Synthesis and Properties of this compound. (URL: )
- Mastering Organic Synthesis: The Power of this compound. (URL: )
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (URL: )
- Exploring this compound: A Versatile Organic Synthesis Intermedi
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: )
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- Buchwald–Hartwig amin
- How is 5-Bromo-2-methyl-3-nitropyridine synthesized? - FAQ - Guidechem. (URL: )
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
- ChemInform Abstract: Nitropyridines. Part 10. Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridine with Terminal Acetylenes.
- nucleophilic aromatic substitutions - YouTube. (URL: [Link])
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: [Link])
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])
- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids - PubMed. (URL: [Link])
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (URL: [Link])
- Palladium(0)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])
- 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])
- An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchG
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 2-Bromo-3-methyl-5-nitropyridine
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaromatic substrate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction has failed or resulted in a very low yield (<10%), with mostly unreacted starting material remaining. What went wrong?
Answer: A low or zero yield with this substrate typically points to a failure in one of the core steps of the catalytic cycle, most often due to catalyst deactivation or inefficient activation.
-
Probable Cause 1: Catalyst Inhibition/Deactivation. The pyridine nitrogen in your substrate, this compound, possesses a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can form catalytically inactive species, effectively poisoning your catalyst and halting the reaction.[1] Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this inhibitory binding.[1]
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: Switch to modern phosphine ligands specifically designed to prevent catalyst inhibition by heteroatoms. Buchwald-type biaryl phosphine ligands such as SPhos or XPhos are excellent choices.[2][3] Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the pyridine nitrogen, while their electron-rich nature promotes the crucial oxidative addition step.[4]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-based palladium precatalysts (e.g., PEPPSI™-IPr) are also highly effective for coupling challenging heterocyclic substrates due to their strong σ-donating properties and steric hindrance.[2]
-
-
Probable Cause 2: Inefficient Oxidative Addition. While the electron-withdrawing nitro group makes the C-Br bond susceptible to cleavage, an insufficiently active catalyst system may still struggle, especially at lower temperatures.
-
Solution:
-
Ensure an Active Pd(0) Species: If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be inefficient. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.
-
Optimize Temperature: Ensure the reaction temperature is adequate, typically in the range of 80-110 °C for these types of substrates.[1][5] Monitor temperature carefully, as excessively high temperatures can lead to catalyst decomposition.[6]
-
-
Probable Cause 3: Inadequate Degassing. Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of your boronic acid partner.[1]
-
Solution:
-
Implement Rigorous Degassing: Do not underestimate the importance of creating an inert atmosphere. Use a minimum of 3-5 vacuum/inert gas (Argon or Nitrogen) backfill cycles for the flask containing your solid reagents. Ensure all solvents are thoroughly degassed before addition, either by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (at least 3 cycles).[1]
-
Question 2: My desired product is formed, but it's contaminated with a significant amount of biaryl byproduct from my boronic acid (homocoupling). How can I prevent this?
Answer: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings, primarily driven by the presence of oxygen or an excess of a Pd(II) species at the start of the reaction.
-
Probable Cause 1: Oxygen Contamination. As mentioned above, oxygen can facilitate the oxidative coupling of two boronic acid molecules, mediated by palladium.[7]
-
Solution:
-
Improve Degassing Technique: This is the most critical factor. Ensure all solvents, including any water used in a biphasic system, are rigorously deoxygenated.[8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Probable Cause 2: Pd(II) Precatalyst Issues. If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) must be efficient and precede the coupling. If this reduction is slow, the remaining Pd(II) can directly promote homocoupling.
-
Solution:
-
Use a Pd(0) Source: Switching to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can often reduce homocoupling as it removes the initial reduction step.[7]
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state, although this adds complexity.
-
Question 3: I'm losing a lot of my boronic acid to protodeboronation, resulting in a low yield and a byproduct corresponding to the protonated version of my boronic acid starting material. What can I do?
Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is highly dependent on the reaction conditions and the stability of the boronic acid itself.[9]
-
Probable Cause 1: Unstable Boronic Acid. Electron-deficient or some heteroaromatic boronic acids are particularly prone to protodeboronation, especially in the presence of water and base at elevated temperatures.[10][11]
-
Solution:
-
Switch to a Boronic Ester or Trifluoroborate Salt: This is the most effective strategy. Boronic pinacol esters (Bpin), MIDA boronates, or potassium organotrifluoroborates (BF₃K) are significantly more stable to hydrolytic protodeboronation than the corresponding free boronic acids.[9][12] They act as a "slow-release" reservoir, generating the active boronic acid in situ at a rate that is consumed by the catalytic cycle, thus keeping its standing concentration low and minimizing side reactions.[13][14]
-
-
Probable Cause 2: Harsh Reaction Conditions. High temperatures and prolonged reaction times in aqueous basic media can accelerate the rate of protodeboronation.[11]
-
Solution:
-
Use Anhydrous Conditions: If feasible, switching to a non-aqueous solvent system with a soluble organic base or a finely powdered, anhydrous inorganic base can suppress this water-mediated side reaction.
-
Optimize Temperature and Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Avoid unnecessarily long heating times. Try to find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction design and component selection.
Question 1: Why is the Suzuki coupling of this compound considered challenging?
Answer: This substrate presents a classic conflict for the palladium catalyst. The C-Br bond at the 2-position is activated towards oxidative addition by the strong electron-withdrawing effect of the nitro group at the 5-position and the inherent electron deficiency of the pyridine ring.[15] This is beneficial. However, the pyridine ring nitrogen acts as a Lewis base and can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[1][16] The success of the reaction hinges on choosing a catalytic system that favors the desired oxidative addition while minimizing this undesired catalyst sequestration.
Question 2: How do I select the optimal catalyst and ligand combination?
Answer: The choice is critical and should be guided by the need to overcome catalyst inhibition.
-
Ligand Class: Focus on bulky, electron-rich monophosphine ligands. The Buchwald biarylphosphine ligands are industry-standard for this type of transformation.[3][4]
-
Good Starting Point: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). It offers a great balance of steric bulk and electron-donating character.
-
For More Challenging Cases: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provides even greater steric hindrance and can be effective when SPhos is insufficient.
-
-
Palladium Source: A combination of a Pd(II) salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with the chosen ligand is standard. Using commercially available pre-formed catalysts (precatalysts) where the ligand is already coordinated to the palladium (e.g., SPhos-Pd-G3) can improve reproducibility and activity.
The following table summarizes common choices:
| Pd Source | Ligand | Pd:Ligand Ratio | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | SPhos | 1:2 | 1-3% | A robust and common starting point. |
| Pd₂(dba)₃ | XPhos | 1:2.2 | 1-2% | Excellent for sterically demanding or less reactive partners. |
| SPhos-Pd-G3 | (Precatalyst) | N/A | 1-3% | Highly active and reproducible; often allows for lower temperatures. |
Question 3: What is the role of the base, and which one should I choose?
Answer: The base is essential for the transmetalation step. It reacts with the boronic acid (or its ester precursor) to form a more nucleophilic "ate" complex (e.g., RB(OH)₃⁻), which then transfers its organic group to the palladium center.[17][18]
-
Base Strength: For electron-deficient heteroaryl halides, a moderately strong to strong base is often required to facilitate efficient transmetalation.
-
Solubility: The base must have some solubility in the reaction medium. Using a biphasic system (e.g., Toluene/Water) helps dissolve inorganic bases.
This table provides a screening guide for bases:
| Base | Strength | Typical Equivalents | Recommended Solvent System | Comments |
| K₂CO₃ | Moderate | 2-3 | Dioxane/H₂O, Toluene/H₂O | A common, cost-effective first choice.[1] |
| K₃PO₄ | Strong | 2-3 | Dioxane/H₂O, THF/H₂O | Often provides higher yields for challenging substrates.[1] |
| Cs₂CO₃ | Strong | 2-3 | Dioxane, THF | Very effective but more expensive. Can sometimes be used under anhydrous conditions.[1] |
Question 4: Should I use a boronic acid or a more stable boronic acid derivative?
Answer: For routine couplings with stable arylboronic acids, the free acid may suffice. However, to maximize yield and minimize side reactions, especially protodeboronation, using a more stable derivative is highly recommended.[9][11]
| Boron Reagent | Stability | Key Advantage |
| Boronic Acid | Variable | Readily available, inexpensive. |
| Pinacol Boronate (Bpin) | Good | Much more stable to protodeboronation; easy to handle and purify.[19] |
| Trifluoroborate Salt (BF₃K) | Excellent | Highly stable crystalline solids; provide slow release of boronic acid.[13][14] |
Recommendation: Start with the boronic pinacol ester. It provides a significant stability advantage over the free boronic acid with minimal extra cost or synthetic effort.
Visualized Reaction and Troubleshooting Workflows
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. For this compound, the key challenges are preventing the "Catalyst Inhibition" side-path and ensuring the "Transmetalation" step is efficient.
Troubleshooting Decision Tree
Use this workflow to diagnose and solve common experimental problems systematically.
Optimized Experimental Protocol
This protocol represents a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic pinacol ester.
Reagents & Equipment:
-
This compound (1.0 eq.)
-
Arylboronic Pinacol Ester (1.2 - 1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic pinacol ester (1.2 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Seal the flask with a septum.
-
-
Inerting the Atmosphere:
-
Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle a minimum of 3-5 times to ensure a completely oxygen-free atmosphere.
-
-
Solvent Addition:
-
Prepare a 4:1 mixture of Dioxane:Water. Degas this solvent mixture thoroughly by sparging with Argon for at least 30 minutes.
-
Using a syringe, transfer the required volume of the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, which is normal.[20]
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots via syringe (under inert gas) and analyzing by TLC or LC-MS. Check for the disappearance of the this compound starting material. Reactions are typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
References
- Lloyd-Jones, G. C., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research.
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
- Cammidge, A. N., & Crépy, K. V. L. (2004). Protodeboronation of Boronic Acids. Chemical Reviews.
- Wikipedia. (2023).
- Suzuki, A. (1998). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
- Sanford, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Chemistry – A European Journal. [Link]
- Blakemore, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- ResearchGate. (2016). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Jorgensen, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
- da Silva, R. A. B., et al. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2018). Effect of solvent on the Suzuki reaction. [Link]
- Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Penn State University. (n.d.).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2019). The effect of various temperatures on the Suzuki coupling reaction. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. (2014). Temperature effect on coupling reaction. [Link]
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Bromo-3-methyl-5-nitropyridine
Welcome to the technical support guide for the synthesis of 2-Bromo-3-methyl-5-nitropyridine (CAS: 23132-21-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic endeavors.[1][2] This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
The unique electronic properties of the pyridine ring, influenced by a bromo, a methyl, and a nitro group, make its synthesis non-trivial.[1] This guide aims to demystify the process, explaining the causality behind common experimental pitfalls and offering robust, validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
A1: There are several established pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and safety considerations. The three most common approaches are outlined below.
-
Route A: Nitration of 2-Bromo-3-methylpyridine. This is a direct approach but achieving the correct regiochemistry can be challenging. The pyridine ring is electron-deficient, making electrophilic nitration difficult, often requiring harsh conditions.
-
Route B: Bromination of a Hydroxypyridine Intermediate. This route starts from a more accessible precursor, 2-hydroxy-3-methyl-5-nitropyridine, and involves converting the hydroxyl group into a bromide. This often provides good regiochemical control.[3]
-
Route C: Sandmeyer Reaction of an Aminopyridine Intermediate. This classic transformation converts an amino group on the pyridine ring into a bromo group via a diazonium salt intermediate.[4][5] It is a versatile method but requires careful control of the diazotization step.[6]
Caption: Primary synthetic routes to this compound.
Recommendation: For laboratory scale with good regiochemical control, Route B is often preferred if the starting hydroxypyridine is available. For larger scale or when starting from the corresponding amine, Route C is a powerful and well-established method.
Troubleshooting Guide
Q2: My nitration of 2-bromo-3-methylpyridine (Route A) gives low yields and a mixture of isomers. How can I improve selectivity for the desired 5-nitro product?
A2: This is a classic challenge in pyridine chemistry. The pyridine nitrogen and the bromine atom are electron-withdrawing and deactivating towards electrophilic aromatic substitution, while the methyl group is weakly activating. Nitration requires forcing conditions (e.g., fuming H₂SO₄/HNO₃), which can lead to oxidation and side-product formation.
Causality and Solution:
-
Directing Effects: The methyl group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The bromine atom also directs ortho and para. The strongest directing influence is to place the nitro group at position 5, which is para to the bromine and meta to the methyl group. However, nitration at position 6 can also occur.
-
Temperature Control is Critical: Overheating can lead to the formation of undesired isomers and significant tarring. The reaction should be initiated at a low temperature (0-5 °C) during the dropwise addition of nitric acid and then carefully warmed.[7]
-
Reagent Stoichiometry: Use a minimal excess of fuming nitric acid. A large excess increases the risk of over-nitration or oxidative decomposition.
Troubleshooting Protocol:
-
Cool a solution of 2-bromo-3-methylpyridine in concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour before slowly warming to room temperature, and then gently heating to 50-60 °C for 1-2 hours while monitoring by TLC or GC-MS.[7]
-
Quench the reaction by carefully pouring it onto a large volume of crushed ice. This dissipates heat and precipitates the product.[7]
Q3: I'm attempting the Sandmeyer reaction (Route C), but the reaction fails or yields a complex mixture. What are the most critical parameters?
A3: The Sandmeyer reaction is a powerful tool but is highly sensitive to procedural details.[8] Success hinges on the efficient formation and stability of the intermediate diazonium salt, followed by its copper-catalyzed conversion.
Causality and Critical Parameters:
-
Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. The diazotization step (reaction of the amine with nitrous acid, generated in situ from NaNO₂ and a strong acid like HBr) must be performed at low temperatures, typically between -10 °C and 0 °C.[6]
-
Acid Choice: Using hydrobromic acid (HBr) for both diazotization and as the bromide source is crucial for the subsequent bromination step.
-
Copper Catalyst: The reaction requires a catalytic amount of copper(I) bromide (CuBr).[4][9] The copper(I) species initiates a single-electron transfer (SET) to the diazonium salt, forming an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species.[5] Using copper(II) salts is generally less effective.
-
Slow Addition: The sodium nitrite solution must be added slowly and sub-surface to ensure it reacts immediately and to prevent localized warming and decomposition.[6]
Caption: Simplified mechanism of the Sandmeyer bromination reaction.
Troubleshooting Protocol:
-
Dissolve 2-amino-3-methyl-5-nitropyridine in 48% HBr and cool the solution to -10 °C.[6]
-
Prepare a solution of sodium nitrite in water and cool it separately.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 0 °C.[6]
-
In a separate flask, prepare a solution or slurry of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
Q4: The conversion of 2-hydroxy-3-methyl-5-nitropyridine to the 2-bromo product (Route B) is sluggish and incomplete. How can I improve the yield?
A4: Converting a 2-hydroxypyridine (which exists predominantly as the 2-pyridone tautomer) to a 2-bromopyridine typically requires a potent brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[3] These reactions often require heat to proceed at a reasonable rate.
Causality and Solution:
-
Reagent Reactivity: POBr₃ is a strong dehydrating and brominating agent. The reaction proceeds via phosphorylation of the pyridone oxygen, creating a good leaving group that is subsequently displaced by bromide.
-
Anhydrous Conditions: The reagents are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents (if any) are used. Water will consume the brominating agent and reduce its efficacy.
-
Temperature and Time: These reactions often require elevated temperatures (e.g., 80-120 °C) and extended reaction times (12+ hours) to achieve full conversion.[3] Monitor the reaction by TLC to determine completion.
-
Stoichiometry: A slight excess (1.2-1.5 equivalents) of the brominating agent can help drive the reaction to completion.
Recommended Protocol:
-
To a stirred solution of 2-hydroxy-3-methyl-5-nitropyridine in a suitable solvent like N,N-dimethylformamide (DMF), add POBr₃ portion-wise at a low temperature (0-10 °C) to control the initial exotherm.[3]
-
After the addition, slowly heat the mixture to 80-100 °C under a nitrogen atmosphere and maintain for 12 hours.[3]
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, cool the reaction mixture and quench it by carefully pouring it onto crushed ice. The product should precipitate as a solid.[3]
-
Filter the solid, wash thoroughly with cold water to remove DMF and inorganic salts, and dry under vacuum.[3]
Q5: My final product is contaminated with impurities that are difficult to separate by column chromatography. What are the best purification strategies?
A5: this compound is a crystalline solid with a melting point of 57-58 °C.[2] This property is highly advantageous for purification. While column chromatography is a viable option, recrystallization is often more effective for removing closely-eluting isomers or impurities on a larger scale.
Purification Strategy:
| Method | Solvent System (Starting Point) | Advantages | Disadvantages |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 4:1) | Good for separating compounds with different polarities. | Can be slow and solvent-intensive; may not separate close-eluting isomers. |
| Recrystallization | Isopropanol, Ethanol, or Methanol | Excellent for removing minor impurities and achieving high purity. Scalable. | Requires finding a suitable solvent where the product has high solubility when hot and low solubility when cold. May result in some product loss in the mother liquor. |
| Aqueous Wash | Saturated NaHCO₃ or Na₂CO₃ solution | Removes acidic byproducts from nitration or bromination steps. | Only removes acidic or basic impurities. |
Self-Validating Protocol (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., isopropanol). Start with a small amount and add more until everything just dissolves.
-
If the solution is colored by insoluble impurities (like tar), you can perform a hot filtration through a small plug of celite or filter paper.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
-
Validation: Check the purity of the recrystallized solid by melting point, HPLC, or NMR. A sharp melting point close to the literature value (57-58 °C) indicates high purity.[2]
References
- Exploring the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. (n.d.). ChemicalBook.
- How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. (n.d.). Guidechem.
- 2,3-diaminopyridine. (n.d.). Organic Syntheses.
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. (n.d.). ChemicalBook.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.
- Preparation method of 2-methyl-3-bromopyridine. (n.d.).
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. (n.d.). Guidechem.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Exploring this compound: A Versatile Organic Synthesis Intermediate. (n.d.). Autech Industry Co.,Limited.
- Two-step synthesis of 2-methyl-3-nitropyridines. (2014).
- Method for preparing 2-chloro-5-nitropyridine. (n.d.).
- An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2007).
- A kind of preparation method of 2 nitro 5 bromopyridines. (n.d.).
- Method for preparing 5-bromo-2-methylpyridine. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- 2-Bromo-3-methylpyridine. (n.d.). PubChem.
- 2-Bromo-3-methylpyridine 95 3430-17-9. (n.d.). Sigma-Aldrich.
- Preparation method of 2-methyl-3-bromopyridine. (n.d.).
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
- This compound. (n.d.). CPHI Online.
- Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. (n.d.). PrepChem.com.
- Supporting Online Material for A general and efficient route to N-aryl-N-hydroxycarbamates. (n.d.). The Royal Society of Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Bromo-3-methyl-5-nitropyridine Derivatives
Prepared by the Gemini Senior Application Scientist Group
Welcome to the technical support center for the purification of 2-Bromo-3-methyl-5-nitropyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic intermediates. The unique electronic and structural features of these molecules—namely the basic pyridine nitrogen, the electron-withdrawing nitro group, and the reactive bromo substituent—present specific challenges and opportunities in purification.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows and enhance product purity and yield.
Troubleshooting Guide
This section addresses specific, practical issues encountered during the purification of this compound derivatives in a direct question-and-answer format.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: My compound spot streaks badly on the TLC plate and the peaks tail significantly during column chromatography on silica gel. What causes this and how can I fix it?
Answer: This is the most common issue when purifying pyridine-containing compounds. The root cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction leads to a secondary retention mechanism, causing the compound to move unevenly and "tail" down the column, resulting in poor separation and broad fractions.
Solutions:
-
Mobile Phase Modification (Competing Base): The most effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is the standard choice.[4] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative and allowing for a clean, symmetrical peak shape.
-
Recommendation: Add 0.1-1% triethylamine to your mobile phase (e.g., for 500 mL of eluent, add 0.5 to 5 mL of TEA). Determine the optimal amount via TLC analysis first.
-
-
Use of an Alternative Stationary Phase: If tailing persists or if your compound is sensitive to basic conditions, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[5]
-
End-capped Silica: Reverse-phase (e.g., C18) silica is extensively "end-capped," meaning most residual silanol groups are chemically blocked. This is an excellent, albeit more expensive, option for challenging separations.[3]
-
-
Deactivation of Silica Gel: You can neutralize the silica gel before packing the column by pre-treating it with a base like triethylamine.[4] This involves making a slurry of the silica in a solvent containing TEA, removing the solvent, and drying the silica before use.
Diagram: Mechanism of Peak Tailing and Mitigation
Caption: Logic diagram illustrating how triethylamine (TEA) mitigates peak tailing.
Issue 2: Low Recovery or Suspected Decomposition
Question: My yield after column chromatography is very low, and I see new, unexpected spots on my TLC analysis of the collected fractions. What is happening?
Answer: Low recovery can stem from two primary sources: irreversible adsorption onto the stationary phase or chemical decomposition. The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[4][5] The nitro group on the this compound ring makes it electron-deficient and potentially more susceptible to certain reactions.
Solutions:
-
TLC Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new spot at the baseline or a "smear" that wasn't present in a freshly spotted lane, your compound is likely degrading on the silica.
-
Neutralize the Stationary Phase: As mentioned for peak tailing, using a TEA-modified eluent or pre-neutralized silica can prevent acid-catalyzed decomposition.[4][5]
-
Minimize Contact Time: Use flash column chromatography rather than gravity chromatography. The faster elution time reduces the period your compound is in contact with the silica surface.
-
Switch to Recrystallization: If the crude product is a solid and the stability test shows significant degradation, recrystallization is a superior method as it avoids interaction with an acidic stationary phase.
Issue 3: Product Fails to Crystallize from an Oil
Question: After removing the solvent, my purified product is a persistent oil, not the expected solid. How can I induce crystallization?
Answer: The failure to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.[5]
Solutions:
-
Ensure High Purity: The first step is to be certain the material is pure. Re-run a TLC in a few different solvent systems to check for hidden impurities. If necessary, re-purify a small amount by chromatography.
-
High Vacuum Drying: Ensure all residual chromatography solvents (ethyl acetate, hexanes, etc.) are completely removed. Place the flask on a high vacuum line for several hours, possibly with gentle warming.
-
Scratching: Use a glass rod or metal spatula to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solvent Screening for Recrystallization: Find a solvent or solvent system where your compound has high solubility when hot and low solubility when cold. Test small aliquots of your oil in different solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures like ethyl acetate/hexanes). Once a suitable solvent is found, perform a proper recrystallization.[6]
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single crystal to the oil. This can induce rapid crystallization of the entire batch.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound derivative?
A1: The best strategy depends on the physical state and purity of your crude material. The following workflow is a good starting point.
Diagram: Purification Method Selection Workflow
Caption: Decision workflow for selecting an initial purification strategy.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The selection process is empirical and is best performed using Thin Layer Chromatography (TLC).[4][6]
-
Start with a Standard System: A mixture of a non-polar solvent like Hexanes (or Petroleum Ether) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the most common starting point for compounds of this polarity.[4]
-
Aim for an Rf Value: The ideal solvent system will give your desired compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[4] This ensures the compound moves down the column but is well-separated from both less polar and more polar impurities.
-
Systematic Screening: Test several ratios (e.g., 10%, 20%, 30%, 50% EtOAc in Hexanes) to find the optimal system. If the compound is too polar for this system, switch to a stronger eluent like Dichloromethane/Methanol.[6]
Table: Common Solvent Systems for Pyridine Derivatives
| Polarity | Solvent System (v/v) | Target Compounds & Notes |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes | The most common starting point. Provides good resolution for many functionalized pyridines.[7] |
| Medium to High | 1-10% Methanol in Dichloromethane | For more polar derivatives, such as those with additional hydroxyl or amino groups.[7][8] |
| Specialized (Basic) | 1-10% of (10% NH4OH in MeOH) in DCM | Used for very basic compounds or to mitigate severe peak tailing when TEA is insufficient.[8] |
Q3: Can I use an acid wash to purify my crude product?
A3: Yes, an aqueous acid wash (liquid-liquid extraction) is a very powerful technique, especially for removing non-basic organic impurities. By washing an organic solution (e.g., in EtOAc or DCM) with dilute aqueous acid (e.g., 1M HCl), your basic this compound derivative will be protonated and move into the aqueous layer as a salt.[9] The non-basic impurities will remain in the organic layer, which can then be discarded. Afterwards, you can basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure compound back into an organic solvent. Caution: This method is only suitable if your compound is stable to both acidic and basic conditions.
Detailed Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate) determined by TLC
-
Triethylamine (TEA)
-
Glass chromatography column, sand, and cotton wool
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare a sufficient volume of your chosen mobile phase. Add 0.5% (v/v) triethylamine to the mixture to prevent peak tailing.
-
Pack the Column:
-
Insert a small cotton plug at the bottom of the column and add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, open the stopcock, and use gentle air pressure to pack the bed evenly. Ensure no air bubbles or cracks form. Add a final layer of sand on top of the packed silica.[4][10]
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a low-boiling solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply pressure and begin collecting fractions.
-
If using a gradient, start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[6]
-
-
Monitor the Separation:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your product and any impurities.[6]
-
-
Combine and Evaporate:
-
Combine all fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
Objective: To purify a solid, crude this compound derivative.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel, filter paper, and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude material and a few drops of the test solvent. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Do not add excessive solvent.
-
Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step will cause impurities to become trapped in the crystal lattice.
-
Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your compound.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of this compound. [Link]
- Google Patents. (1997).
- Ningbo Inno Pharmchem Co., Ltd.
- Google Patents. (2014).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Patsnap. Preparation method of 2-methyl-3-bromopyridine. [Link]
- Google Patents. (2008). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- PubMed. (1992).
- Reddit. (2022). Removing Pyridine : r/chemistry. [Link]
- Chemistry LibreTexts. (2022).
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
- SIELC Technologies. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. [Link]
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- Chemistry For Everyone. (2025).
- Pipzine Chemicals. This compound Manufacturer & Supplier in China. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- MDPI. (2017).
- Amerigo Scientific. 2-Bromo-5-methyl-3-nitropyridine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of 3-Methylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the nitration of 3-methylpyridine (3-picoline). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Here, we address common experimental issues, explain the underlying chemical principles, and provide field-proven protocols to help you mitigate side reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 3-methylpyridine so difficult compared to benzene?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution (SEAr). Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is readily protonated, forming the pyridinium ion. This places a positive charge on the ring, severely deactivating it and making the reaction extremely sluggish.[1][2][3] Consequently, harsh conditions are often employed, which can lead to low yields and a host of side reactions.[1]
Q2: I performed a direct nitration and obtained a mixture of many products. What are the expected isomers and byproducts?
Direct nitration of 3-methylpyridine is notorious for poor regioselectivity. The methyl group is a weak activating group that directs ortho and para (positions 2, 4, and 6). However, the deactivating effect of the ring nitrogen, which directs meta (positions 3 and 5), is the dominant factor.
-
Primary Products: You will likely see nitration at the positions least deactivated by the pyridinium nitrogen, resulting in a mixture of 5-nitro-3-methylpyridine and 2-nitro-3-methylpyridine .
-
Common Side Products:
-
Oxidation Products: The methyl group can be oxidized to a carboxylic acid under harsh conditions.
-
N-Oxides: Formation of 3-methylpyridine-1-oxide can occur, which then undergoes nitration itself, typically at the 4-position.
-
Dinitrated Products: If the reaction conditions are too forcing, multiple nitro groups can be added.
-
Tar and Decomposition Products: Uncontrolled high temperatures can lead to polymerization and degradation of the starting material.
-
Nitrogen Dioxide (NO₂): This reddish-brown gas is a common byproduct of nitration reactions and can act as an oxidizing agent, contributing to other side reactions.[4]
-
Q3: Is there a reliable way to selectively synthesize 4-nitro-3-methylpyridine?
Yes. Direct nitration is not the preferred method for obtaining the 4-nitro isomer. The most effective and widely used strategy is to utilize the corresponding N-oxide .[5] The N-oxide group is activating and strongly directs electrophilic substitution to the 4-position (para). The process involves three key steps:
-
Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-1-oxide.
-
Nitration: The N-oxide is nitrated to yield 3-methyl-4-nitropyridine-1-oxide.
-
Deoxygenation: The nitro-N-oxide is then deoxygenated (e.g., with PCl₃) to give the final product, 4-nitro-3-methylpyridine.
This multi-step approach provides excellent regioselectivity, avoiding the complex mixture obtained from direct nitration.[6]
Troubleshooting Guide: Side Reactions & Control
Issue 1: Low Yield and Poor Regioselectivity in Direct Nitration
Q: My direct nitration of 3-methylpyridine with mixed acid resulted in a low yield (<20%) and a difficult-to-separate mixture of isomers. How can I improve this?
A: Senior Scientist's Analysis & Recommendations
The core issue is the electronic nature of the protonated pyridine ring, as explained in the FAQs. Forcing conditions required to achieve any conversion will inevitably lead to byproducts.
Root Causes:
-
Ring Deactivation: The pyridinium ion formed in strong acid is highly resistant to electrophilic attack.
-
Competing Directing Effects: The weak ortho, para-directing methyl group and the strong meta-directing pyridinium ring lead to a mixture of products.
-
Side Reactions: High temperatures and strong oxidizing acids promote degradation and oxidation side reactions.
Solutions & Mitigation Strategies:
| Strategy | Mechanism of Action | Expected Outcome | Key Considerations |
| 1. N-Oxide Pathway | The N-oxide oxygen atom donates electron density into the ring, activating it for SEAr and strongly directing the incoming electrophile to the C4 position.[2][5] | High yield and excellent regioselectivity for the 4-nitro isomer. | Requires two additional synthetic steps (oxidation and deoxygenation). See Protocol 1 . |
| 2. Dinitrogen Pentoxide (N₂O₅) Method | N₂O₅ reacts with pyridine to form an N-nitropyridinium salt. This intermediate rearranges, often via nucleophilic attack (e.g., by HSO₃⁻), to yield the β-nitropyridine (5-nitro isomer for 3-methylpyridine).[7][8] | Improved yields for the 5-nitro isomer compared to mixed acid.[9] | N₂O₅ is unstable and must be handled with care. The reaction often requires specific solvents like liquid SO₂ or CH₂Cl₂.[1][8] |
| 3. Temperature Control | Lowering the reaction temperature can significantly reduce the rates of side reactions like oxidation and tar formation relative to the desired nitration. | Cleaner reaction profile with fewer byproducts. | May require longer reaction times or result in lower conversion. Careful, stepwise heating is crucial. |
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for isomer control.
Issue 2: Runaway Reaction and Formation of Tar
Q: When I tried to scale up my nitration, the reaction became uncontrollably exothermic, turned black, and produced mostly tar. What happened?
A: Senior Scientist's Analysis & Recommendations
This is a classic thermal runaway reaction, a significant safety hazard in nitration chemistry. The exothermic nature of nitration, combined with the degradation of organic material by hot, concentrated nitric and sulfuric acids, can create a dangerous feedback loop.
Root Causes:
-
Exothermicity: The nitration reaction itself releases a significant amount of heat.
-
Poor Heat Dissipation: On a larger scale, the surface-area-to-volume ratio decreases, making it harder to remove heat efficiently.
-
Decomposition: At elevated temperatures, the nitrating mixture aggressively oxidizes the organic compounds, leading to decomposition, gas evolution (NOx), and polymerization (tar formation).[6]
Solutions & Mitigation Strategies:
-
Controlled Reagent Addition: Add the nitrating agent (or the substrate) slowly and portion-wise, monitoring the internal temperature constantly. Never add the full amount at once.
-
Efficient Cooling: Use an ice-salt bath or a cryo-cooler to maintain a low and stable internal temperature (e.g., 0-10 °C) during the addition phase.[6]
-
Adequate Agitation: Ensure vigorous stirring to promote uniform heat distribution and prevent localized "hot spots."
-
Reverse Addition: Consider adding the 3-methylpyridine slowly to the cold nitrating mixture, rather than the other way around. This keeps the substrate as the limiting reagent at any given moment.
-
Scale-Up Protocol: When scaling up, do not simply multiply reagent quantities. Perform a thorough safety assessment (e.g., Reaction Calorimetry) to understand the thermal profile of your specific reaction.
Mechanism of N-Oxide Directed Nitration
Caption: N-Oxide directs nitration to the C4 position.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Methyl-4-nitropyridine via the N-Oxide Route
This protocol is adapted from established procedures for pyridine N-oxide formation and subsequent nitration.[6]
Part A: Synthesis of 3-Methylpyridine-1-oxide
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 3-methylpyridine (1.0 mol) with glacial acetic acid (2.5 mol).
-
Oxidation: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.2 mol) dropwise, ensuring the internal temperature does not exceed 60-70°C.
-
Heating: After the addition is complete, heat the mixture at 70-80°C for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture. Remove the excess acetic acid and water under reduced pressure. The resulting residue is 3-methylpyridine-1-oxide, which can be purified by vacuum distillation.
Part B: Nitration of 3-Methylpyridine-1-oxide
-
Setup: Place the 3-methylpyridine-1-oxide (1.0 mol) in a flask and cool it in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (sp. gr. 1.84) while maintaining the temperature below 10°C.
-
Nitration: To this cold solution, add a cooled mixture of fuming nitric acid (sp. gr. 1.50) and concentrated sulfuric acid dropwise over 1-2 hours. The internal temperature must be strictly maintained below 10°C.
-
Reaction: After addition, allow the mixture to slowly warm to room temperature and then heat cautiously to 90-100°C for 2-3 hours.[6]
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., Na₂CO₃ or NH₄OH) until pH 8-9. The product, 3-methyl-4-nitropyridine-1-oxide, will precipitate and can be collected by filtration or extracted with a suitable solvent (e.g., chloroform).
Part C: Deoxygenation to 4-Nitro-3-methylpyridine
-
Setup: Dissolve the crude 3-methyl-4-nitropyridine-1-oxide (1.0 mol) in a solvent like chloroform or dichlorobenzene.
-
Reduction: Add phosphorus trichloride (PCl₃) (1.1 mol) dropwise while cooling the mixture. The reaction is exothermic.
-
Reflux: After the addition, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC/GC).
-
Workup: Cool the mixture and pour it into ice water. Neutralize with a base, separate the organic layer, and dry it with anhydrous Na₂SO₄. The solvent can be removed under reduced pressure, and the product can be purified by recrystallization or chromatography.
Analytical Characterization
It is critical to validate the identity and purity of your products. A combination of the following techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the isomeric ratio in a product mixture and assessing overall purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the desired isomer.[11]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and determining the purity of the final product.[12]
References
- PrepChem.com. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE.
- Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines.
- Singh, V. K., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
- Svensen, H. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- Nikol'skiy, V., et al. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
- McNally, A. (2022, March 20). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS.
- Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
- ATSDR. (n.d.). Analytical Methods for Pyridine.
- MySkinRecipes. (n.d.). 2-Methyl-3-nitropyridine.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube.
- RSC Publishing. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. RSC Publishing.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- Zhang, Q., et al. (2017). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. Molecules, 23(1), 2.
- ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration.
- ResearchGate. (n.d.). Ammoxidation of 3-picoline over V2O5/MgF2 catalysts.
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine.
- Wikipedia. (n.d.). 3-Methylpyridine.
- ACS Publications. (n.d.). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate.
- RSC Publishing. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. New Journal of Chemistry.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. nva.sikt.no [nva.sikt.no]
- 9. scribd.com [scribd.com]
- 10. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Overcoming Catalyst Inhibition in 2-Bromopyridine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2-bromopyridine. This substrate class is notoriously challenging due to the intrinsic properties of the pyridine ring, which can directly interfere with the catalyst's function. This guide provides in-depth, field-tested troubleshooting strategies, detailed protocols, and a foundational understanding of the inhibition mechanisms to empower you to achieve consistent and high-yielding results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental "why" behind the common failures and low yields encountered when using 2-bromopyridine and its derivatives.
Q1: Why are my coupling reactions with 2-bromopyridine consistently failing or giving low yields?
The primary reason for poor performance in these reactions is catalyst poisoning by the 2-bromopyridine substrate itself.[1][2] The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium metal center. This coordination occupies a site on the catalyst that is essential for the catalytic cycle to proceed, effectively inhibiting or completely stopping the reaction.[1][3] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Q2: What is happening at a molecular level during catalyst poisoning?
Catalyst poisoning, in this context, refers to the reversible or irreversible deactivation of the active palladium catalyst. The nitrogen atom of the pyridine ring acts as a Lewis base, binding to the electron-deficient palladium(0) or palladium(II) intermediates in the catalytic cycle. This forms a stable, off-cycle palladium-pyridine complex that is catalytically inactive or has significantly reduced activity.[1][3][4] This prevents the catalyst from participating in the crucial steps of the reaction, such as oxidative addition or reductive elimination.
Q3: My reaction starts, produces some product, but then stalls and the mixture turns black. What does this signify?
This common observation indicates catalyst decomposition.[5] The initial product formation shows that the catalyst was active at the beginning. However, the reaction conditions, often the elevated temperatures (80-110 °C) required for these couplings, can lead to the degradation of the catalyst over time.[1] The formation of palladium black (insoluble Pd(0) nanoparticles) is a visual indicator of this decomposition.[6] This can be exacerbated by an inappropriate ligand that fails to stabilize the palladium center throughout the entire catalytic cycle or by the presence of oxygen.[7]
Q4: How does my choice of ligand directly combat catalyst inhibition?
The ligand is arguably the most critical component for success. Its primary role is to stabilize the palladium center and modulate its reactivity. To overcome pyridine inhibition, bulky, electron-rich phosphine ligands are required.[2]
-
Steric Hindrance: The bulkiness of the ligand (e.g., large cone angle) creates a protective pocket around the palladium atom. This steric shield physically blocks the pyridine nitrogen from coordinating to the metal center, allowing the catalytic cycle to proceed.[2]
-
Electronic Effects: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination step.[2]
Without a sufficiently bulky ligand, the smaller, more accessible pyridine substrate will outcompete the ligand for a coordination site on the palladium, leading to catalyst poisoning.[1]
Q5: Why is the base selection so important, and can it affect catalyst stability?
The base is not merely a spectator; it plays several crucial roles, and an incorrect choice can lead to reaction failure. In Suzuki couplings, the base is required to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[8] In Buchwald-Hartwig aminations, it deprotonates the amine-palladium complex to facilitate reductive elimination.[1]
An inappropriate base can negatively impact the reaction by:
-
Being too weak: Fails to facilitate the key steps, leading to low conversion.
-
Having poor solubility: If the base is not soluble in the reaction medium, its effectiveness is drastically reduced.[9]
-
Promoting side reactions: A base that is too strong or contains residual water can promote protodeboronation of the boronic acid partner in Suzuki reactions.[2][7]
Section 2: Troubleshooting Guides for Common Scenarios
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Scenario 1: Low to No Conversion
Symptom: TLC or LC-MS analysis shows predominantly unreacted 2-bromopyridine starting material.
This is the most common failure mode and is almost always linked to catalyst inhibition or suboptimal reaction parameters.
Caption: Troubleshooting workflow for low conversion.
-
Ligand Screening (Highest Priority): Standard, less bulky ligands like PPh₃ are often ineffective.[8] A screen of specialized biarylphosphine ligands is recommended.
Ligand Key Features & Typical Application Recommended Pd:Ligand Ratio XPhos Highly bulky and electron-rich. Excellent general ligand for challenging couplings, including C-N and C-C.[10] 1 : 1.5-2.4 SPhos Similar to XPhos, very effective for heteroaryl couplings. A common first choice for difficult Suzuki reactions.[2][7] 1 : 1.5-2.4 RuPhos Often effective when other bulky phosphines fail, particularly in Buchwald-Hartwig aminations.[2] 1 : 1.5-2.4 | P(t-Bu)₃ | A very electron-rich and bulky monophosphine ligand. Effective but can be air-sensitive.[7] | 1 : 2 |
-
Base and Solvent Screening: The choice of base and solvent are interdependent.
Base Common Solvent System(s) Comments K₃PO₄ Dioxane/H₂O, THF/H₂O A strong, effective base for many Suzuki and Buchwald-Hartwig reactions.[7][11] Cs₂CO₃ Dioxane, Toluene Often provides higher yields due to its high solubility and basicity, but is more expensive.[8] K₂CO₃ Toluene/H₂O, DMF A common, cost-effective choice, but may be less effective for challenging substrates.[7][8] | NaOtBu | Toluene, Dioxane (Anhydrous) | The base of choice for most Buchwald-Hartwig aminations. Highly reactive and moisture-sensitive.[12] |
-
Reaction Conditions:
-
Temperature: Most couplings with 2-bromopyridine require heating, typically between 80-110 °C.[1] If catalyst decomposition is observed, consider running the reaction at a lower temperature for a longer time.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and promote side reactions.[7] Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Scenario 2: Significant Side Product Formation
Symptom: The desired product is formed, but significant impurities are present, complicating purification.
-
To Minimize Homocoupling (Aryl-Aryl or Boronic Acid Dimer):
-
Rigorous Degassing: This is the most critical step. Homocoupling is often promoted by residual oxygen.[7] Use a minimum of 3-4 freeze-pump-thaw cycles for the solvent or sparge with argon for 20-30 minutes.
-
Reagent Purity: Ensure high purity of the starting materials.
-
-
To Prevent Protodeboronation (in Suzuki Reactions):
-
Symptom: Loss of the boronic acid/ester starting material, replaced by a proton.
-
Use Boronic Esters: Boronic pinacol esters (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[2][7]
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from water, excess water can facilitate protodeboronation. If using a boronic ester, try running the reaction under strictly anhydrous conditions with a base like K₃PO₄.
-
Section 3: Optimized Experimental Protocols
These protocols provide a robust starting point. Optimization of stoichiometry, temperature, and reaction time for your specific substrates is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
Caption: General workflow for a Suzuki-Miyaura reaction.
Methodology:
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 eq.), the arylboronic acid pinacol ester (1.1–1.3 eq.), and potassium phosphate (K₃PO₄, 2.0–3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-5 mol%).[7]
-
Inerting: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80–110 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
Methodology:
-
Preparation: To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and sodium tert-butoxide (NaOtBu, 1.2–1.4 eq.).[10][12]
-
Inerting: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon (3-5 cycles).
-
Reagent Addition: Add the 2-bromopyridine (1.0 eq.), the amine (1.1–1.2 eq.), and degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 90–110 °C for the required time (4-24 h).[1]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
- Wikipedia.
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
- Extance, A. (2023).
- Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
- ResearchGate.
- PubMed.
- Semantic Scholar.
- PubMed.
- Lloyd-Jones, G. C., et al. (2017).
- White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
- Hagelin, H., et al. (2001).
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Nitropyridines
Welcome to the Technical Support Center for regioselective nitropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing nitro groups onto the pyridine ring with positional control. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield During Direct Nitration of Unsubstituted Pyridine
Q1: I am attempting to nitrate pyridine using standard nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) but am getting very low yields of 3-nitropyridine. What is causing this low reactivity?
A1: This is a common and expected outcome. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[1][2][3] This deactivates the ring towards electrophilic aromatic substitution (EAS) reactions like nitration.[1][2]
-
Causality: The nitrogen atom's electronegativity inductively withdraws electron density from the ring carbons.[4] Furthermore, under the strongly acidic conditions required for nitration, the lone pair of electrons on the nitrogen atom is protonated, forming the pyridinium cation.[4][5] This places a positive charge on the nitrogen, further deactivating the ring to attack by the electrophile (the nitronium ion, NO₂⁺).[4] Consequently, harsh reaction conditions, such as high temperatures, are necessary, which often result in low yields.[1][3]
Troubleshooting Steps:
-
Increase Reaction Severity: Direct nitration of pyridine requires vigorous conditions. Consider using fuming nitric acid at high temperatures.[1] However, be aware that this can lead to side product formation and safety concerns.
-
Alternative Nitrating Agents: A more effective method for synthesizing 3-nitropyridine involves using dinitrogen pentoxide (N₂O₅).[6][7] This reaction proceeds through an N-nitropyridinium ion intermediate, which then rearranges to 3-nitropyridine, often in significantly higher yields (around 77%).[7][8] This method avoids the harsh acidic conditions that lead to pyridinium ion formation.[7][8]
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Q2: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity to favor the 4-position?
A2: Direct electrophilic nitration of the pyridine ring overwhelmingly favors substitution at the 3-position (meta-position).[1][9] This is because the intermediates formed from attack at the 2- (ortho) and 4- (para) positions are significantly destabilized.
-
Mechanistic Insight: During electrophilic attack at the 2- or 4-position, one of the resonance structures of the resulting intermediate (the sigma complex) places the positive charge directly on the highly electronegative nitrogen atom.[9] This is an energetically unfavorable state. Attack at the 3-position avoids this destabilization, making it the preferred pathway.[9]
Solution: The Pyridine N-Oxide Strategy
To achieve substitution at the 4-position, an indirect approach using pyridine N-oxide is the most common and effective strategy.[6][10]
-
Step 1: Synthesis of Pyridine N-Oxide: First, oxidize pyridine to pyridine N-oxide. The N-oxide group is activating and directs nitration primarily to the 4-position.[6][11]
-
Step 2: Nitration of Pyridine N-Oxide: The resulting 4-nitropyridine N-oxide can then be nitrated under less harsh conditions than pyridine itself.[11]
-
Step 3: Deoxygenation: The final step is to deoxygenate the 4-nitropyridine N-oxide, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield the desired 4-nitropyridine.[6]
Q3: I need to synthesize a 2-nitropyridine derivative. Is there a reliable method, as direct nitration seems impossible?
A3: Direct nitration to form 2-nitropyridines gives extremely poor yields for the reasons mentioned above.[6] Therefore, multi-step synthetic routes are necessary. A common approach involves starting with a pre-functionalized pyridine, such as 2-aminopyridine.[6] From 2-aminopyridine, one can perform a Sandmeyer-like reaction or other transformations to introduce the nitro group at the 2-position. Another strategy involves nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine, for example, using 2-chloro-5-nitropyridine as a starting material for further derivatization.[12]
Issue 3: Controlling Regioselectivity in Substituted Pyridines
Q4: I am nitrating a substituted pyridine. How do the existing substituents influence the position of the incoming nitro group?
A4: The directing effects of substituents on a pyridine ring are a combination of their inherent electronic properties (electron-donating vs. electron-withdrawing) and the underlying influence of the ring nitrogen.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -NH₂): EDGs activate the ring towards electrophilic substitution and generally direct incoming electrophiles to the positions ortho and para to themselves. However, the powerful meta-directing influence of the pyridine nitrogen must be considered. The final regiochemical outcome will be a balance of these directing effects.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -COOH): EWGs further deactivate the pyridine ring, making nitration even more challenging.[2] They are meta-directors. When an EWG is present, the incoming nitro group will typically add to a position that is meta to both the ring nitrogen and the existing EWG, if possible.
Case Study: 2,4-Dichloro-5-nitropyridine In the context of nucleophilic aromatic substitution (SNAr), which is common for highly electron-deficient nitropyridines, the regioselectivity is governed by the stability of the Meisenheimer intermediate. For 2,4-dichloro-5-nitropyridine, nucleophilic attack occurs preferentially at the C4 position.[13] This is because the negative charge of the intermediate can be delocalized onto the strongly electron-withdrawing nitro group at the C5 position, leading to a more stable intermediate compared to attack at C2.[13]
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This two-step protocol is a reliable method for circumventing the regioselectivity issues of direct nitration.
Part A: Synthesis of Pyridine N-Oxide
-
Reaction Setup: In a suitable reaction flask, add pyridine (1.0 eq).
-
Oxidation: Slowly add an oxidizing agent such as 40% peracetic acid (1.1 eq) while stirring. Maintain the reaction temperature around 85°C during the addition.[10]
-
Work-up: After the reaction is complete (monitor by TLC), cool the mixture. The work-up procedure typically involves neutralization and extraction to isolate the pyridine N-oxide.
Part B: Nitration of Pyridine N-Oxide and Deoxygenation
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place the synthesized pyridine-N-oxide (1.0 eq). Heat to 60°C.[3]
-
Addition of Nitrating Mixture: Prepare a nitrating mixture (e.g., HNO₃/H₂SO₄) and add it dropwise to the reaction flask over 30 minutes.[3]
-
Heating: Heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[3]
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the 4-nitropyridine-N-oxide as a yellow solid.[3] Collect the solid by filtration.
-
Deoxygenation: Dissolve the crude 4-nitropyridine-N-oxide in a suitable solvent and treat with a deoxygenating agent like PCl₃ to obtain 4-nitropyridine.
Visualization of Synthetic Strategies
Decision Workflow for Nitropyridine Isomer Synthesis
The following diagram illustrates the decision-making process for synthesizing the three primary isomers of nitropyridine.
Caption: Decision workflow for synthesizing different nitropyridine isomers.
Mechanistic Rationale for Regioselectivity
The diagram below explains why electrophilic attack is favored at the 3-position of the pyridine ring.
Caption: Rationale for meta-(C3)-selectivity in pyridine nitration.
Data Summary Table
| Reaction Type | Target Isomer | Key Strategy | Typical Conditions | Expected Yield | Reference(s) |
| Direct Nitration | 3-Nitropyridine | N₂O₅ Rearrangement | N₂O₅ in organic solvent, then SO₂/HSO₃⁻ in water | ~77% | [7],[8] |
| Direct Nitration | 3-Nitropyridine | Harsh EAS | Fuming HNO₃, high temperature | Low | [1] |
| Indirect Nitration | 4-Nitropyridine | N-Oxide Route | 1. Oxidation (e.g., peracetic acid)2. HNO₃/H₂SO₄, 125-130°C3. Deoxygenation (PCl₃) | Moderate to Good | [6],[3] |
| Nucleophilic Substitution | 4-Substituted-2-chloro-5-nitropyridine | SNAr on 2,4-dichloro-5-nitropyridine | Amine nucleophile, acetonitrile, room temp. | High | [13] |
References
- Filo. (2025, August 26). Discuss the chemistry of pyridine under nitration.
- BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
- Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. RSC Publishing.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
- Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
- Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?.
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pearson.com [pearson.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Buchwald-Hartrig Reactions with Electron-Deficient Pyridines
<content_type_ALWAYS_REPLY_IN_THE_SAME_LANGUAGE_AS_THE_USER_EN-US>
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the palladium-catalyzed Buchwald-Hartwig amination of electron-deficient pyridines. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this powerful yet sensitive transformation.
The Buchwald-Hartwig amination has become an indispensable tool for forging carbon-nitrogen (C-N) bonds, a critical linkage in countless pharmaceuticals and functional materials.[1][2] However, when one of the coupling partners is an electron-deficient pyridine, the reaction's success is far from guaranteed. The inherent electronic properties of these heterocycles introduce a unique set of challenges that can lead to low yields, side product formation, or complete reaction failure.
This guide is structured to address these specific issues in a practical, question-and-answer format. It moves from frequently encountered problems to a deeper dive into the underlying chemical principles, offering not just solutions, but a framework for rational problem-solving.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles faced when attempting the Buchwald-Hartwig amination of electron-deficient pyridines.
Q1: My reaction shows low or no conversion of the starting pyridine halide. What are the most likely causes?
A1: This is the most frequent issue and often points to problems within the catalytic cycle, specifically catalyst activation and oxidative addition.
-
Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can lead to the formation of off-cycle, inactive palladium species, effectively poisoning your catalyst.[3] Electron-deficient pyridines are less prone to this than their electron-rich counterparts, but it remains a significant consideration.
-
Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) on an electron-deficient ring is less electron-rich, making the oxidative addition step—often the rate-limiting step—more challenging.[4] This is particularly true for aryl chlorides, which are notoriously less reactive than bromides or iodides.[4][5]
-
Poor Catalyst Choice: Not all palladium sources and ligands are created equal, especially for this substrate class. Using a simple palladium source like Pd(OAc)₂ with a generic ligand such as PPh₃ is often insufficient.[4]
Q2: I'm observing significant side product formation, mainly hydrodehalogenation (replacement of the halide with hydrogen). What's going wrong?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings and typically arises from a β-hydride elimination pathway. This can be exacerbated by:
-
Sub-optimal Ligand Choice: The ligand's steric bulk is crucial in preventing the formation of intermediates that can lead to β-hydride elimination.
-
Base and Solvent Effects: The choice of base and solvent can influence the relative rates of the desired reductive elimination (forming the C-N bond) and the undesired β-hydride elimination.
Q3: My reaction seems to start but then stalls. What could be causing this catalyst deactivation?
A3: Catalyst deactivation over the course of the reaction can be subtle. Beyond pyridine inhibition, consider:
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by trace amounts of oxygen in the reaction setup.[4] This underscores the need for rigorously inert conditions.
-
Ligand Degradation: Some phosphine ligands can degrade at the high temperatures often required for these reactions.
-
Formation of Inactive Palladium Species: Over time, the active catalyst can aggregate to form inactive palladium nanoparticles or other off-cycle complexes.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of experimental parameters and how to adjust them to overcome the challenges posed by electron-deficient pyridines.
Issue 1: Low or No Conversion
When faced with a stubborn reaction that refuses to proceed, a systematic approach to optimizing the catalyst system and reaction conditions is essential.
1.1 The Catalyst System: Palladium Source and Ligand Selection
The heart of the Buchwald-Hartwig reaction is the palladium catalyst, which is generated in situ from a palladium precursor and a supporting ligand. For electron-deficient pyridines, the choice of both components is critical.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable for forming the active Pd(0) species cleanly.[4][5] Consider using palladium pre-catalysts, such as G3 or G4 palladacycles. These form the active catalyst more efficiently and can lead to more reproducible results.[4]
-
Ligand Selection: The ligand is arguably the most important variable. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are a must.[4] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.
| Ligand Family | Recommended Ligands | Key Features & Applications |
| Biarylphosphines | RuPhos, BrettPhos, XPhos | Highly active for C-Cl bond activation. The choice between them can be substrate-dependent.[4][6] |
| Ferrocene-based | Josiphos | Effective for a range of couplings, including those with challenging substrates.[4] |
Actionable Protocol: Initial Catalyst Screening
-
Set up parallel reactions using your electron-deficient pyridine halide and desired amine.
-
In separate vials, test a panel of ligands (e.g., RuPhos, BrettPhos, XPhos) with a reliable palladium pre-catalyst (e.g., a G3 palladacycle).
-
Use a standard set of conditions (e.g., NaOtBu as the base, toluene as the solvent, 100 °C).
-
Monitor the reactions by TLC or LC-MS to identify the most promising ligand.
1.2 The Base: A Critical Choice
The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine. However, its strength and properties can also influence side reactions.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used and often most effective base for these reactions.[4][7]
-
Weaker Bases for Sensitive Substrates: If your pyridine contains base-sensitive functional groups (e.g., esters, nitro groups), stronger bases like NaOtBu may not be suitable.[7][8] In these cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or a more active catalyst system.[4][7]
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| NaOtBu | ~19 | The go-to base for many applications; high reactivity.[9] Incompatible with many electrophilic functional groups.[8] |
| LHMDS | ~26 | Useful for substrates with protic functional groups.[8] |
| Cs₂CO₃ | ~10 | A good choice for base-sensitive substrates; may require higher temperatures.[9] |
| K₃PO₄ | ~12 | Another option for base-sensitive substrates. |
1.3 Reaction Conditions: Temperature and Solvent
-
Temperature: Reactions involving less reactive aryl chlorides often require elevated temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[4]
-
Solvent: The choice of solvent can impact reaction rates and product distribution.[10] Anhydrous, deoxygenated solvents are essential. Common choices include:
It is important to note that some solvents, like acetonitrile or pyridine itself, can inhibit the reaction by coordinating to the palladium center and should be avoided.[9]
Issue 2: Side Product Formation
The appearance of significant side products can complicate purification and lower the yield of the desired product.
2.1 Competing Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridines are, by their nature, activated towards nucleophilic aromatic substitution. In some cases, the SNAr pathway can compete with or even dominate the palladium-catalyzed coupling.[13]
When to Suspect SNAr:
-
The reaction proceeds even in the absence of a palladium catalyst.
-
The reaction is faster with more electron-deficient pyridines.
-
The reaction is favored in polar aprotic solvents like DMSO or DMF.
How to Mitigate SNAr:
-
Favor Buchwald-Hartwig Conditions: Use non-polar solvents like toluene and a strong, non-nucleophilic base like NaOtBu.
-
Lower Reaction Temperature: SNAr reactions often have a higher activation energy than the palladium-catalyzed pathway. Running the reaction at the lowest effective temperature can favor the desired coupling.
2.2 Hydrodehalogenation
As mentioned, this side reaction replaces the halide with a hydrogen atom. To minimize this:
-
Use Bulky Ligands: Ligands like BrettPhos and RuPhos can sterically disfavor the intermediates that lead to β-hydride elimination.[6]
-
Optimize Base and Amine Stoichiometry: Using a slight excess of the amine and ensuring the base is not overly in excess can sometimes help.
Issue 3: Catalyst Deactivation
A reaction that starts well but fails to reach completion is a hallmark of catalyst deactivation.
3.1 The Pyridine Problem: Catalyst Inhibition
The nitrogen atom of the pyridine substrate or product can act as a ligand for the palladium catalyst, leading to inactive species.[3]
Mitigation Strategies:
-
Use of Highly Active Catalysts: A more active catalyst can outcompete the pyridine for coordination to the palladium center.
-
Ligand Choice: Some ligands bind more strongly to palladium, reducing the likelihood of displacement by the pyridine.
3.2 Rigorous Exclusion of Air and Moisture
The active Pd(0) catalyst is readily oxidized by oxygen.[4]
Experimental Best Practices:
-
Degassing: Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas.
-
Dry Reagents and Glassware: Ensure all reagents are anhydrous and glassware is oven- or flame-dried before use.
Experimental Workflow & Visualization
General Protocol for a Challenging Buchwald-Hartwig Amination of a 2-Chloropyridine
-
Preparation: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the 2-chloropyridine derivative (1 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagrams illustrate the key steps in the Buchwald-Hartwig amination and potential pitfalls when using electron-deficient pyridines.
Caption: The Buchwald-Hartwig catalytic cycle and a key deactivation pathway.
This guide provides a comprehensive framework for troubleshooting the Buchwald-Hartwig amination of electron-deficient pyridines. By understanding the underlying chemical principles and systematically optimizing reaction parameters, researchers can overcome the inherent challenges of this substrate class and successfully synthesize valuable arylamine products.
References
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - R Discovery. (2006). R Discovery.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. (2025). Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). Benchchem.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Buchwald–Hartwig amin
- Buchwald–Hartwig reaction: an upd
- Help troubleshooting a Buchwald-Hartwig amin
- Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. (2025). Benchchem.
- Buchwald-Hartwig Amin
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Bromo-3-methyl-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Bromo-3-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. This versatile organic intermediate is crucial in the development of pharmaceuticals and agrochemicals, making a robust and reproducible synthetic protocol essential.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
Route A: Nitration of 2-Bromo-3-methylpyridine. This method involves the direct nitration of the pre-brominated pyridine derivative.
-
Route B: Bromination of 3-methyl-5-nitropyridine. This approach starts with the nitrated pyridine, followed by bromination.[1][3]
A less common but effective route involves the treatment of 2-hydroxy-5-methyl-3-nitropyridine with a brominating agent like phosphorus(V) oxybromide (POBr₃).[4]
Q2: Which synthetic route is preferable for large-scale synthesis?
The choice of route often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. Both primary routes have their advantages and challenges. Careful consideration of reaction conditions is crucial for high yields and purity in either method.[1]
Q3: What are the key safety precautions to consider during this synthesis?
The nitration step, in particular, requires strict safety measures due to the use of strong, corrosive acids and the potential for highly exothermic reactions.[5][6] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Fume Hood: All manipulations involving nitric acid and other volatile reagents should be performed in a certified chemical fume hood.[7]
-
Controlled Reagent Addition: Add nitrating agents slowly and in a controlled manner to manage the reaction exotherm.[8][9]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature.
-
Emergency Preparedness: Have an appropriate quenching agent (e.g., ice water) and spill neutralization materials readily available.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[6]
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of this compound.
Part 1: Nitration of 2-Bromo-3-methylpyridine (Route A)
This route involves the treatment of 2-bromo-3-methylpyridine with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Caption: Workflow for the nitration of 2-Bromo-3-methylpyridine.
Issue 1: Low Yield of the Desired this compound
-
Question: My reaction resulted in a low yield of the final product. What are the likely causes and how can I improve it?
-
Answer: Low yields in this nitration can stem from several factors:
-
Incomplete Reaction: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[10][11] Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, but with caution to avoid side reactions.
-
Suboptimal Temperature Control: The reaction is highly exothermic.[5] If the temperature is too low, the reaction may be sluggish. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition. Maintain a consistent temperature, typically between 0-10°C.
-
Inefficient Mixing: Poor agitation can lead to localized "hot spots" and incomplete reaction.[9] Ensure vigorous and consistent stirring throughout the reaction.
-
Improper Work-up: The product may be lost during the work-up and extraction phases. Ensure the pH is carefully adjusted during neutralization and use an appropriate solvent for extraction.
-
Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)
-
Question: I am observing the formation of other nitrated isomers besides the desired 5-nitro product. How can I improve the regioselectivity?
-
Answer: The directing effects of the substituents on the pyridine ring determine the position of nitration. In 2-bromo-3-methylpyridine, the bromine and methyl groups, along with the ring nitrogen, influence the position of the incoming nitro group. While the 5-position is generally favored, other isomers can form. To improve selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.
-
Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent helps to maintain a low concentration of the active nitrating species, which can improve selectivity.[8]
-
Issue 3: Runaway Reaction (Exothermic Event)
-
Question: The reaction temperature increased uncontrollably. What should I do, and how can I prevent this in the future?
-
Answer: A runaway reaction is a serious safety hazard.
-
Immediate Action: If the temperature rises uncontrollably, and it is safe to do so, cautiously quench the reaction by adding it to a large volume of crushed ice.[9] Alert your supervisor and follow all established laboratory emergency protocols.
-
Prevention:
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity to dissipate the heat generated. An ice-salt or dry ice/acetone bath may be necessary.
-
Slow Reagent Addition: Add the nitrating agent very slowly, monitoring the internal temperature constantly.[8][9]
-
Proper Agitation: Ensure efficient and continuous stirring.[9]
-
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Balances reaction rate and selectivity, minimizes side reactions. |
| Stirring Speed | Vigorous | Ensures homogeneity and prevents localized "hot spots". |
| Addition Rate | Slow, dropwise | Controls the exotherm of the reaction.[8] |
| Monitoring | TLC/GC-MS | Confirms reaction completion and helps to avoid over-nitration. |
Part 2: Bromination of 3-methyl-5-nitropyridine (Route B)
This route involves the bromination of 3-methyl-5-nitropyridine using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine.
Caption: Workflow for the bromination of 3-methyl-5-nitropyridine.
Issue 1: Low Conversion of Starting Material
-
Question: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
-
Answer: Incomplete bromination can be due to several factors:
-
Insufficient Reaction Time or Temperature: The electron-withdrawing nitro group deactivates the pyridine ring, making bromination challenging.[1] Consider increasing the reaction time or temperature.
-
Inactive Brominating Agent: Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly.
-
Choice of Solvent: The solvent can play a crucial role. Acetic acid is a common choice.[12]
-
Issue 2: Formation of Di-brominated or Other Byproducts
-
Question: I am observing the formation of di-brominated products. How can I minimize this?
-
Answer: Over-bromination can occur if the reaction conditions are too harsh.
-
Stoichiometry of Brominating Agent: Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.1 equivalents).
-
Portion-wise Addition: Add the brominating agent in portions rather than all at once to maintain a low concentration in the reaction mixture.
-
Temperature Control: Avoid excessively high temperatures, which can promote further bromination.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | NBS or Bromine | NBS is often easier and safer to handle. |
| Solvent | Acetic Acid | Provides a suitable reaction medium.[12] |
| Temperature | 80-100°C | Sufficient to overcome the deactivation by the nitro group. |
| Monitoring | TLC/GC-MS | Tracks the consumption of starting material and formation of product. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of this compound. [Link]
- National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
- University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]
- Filo.
- Ningbo Inno Pharmchem Co., Ltd.
- PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]
- Quora.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of this compound. [Link]
- PubChemLite. 3-bromo-4-methyl-5-nitropyridine (C6H5BrN2O2). [Link]
- YouTube. EAS Reactions with Pyridine. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Pearson.
- Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. [Link]
- Pipzine Chemicals. This compound Manufacturer & Supplier in China. [Link]
- National Institutes of Health.
- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
- ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
- National Institutes of Health.
- ResearchGate.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- PubChem. 2-Bromo-3-methylpyridine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 4. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.com [ehs.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-methyl-5-nitropyridine
Welcome to the technical support guide for 2-Bromo-3-methyl-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during the synthesis and handling of this critical intermediate. We will explore the origins of common impurities and provide validated, step-by-step protocols for their effective removal, ensuring the high quality required for downstream applications.
Section 1: Frequently Asked Questions - Understanding Impurity Formation
This section addresses the fundamental "what" and "why" of common impurities, providing the mechanistic basis for their appearance in your reaction mixture.
Q1: What are the most common types of impurities I should expect in my crude this compound?
A: Crude this compound is rarely pure post-synthesis. Impurities typically fall into four categories:
-
Process-Related Impurities: Unreacted starting materials (e.g., 3-methyl-5-nitropyridine), residual acids (H₂SO₄, HNO₃), and inorganic salts from the workup.
-
Isomeric Impurities: Regioisomers formed during the nitration or bromination steps, such as other bromo-methyl-nitro-pyridine variants.[1][2]
-
Side-Reaction Products: Compounds resulting from unintended chemical transformations of the starting material or product. The most common are the hydrolyzed product (2-hydroxy-3-methyl-5-nitropyridine) and the dehalogenated product (3-methyl-5-nitropyridine).[3][4][5]
-
Degradation Products: Over-oxidation of the methyl group can occur with harsh nitrating or halogenating agents, leading to carboxylic acids or other oxidized species.[2]
Q2: My analysis shows multiple bromo-nitro isomers. Why does this happen and how can I minimize them?
A: Isomer formation is a classic challenge in electrophilic aromatic substitution on substituted pyridine rings. The pyridine nitrogen is a deactivating group that directs incoming electrophiles to the meta-position (C3, C5), while the methyl group is an activating group that directs ortho and para (C2, C4, C6).[6] The synthesis of this compound relies on a delicate balance of these directing effects.
-
Causality: If nitration is performed on 2-bromo-3-methylpyridine, the bromine (ortho, para-directing) and methyl group (ortho, para-directing) will strongly favor substitution at the C5 position. However, minor substitution at the C4 position can occur. Conversely, if bromination is performed on 3-methyl-5-nitropyridine, the reaction is generally selective for the C2 position due to activation from the methyl group and the directing influence of the ring nitrogen. Deviation from optimal reaction conditions (temperature, reagent stoichiometry, reaction time) can reduce this regioselectivity, leading to a mixture of isomers.[2][5]
-
Mitigation: Strict adherence to established protocols is crucial. Key parameters include maintaining low temperatures during the addition of nitrating agents and using the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide).[3][7]
Q3: I've identified 2-hydroxy-3-methyl-5-nitropyridine in my product. How did this form?
A: This impurity is the result of hydrolysis. The bromine atom at the C2 position of the pyridine ring is susceptible to nucleophilic substitution.[3][5] During the aqueous workup or if moisture is present in solvents, water can act as a nucleophile, displacing the bromide to form the corresponding 2-hydroxy derivative. This is particularly prevalent if the workup solution becomes hot or is stirred for extended periods.
Q4: My mass spectrometry data shows a peak for 3-methyl-5-nitropyridine, indicating a loss of bromine. What causes this dehalogenation?
A: Dehalogenation, specifically debromination, is the reductive cleavage of the C-Br bond.[8] This can occur under several conditions:
-
Reductive Quenching: Using certain quenching agents during workup can create a reductive environment.
-
Catalytic Hydrogenation: If the crude material is subjected to conditions for reducing the nitro group (e.g., H₂/Pd-C) without careful control, the bromine can also be removed. Bromides are generally reduced more readily than chlorides under these conditions.[9]
-
Transition Metal Contamination: Trace amounts of metals like palladium or copper from previous steps, in the presence of a hydrogen source, can catalyze the dehalogenation.[4]
Q5: Is it possible for the methyl group to be oxidized by the nitrating mixture?
A: Yes, this is a known side reaction. The strong acid mixtures used for nitration (e.g., fuming HNO₃/H₂SO₄) are powerful oxidants.[2] Under forcing conditions such as elevated temperatures or prolonged reaction times, the methyl group can be oxidized, potentially to a hydroxymethyl or even a carboxylic acid group. This underscores the importance of careful temperature control during the nitration step.[2]
Section 2: Troubleshooting Guide - A Strategic Approach to Purification
Successful purification relies on correctly identifying the nature of the impurity and selecting the appropriate method. This guide provides a logical workflow for tackling common purification challenges.
Caption: Decision workflow for purifying this compound.
Problem 1: Crude product is an oily, acidic solid with poor solubility in organic solvents.
-
Likely Cause: Presence of residual sulfuric or nitric acid from the synthesis, along with inorganic salts formed during neutralization.
-
Solution: Perform a thorough aqueous workup. This involves washing the crude material with cold deionized water to remove water-soluble acids and salts. A subsequent wash with a saturated brine solution can help break up emulsions and further dry the organic phase if an extraction is performed.
-
Action: Proceed to Protocol 1: Optimized Aqueous Workup and Basic Wash .
Problem 2: TLC/LC-MS analysis shows a more polar spot/peak consistent with 2-hydroxy-3-methyl-5-nitropyridine.
-
Likely Cause: Hydrolysis of the C2-bromo group has occurred. The resulting hydroxyl group is acidic and will appear as a distinct, more polar impurity.
-
Solution: A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, is highly effective.[10] The base deprotonates the acidic hydroxyl group of the impurity, forming a water-soluble sodium salt that is easily washed away from the desired, non-acidic product.
-
Action: Proceed to Protocol 1: Optimized Aqueous Workup and Basic Wash , ensuring the basic wash step is included.
Problem 3: NMR analysis indicates the presence of regioisomers or significant amounts of unreacted starting material.
-
Likely Cause: Incomplete reaction or poor regioselectivity during synthesis. These impurities often have very similar polarities to the desired product, making simple washes ineffective.
-
Solution: Recrystallization is the primary method for removing impurities of similar structure. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.
-
Action: Proceed to Protocol 2: Standard Recrystallization Procedure and consult the solvent selection table.
Problem 4: The highest achievable purity after multiple recrystallizations is still below the required specification (e.g., <99.5%).
-
Likely Cause: The impurities are isomers with nearly identical solubility profiles to the product, making separation by crystallization inefficient.
-
Solution: Adsorbent-based purification, such as flash column chromatography, is required.[11] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). It offers much higher resolving power for difficult separations.
-
Action: Proceed to Protocol 3: General Conditions for Flash Column Chromatography .
Section 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification techniques discussed above.
Protocol 1: Optimized Aqueous Workup and Basic Wash
This protocol is designed to remove inorganic acids, salts, and the common hydrolysis impurity.
-
Dissolution/Suspension: Suspend or dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Water Wash: Add an equal volume of cold deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous (lower) layer if using DCM, or the upper aqueous layer if using Ethyl Acetate. Repeat this wash one more time.
-
Basic Wash (Crucial for Hydroxy Impurity): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Swirl gently at first to allow for any CO₂ evolution to subside, then shake. Drain and discard the aqueous layer. This step removes residual acid and the deprotonated hydroxy-pyridine impurity.
-
Brine Wash: Add half the volume of a saturated NaCl (brine) solution, shake, and discard the aqueous layer. This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified solid.
Protocol 2: Standard Recrystallization Procedure
This protocol is effective for removing isomers and other organic impurities.
-
Solvent Selection: Choose an appropriate solvent or solvent pair from the table below. The ideal solvent will fully dissolve the product when hot but provide low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Boiling Point (°C) | Notes |
| Isopropanol (IPA) | 82.6 | Good general-purpose solvent. Provides a significant solubility differential. |
| Ethanol (EtOH) | 78.4 | Similar to IPA, may offer slightly different selectivity for isomers. |
| Hexanes/Ethyl Acetate | 69 / 77.1 | A solvent pair. Dissolve in minimal hot Ethyl Acetate, then add hot Hexanes dropwise until turbidity appears. Re-heat to clarify and cool. Allows for fine-tuning of polarity. |
| Toluene | 110.6 | Useful for less polar impurities. Higher boiling point requires caution. |
Protocol 3: General Conditions for Flash Column Chromatography
This protocol is the final step for achieving the highest possible purity.
-
Stationary Phase: Standard silica gel (40-63 µm particle size) is typically effective.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. Start with a low polarity mixture and gradually increase the polarity (gradient elution) or use a single mixture (isocratic elution). See Table 2 for starting points.
-
Packing and Elution: Pack the column with silica gel in the initial eluent. Load the sample and begin eluting, collecting fractions.
-
Monitoring: Monitor the elution of compounds using Thin Layer Chromatography (TLC) on the collected fractions.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Table 2: Suggested Mobile Phases for Silica Gel Chromatography
| Eluent System | Ratio (v/v) | Polarity | Notes |
| Hexanes : Ethyl Acetate | 9:1 to 4:1 | Low to Medium | Excellent starting point. The product is moderately polar and should elute well in this range. |
| Dichloromethane (DCM) | 100% | Medium | Can be used as a single solvent or in combination with hexanes or ethyl acetate. |
| Toluene : Acetone | 95:5 to 9:1 | Medium | Offers different selectivity compared to ester-based systems. |
References
- Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitr
- This compound Manufacturer & Supplier in China - Pipzine Chemicals.Google Search Result.
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook.Google Search Result.
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- On the isomers of pyridine-4-carboxaldoxime and its nitrate salt: X-ray crystal structure and quantum chemical calculation - Graz University of Technology.Google Search Result.
- Nitropyridines: Synthesis and reactions - ResearchG
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Exploring the Synthesis and Properties of this compound.Google Search Result.
- A kind of preparation method of 2 nitro 5 bromopyridines - Google P
- Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.Google Search Result.
- Dehalogen
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook.Google Search Result.
- 2,3-diaminopyridine - Organic Syntheses Procedure.Google Search Result.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal.Google Search Result.
- Affinity membrane chromatography for the analysis and purification of proteins - PubMed.Google Search Result.
- Chromatography for the Separation and Purification of Lactoferrin - Purolite.Google Search Result.
Sources
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Affinity membrane chromatography for the analysis and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Bromo-3-methyl-5-nitropyridine during reactions
Welcome to the dedicated technical support guide for 2-Bromo-3-methyl-5-nitropyridine (CAS 156788-46-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to proactively prevent decomposition and optimize your synthetic outcomes.
Section 1: Understanding the Molecule's Intrinsic Reactivity
A foundational understanding of the electronic and structural characteristics of this compound is the first step in troubleshooting and preventing its degradation.
Q1: What makes this compound prone to decomposition during reactions?
Answer: The reactivity and instability of this compound stem from the interplay of its functional groups on the pyridine ring. The molecule possesses two key features that dictate its behavior:
-
A Highly Activated Halogen: The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group.[1] This effect is transmitted through the pyridine ring, significantly lowering the electron density at the 2-position. This electronic pull makes the C2-Br bond highly polarized and susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr).[1][2] However, this same activation means that even weak nucleophiles, including water or hydroxide ions present under basic conditions, can lead to unwanted hydrolysis, forming the corresponding pyridone byproduct.[3]
-
Sensitivity to Reaction Conditions: The combination of the electron-deficient ring and the nitro group makes the compound sensitive to thermal stress, strong bases, and certain reductive environments.[2][4] High temperatures can promote undesired side reactions or outright decomposition, often characterized by the formation of dark, tarry substances. Strong bases can not only promote hydrolysis but may also lead to other complex degradation pathways.
Caption: Key reactive sites on this compound.
Section 2: Frequently Asked Questions (FAQs)
Q2: How should I properly store this compound?
Answer: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[2][5] Exposure to moisture can lead to hydrolysis, while light can potentially cause degradation over time.[2][4] Keep it away from strong bases, acids, and oxidizing agents.[4][6]
Q3: What solvents are generally compatible with this reagent?
Answer: It is soluble in many common organic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), toluene, and 1,4-dioxane.[2] For reactions, especially those sensitive to water like palladium-catalyzed couplings, it is imperative to use anhydrous solvents to prevent hydrolysis of the C-Br bond.
Q4: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in reactions involving this compound?
Answer: It is strongly advised to avoid strong inorganic bases like NaOH and KOH. The combination of a strong base and any residual water, especially at elevated temperatures, significantly increases the risk of hydrolyzing the C-Br bond to form the corresponding 2-pyridone derivative. Milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred, particularly in cross-coupling reactions.[7]
Q5: Is the compound particularly sensitive to air?
Answer: While it is not acutely air-sensitive in the same way as organometallics, conducting reactions under an inert atmosphere (nitrogen or argon) is a critical best practice. This minimizes exposure to atmospheric moisture and oxygen. Oxygen can sometimes play a detrimental role in catalytic cycles, particularly with palladium, by leading to the oxidation of sensitive phosphine ligands or the catalyst itself.
Section 3: Troubleshooting Guide for Common Reactions
This section addresses specific problems you might encounter during common synthetic transformations.
Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
This is one of the most common applications for this intermediate.[8][9] Success hinges on carefully balancing reactivity with stability.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Low yield of desired product with a significant amount of a more polar byproduct observed by TLC/LC-MS. | Hydrolysis to 2-pyridone. The base used in the Suzuki coupling activates the boronic acid but can also, in the presence of water, attack the highly activated C2 position.[3] This forms 3-methyl-5-nitropyridin-2(1H)-one. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous, degassed solvents. 2. Select a Milder Base: Switch from strong bases (e.g., NaOH) to weaker, non-hydroxide bases like K₃PO₄ or K₂CO₃. These bases are sufficient to facilitate the transmetalation step of the catalytic cycle without aggressively promoting hydrolysis.[7] |
| Reaction stalls or yields a complex mixture, including potential reduction of the nitro group. | 1. Catalyst Deactivation: The Pd(0) active species can be oxidized or can form inactive complexes. 2. Nitro Group Reduction: Some phosphine ligands or impurities, especially at higher temperatures, can act as reducing agents for the nitro group, leading to amine or other reduced byproducts. | 1. Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw or sparging with argon for at least 30 minutes to remove dissolved oxygen, which can damage the catalyst and ligands.[10] 2. Optimize Temperature: Do not overheat. Start reactions at a moderate temperature (e.g., 80-90 °C) and monitor by TLC/LC-MS. Increase temperature only if the reaction is sluggish. 3. Choose Ligands Wisely: Use robust ligands known for their stability. |
| Formation of dark, tarry material in the reaction flask. | Thermal Decomposition. The compound is thermally sensitive, especially in the presence of bases and metal catalysts.[2] Prolonged heating at high temperatures (>110-120 °C) can lead to polymerization or fragmentation. | 1. Lower the Reaction Temperature: Find the minimum temperature required for efficient coupling. 2. Reduce Reaction Time: Monitor the reaction closely. Once the starting material is consumed, promptly begin the workup procedure. Avoid unnecessary, prolonged heating. |
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Low yield and recovery of unreacted starting material, even at elevated temperatures. | Poor Nucleophile or Insufficient Activation. The incoming nucleophile may not be strong enough, or if it's a neutral nucleophile (like an amine), it may require a base to deprotonate it and increase its nucleophilicity. | 1. Add a Non-Nucleophilic Base: For amine or thiol nucleophiles, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to act as a proton scavenger. This maintains the nucleophile in its more reactive, deprotonated state. 2. Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can help stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and accelerating the reaction. |
| Multiple products are formed, and the reaction mixture turns dark. | 1. Competing Reactions: Strong, sterically unhindered nucleophiles/bases might attack other positions on the ring or the nitro group itself. 2. Decomposition: As with coupling reactions, excessive heat can cause decomposition. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile, but avoid a large excess which can promote side reactions. 2. Stepwise Temperature Increase: Begin the reaction at a lower temperature (e.g., room temperature or 50 °C) and only increase it if necessary. This allows the desired substitution to occur before decomposition pathways become dominant at higher temperatures. |
Section 4: Recommended Protocol & Workflow
This section provides a self-validating protocol for a Suzuki-Miyaura coupling, incorporating best practices to minimize decomposition.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different boronic acids.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (4:1 or 5:1 ratio)
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Workflow Diagram:
Caption: A robust workflow for Suzuki coupling reactions.
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), finely powdered K₂CO₃ (3.0 eq), and the palladium catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by sparging with argon for 30 minutes. Add the solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 85-90 °C and stir vigorously.
-
Monitoring (Self-Validation): After 1 hour, carefully take a small aliquot from the reaction, quench it with water, extract with ethyl acetate, and spot on a TLC plate. Check for the consumption of the starting material. A well-running reaction should show significant conversion. Continue to monitor every 1-2 hours. If significant decomposition (darkening, streaking on TLC) is observed without product formation, immediately lower the temperature.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
By following this structured approach—understanding the molecule's vulnerabilities, consulting the troubleshooting guide, and implementing a robust, monitored protocol—you can significantly improve the success rate and yield of your reactions involving this compound.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
- ChemicalBook. (2025). 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of this compound.
- Krasavin, M., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(10), 2663.
- Schlinger, C. N., & Kurth, M. J. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Di Sarno, V., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4215-4226.
- ECHEMI. (n.d.). 2-Bromo-5-nitropyridine SDS, 4487-59-6 Safety Data Sheets.
- Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Ningbo Jingyan Chemical Co., Ltd. (n.d.). Exploring this compound: A Versatile Organic Synthesis Intermediate.
- Chem-Impex. (n.d.). 2-Bromo-5-methyl-3-nitropyridine.
- Fustero, S., et al. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- Su, W., et al. (2006). A new redox-denitration reaction of aromatic nitro compounds. Chemical Communications, (20), 2154-2156.
- Tang, S., et al. (2020). Radical-induced denitration of N-(p-nitrophenyl)propiolamides coupled with dearomatization: access to phosphonylated/trifluoromethylated azaspiro[4.5]-trienones. Chemical Communications, 56(61), 8591-8594.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Managing exothermic reactions in the synthesis of 2-Bromo-3-methyl-5-nitropyridine
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals.
The synthesis of 2-Bromo-3-methyl-5-nitropyridine is a critical process for the development of various pharmaceutical and agrochemical compounds.[1][2][3] This multi-step synthesis involves highly exothermic reactions, primarily during the nitration of 3-methylpyridine and the subsequent bromination. Uncontrolled, these reactions can lead to thermal runaway, presenting significant safety hazards and compromising product yield and purity. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and efficient synthesis of this key intermediate.
Section 1: Understanding and Mitigating Exothermic Hazards
The primary exothermic risks in this synthesis arise from the electrophilic aromatic substitution reactions on the pyridine ring. The nitration of 3-methylpyridine, in particular, requires harsh conditions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic attack.[4][5] This often necessitates the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid, which can lead to rapid heat generation.
Core Principles for Exothermic Reaction Management:
-
Heat Removal: The rate of heat generation must not exceed the rate of heat removal by the cooling system.
-
Controlled Addition: Reagents should be added slowly and at a controlled rate to prevent localized hot spots and accumulation of unreacted reagents.
-
Vigilant Monitoring: Continuous monitoring of the internal reaction temperature is crucial for early detection of any deviation from the expected thermal profile.
-
Emergency Preparedness: A well-defined emergency plan, including quenching procedures, must be in place before starting the reaction.[6]
Section 2: Troubleshooting Guide for Exothermic Events
This section addresses specific issues that may arise during the synthesis, providing immediate actions and preventative measures in a question-and-answer format.
Q1: My reaction temperature is rising rapidly and is not responding to adjustments in the cooling bath. What should I do?
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating or brominating agent.[6]
-
Enhance Cooling: Maximize the flow of coolant to the reactor jacket or cooling bath. If the reaction is in a flask, consider adding more of the cooling medium (e.g., dry ice to an acetone bath).
-
Prepare for Emergency Quench: Have a pre-chilled quenching agent, such as a large volume of ice-water, ready for immediate use.[6][7]
Root Cause Analysis and Prevention:
-
Inadequate Cooling Capacity: The cooling system may be insufficient for the scale of the reaction. Before scaling up, perform reaction calorimetry to determine the total heat of reaction and ensure your cooling system can handle the heat flow.[6]
-
Reagent Addition Rate Too High: Adding reagents too quickly can lead to a rapid increase in heat generation. Utilize a syringe pump or a dropping funnel for controlled, dropwise addition.[4]
-
Poor Agitation: Inefficient stirring can cause localized hot spots and accumulation of reactants. Ensure the stirring is vigorous enough to maintain a homogenous mixture. A mechanical stirrer is recommended for larger volumes.[6]
Q2: I've noticed the evolution of brown/yellow gas (NO₂) from my nitration reaction. What does this signify and how should I respond?
Explanation: The evolution of nitrogen dioxide (NO₂) is a critical warning sign of a decomposition reaction, which is highly exothermic and a precursor to thermal runaway.[6] This is often caused by excessive temperatures or localized hot spots within the reaction mixture.
Immediate Actions:
-
Do not inhale the gas: Nitrogen dioxide is highly toxic.[6] Ensure adequate ventilation and use appropriate respiratory protection if you need to approach the reaction.
-
Follow all steps for a temperature excursion as outlined in Q1. The situation is critical and requires immediate intervention.
-
Initiate Emergency Quench: If the temperature continues to rise uncontrollably, the safest course of action is to quench the reaction by slowly and carefully adding the reaction mixture to a large volume of a stirred ice-water slurry.[6][7] Be aware that quenching a reaction containing concentrated sulfuric acid with water is itself exothermic, but "drowning" the reaction in a large excess of cold water is a recognized emergency procedure.[6]
Q3: My bromination reaction seems to be stalling, and I am tempted to increase the temperature or add more bromine. What are the risks?
Explanation: While it may seem counterintuitive, a stalled reaction can sometimes indicate an accumulation of unreacted reagents. A sudden increase in temperature or concentration could trigger a delayed and potentially violent exothermic reaction.
Preventative Measures and Best Practices:
-
Reaction Monitoring: Before altering conditions, analyze a small, carefully quenched aliquot of the reaction mixture using techniques like TLC or GC-MS to determine the extent of conversion.
-
Gradual Temperature Increase: If an increase in temperature is deemed necessary, it should be done gradually and in small increments, with constant monitoring of the internal temperature.
-
In-situ Bromine Generation: For safer bromination, consider methods that generate bromine in situ. This avoids the handling of highly reactive and toxic molecular bromine and allows for better control of the reaction.[8][9]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 3-methylpyridine?
The nitration of pyridine derivatives often requires careful temperature control. While specific conditions can vary, a common approach is to maintain a low temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture to control the initial exotherm.[4][10] Subsequently, the reaction may be allowed to slowly warm to room temperature or gently heated to drive the reaction to completion, depending on the specific protocol.[11]
Q2: How can I minimize the formation of by-products during the nitration step?
Over-nitration and the formation of undesired isomers are common challenges.[4] To favor the desired mono-nitration at the 5-position:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent.
-
Low Temperature: Lowering the reaction temperature can help reduce the rate of secondary nitrations.[4]
-
Slow Reagent Addition: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.[4]
Q3: What is the recommended work-up procedure after quenching the reaction?
A standard work-up for an aromatic nitration involves the following steps:
-
Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[7]
-
Neutralization: If the product is soluble in the acidic aqueous mixture, carefully neutralize the solution with a base like sodium carbonate or sodium hydroxide to precipitate the product or prepare for extraction.[4][7]
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[7] If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[7]
-
Washing: Wash the organic extract with a basic solution (e.g., sodium bicarbonate) to remove residual acids, followed by a water wash.[7]
Section 4: Experimental Protocols and Data
Table 1: Recommended Reaction Parameters for Nitration
| Parameter | Recommended Range | Rationale |
| Starting Temperature | 0 - 5 °C | Minimizes initial exotherm upon reagent addition. |
| Reagent Addition Time | 30 - 60 minutes | Allows for effective heat dissipation. |
| Reaction Temperature | 5 - 20 °C | Balances reaction rate with safety. |
| Stirring Speed | > 300 RPM (with mechanical stirrer) | Ensures homogeneity and prevents localized hot spots. |
| Monitoring Frequency | Every 2-3 minutes during addition | Enables rapid detection of temperature deviations. |
Protocol 1: Safe Nitration of 3-Methylpyridine
Materials:
-
3-Methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate
Procedure:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Place the flask in a cooling bath (ice-salt or dry ice-acetone).
-
Charge the flask with concentrated sulfuric acid and begin stirring.
-
Cool the sulfuric acid to 0°C.
-
Slowly add 3-methylpyridine to the sulfuric acid, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Transfer the cooled nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylpyridine in sulfuric acid, maintaining the internal temperature between 5-10°C.
-
After the addition is complete, continue stirring at the same temperature for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Section 5: Visual Workflows
Diagram 1: Emergency Response for Thermal Runaway
Caption: Emergency response workflow for a temperature excursion.
Diagram 2: Controlled Reagent Addition Workflow
Caption: Workflow for controlled reagent addition to manage exotherms.
References
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
- Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem.
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
- Exploring the Synthesis and Properties of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook.
- How is 5-Bromo-2-methyl-3-nitropyridine synthesized? - FAQ - Guidechem.
- This compound Manufacturer & Supplier in China - Pipzine Chemicals.
- 5-Bromo-3-Methyl-2-Nitropyridine - Pipzine Chemicals.
- A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH.
- Electrophilic aromatic substitution - Wikipedia.
- How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 3. 5-Bromo-3-Methyl-2-Nitropyridine | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Nucleophilic Substitution Products of 2-Bromo-3-methyl-5-nitropyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, substituted pyridines serve as indispensable scaffolds. Among them, 2-Bromo-3-methyl-5-nitropyridine is a highly versatile intermediate, prized for its strategically placed functional groups that permit a diverse range of chemical transformations.[1][2] The reactivity of this compound is dominated by the bromine atom at the 2-position, which is activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group at the 5-position and the pyridine ring nitrogen.[1]
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its key reaction products. We will focus on a representative SNAr reaction—the substitution of the bromide with a methoxy group—to illustrate the profound changes observed across various analytical techniques. By examining the causality behind shifts in NMR, the appearance and disappearance of bands in IR, and the fragmentation patterns in mass spectrometry, this guide offers researchers a validated framework for reaction monitoring, structural elucidation, and quality control.
The Synthetic Landscape: Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, renders the C2 position highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, including alkoxides, amines, and thiols.[1] This reactivity is the cornerstone of its utility as a synthetic building block.
For this guide, we will compare the starting material, Compound 1 , with its methoxy-substituted product, Compound 2 , and a common amino-substituted alternative, Compound 3 .
Figure 1: Nucleophilic substitution reactions of this compound.
Spectroscopic Analysis: A Comparative Approach
The transformation from an organohalide to an ether or amine imparts distinct and predictable changes to the spectroscopic data. Understanding these shifts is critical for confirming successful synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct evidence of substitution by confirming the change in molecular weight. The most telling feature in the starting material is the isotopic pattern of bromine.
-
Compound 1 (this compound): Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[3][4] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M) and its isotope (M+2) that are of almost equal intensity.[3][4] For C₆H₅BrN₂O₂, the expected molecular weight is ~217 g/mol , so we anticipate strong peaks at m/z 216 and 218.
-
Compound 2 (2-Methoxy-3-methyl-5-nitropyridine): Upon substitution of bromine (atomic mass ~80) with a methoxy group (-OCH₃, mass 31), the molecular weight decreases significantly to ~168 g/mol . Crucially, the M+2 peak characteristic of bromine vanishes, providing unequivocal evidence that the halogen has been displaced.
-
Compound 3 (2-Amino-3-methyl-5-nitropyridine): Substitution with an amino group (-NH₂, mass 16) results in a molecular weight of ~153 g/mol . Like the methoxy product, the bromine isotopic pattern is absent.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is invaluable for tracking the change in functional groups. The key is to monitor the disappearance of C-Br vibrations and the appearance of new bands associated with the nucleophile.
-
Nitro Group (NO₂): This group provides strong, consistent signals across all three compounds. Look for two characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5][6][7] Their presence confirms the nitro functionality remains intact.
-
C-Br Stretch: In Compound 1 , the C-Br stretching vibration is expected in the fingerprint region, typically between 600-500 cm⁻¹. This band is absent in the spectra of Compounds 2 and 3 .
-
C-O Stretch: The spectrum for Compound 2 will feature a strong C-O stretching band characteristic of an aryl-alkyl ether, which typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
-
N-H Stretch: For Compound 3 , the primary amine group gives rise to two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of the protons on the pyridine ring and the methyl group. The chemical shifts are highly sensitive to the nature of the substituent at the C2 position.
-
Aromatic Protons (H-4 and H-6): In the starting material (1) , the two aromatic protons appear as distinct doublets. Upon substitution, their chemical shifts change. Replacing the electronegative bromine with the more electron-donating methoxy (-OCH₃) or amino (-NH₂) groups increases electron density in the ring, causing an upfield (to lower ppm) shift for the H-4 and H-6 protons. This effect is generally more pronounced for the amino group.
-
Methyl Protons (-CH₃): The protons of the methyl group at C3 also experience a slight upfield shift upon substitution, reflecting the change in the overall electronic character of the ring.
-
New Proton Signals: Compound 2 will show a new singlet at approximately 3.9-4.1 ppm corresponding to the three protons of the methoxy group. Compound 3 will exhibit a broad singlet for the two amine protons (-NH₂).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is arguably the most powerful tool for confirming the precise location of the substitution. The chemical shift of the carbon atom directly bonded to the substituent (C2) undergoes a dramatic change.
-
C2 Carbon: In Compound 1 , the C2 carbon bonded to bromine is significantly deshielded. When bromine is replaced by the oxygen of the methoxy group in Compound 2 , this carbon experiences a substantial downfield shift due to the high electronegativity of oxygen. Conversely, when substituted with the nitrogen of the amino group in Compound 3 , the C2 carbon also shows a distinct shift.
-
Other Ring Carbons: The chemical shifts of the other carbons in the pyridine ring (C3, C4, C5, C6) are also modulated by the new substituent, providing a complete "fingerprint" of the molecular structure.[8]
Data Summary & Comparison Tables
The following tables summarize the expected spectroscopic data for the compounds discussed, providing a clear reference for comparative analysis.
Table 1: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Formula | MW ( g/mol ) | Key MS Peaks (m/z) | Key IR Bands (cm⁻¹) |
| 1: this compound | C₆H₅BrN₂O₂ | 217.02 | 217/219 (M/M+2, ~1:1) | 1530 (NO₂ asym), 1350 (NO₂ sym), ~550 (C-Br) |
| 2: 2-Methoxy-3-methyl-5-nitropyridine | C₇H₈N₂O₃ | 168.15 | 168 (M⁺) | 1530 (NO₂ asym), 1350 (NO₂ sym), ~1250 & 1040 (C-O) |
| 3: 2-Amino-3-methyl-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | 153 (M⁺) | ~3400 & 3300 (N-H), 1530 (NO₂ asym), 1350 (NO₂ sym) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (Approximate Shifts in CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 1: this compound | H-6: ~8.9 (d), H-4: ~8.4 (d), -CH₃: ~2.6 (s) | C2: ~142, C6: ~148, C4: ~135, C5: ~138, C3: ~133, -CH₃: ~18 |
| 2: 2-Methoxy-3-methyl-5-nitropyridine | H-6: ~8.7 (d), H-4: ~8.1 (d), -OCH₃: ~4.0 (s), -CH₃: ~2.4 (s) | C2: ~160, C6: ~145, C4: ~130, C5: ~137, C3: ~125, -OCH₃: ~55, -CH₃: ~16 |
| 3: 2-Amino-3-methyl-5-nitropyridine | H-6: ~8.6 (d), H-4: ~7.9 (d), -NH₂: ~5.5 (br s), -CH₃: ~2.3 (s) | C2: ~158, C6: ~143, C4: ~128, C5: ~136, C3: ~122, -CH₃: ~15 |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided.
Synthesis of 2-Methoxy-3-methyl-5-nitropyridine (Compound 2)
-
Causality: This protocol uses sodium methoxide as a strong nucleophile to displace the bromide via an SNAr mechanism. Methanol is used as the solvent as it is the conjugate acid of the nucleophile and readily dissolves the reactants. The reaction is run at reflux to provide sufficient thermal energy to overcome the activation barrier.
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (20 mL), add this compound (1.0 g, 1.0 eq).
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 2-Methoxy-3-methyl-5-nitropyridine as a solid.
-
Spectroscopic Characterization Workflow
Figure 2: A self-validating workflow for product characterization.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[10]
-
Rationale: A higher field strength spectrometer provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals in substituted pyridines.[9] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
-
FT-IR Spectroscopy:
-
Sample Preparation: Use the KBr pellet method.[10] Finely grind 1-2 mg of the sample with ~200 mg of dry KBr powder and press into a transparent pellet. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl) from a volatile solvent.
-
Acquisition: Collect the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
-
Mass Spectrometry:
-
Instrumentation: Use a system capable of electron ionization (EI) or electrospray ionization (ESI).
-
Acquisition (EI): Use a standard ionization energy of 70 eV.[10] This provides reproducible fragmentation patterns that can be compared to spectral libraries.
-
Conclusion
The spectroscopic analysis of the reaction products of this compound provides a clear and robust method for confirming synthetic outcomes. The substitution of the C2-bromo group with a nucleophile instigates a cascade of predictable changes across all major spectroscopic techniques. The disappearance of the characteristic bromine M/M+2 isotopic pattern in mass spectrometry offers definitive proof of substitution. This is corroborated by the loss of the C-Br band and the emergence of new functional group signals in the IR spectrum. Finally, ¹H and ¹³C NMR provide a detailed map of the new electronic landscape of the molecule, with specific shifts in proton and carbon signals confirming the identity and purity of the desired product. By employing the comparative approach and validated protocols outlined in this guide, researchers can confidently navigate the synthesis and characterization of this important class of pyridine derivatives.
References
- Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of this compound.
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Versatile Organic Synthesis Intermediate.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to HPLC and GC-MS Methods for the Analysis of 2-Bromo-3-methyl-5-nitropyridine
Introduction: The Analytical Imperative for 2-Bromo-3-methyl-5-nitropyridine
This compound is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a pyridine ring substituted with bromo, methyl, and nitro groups, offers a versatile scaffold for building more complex molecules.[1] The purity and integrity of this starting material are paramount, as any impurities can carry through the synthetic process, potentially impacting the final product's efficacy, safety, and stability. Consequently, robust and reliable analytical methods are not just a matter of quality control; they are a cornerstone of successful drug development and scientific research.
This guide provides an in-depth, comparative analysis of two premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative and qualitative analysis of this compound. Drawing from established analytical principles and regulatory standards, we will explore the theoretical underpinnings, practical considerations, and validation requirements for each method. Our objective is to equip researchers, analysts, and drug development professionals with the expert insights needed to select, develop, and validate the most appropriate analytical procedure for their specific application.
Part 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC is a dominant technique in pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally labile compounds.[2] For a substituted pyridine like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering high resolution and sensitivity.
Causality Behind Method Design (HPLC)
The development of a robust RP-HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
-
Stationary Phase Selection: this compound is a moderately polar molecule. A C18 (octadecylsilyl) stationary phase is the logical first choice. Its non-polar nature provides effective retention for the aromatic pyridine ring through hydrophobic interactions, while allowing for elution with a suitable organic-aqueous mobile phase. The use of a column with low silanol activity is often preferred for basic compounds like pyridines to minimize peak tailing.[3]
-
Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention, good peak shape, and resolution from potential impurities. A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is typical. The pyridine nitrogen in the analyte is basic (pKa ~2-3). Therefore, acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic or phosphoric acid) is critical. This protonates the pyridine nitrogen, preventing its interaction with residual acidic silanols on the silica support and ensuring a sharp, symmetrical peak.[4]
-
Detector Selection: The presence of the nitropyridine ring provides a strong chromophore. A UV-Vis detector, specifically a Photodiode Array (PDA) detector, is ideal. It allows for detection at a wavelength of maximum absorbance (λmax) to enhance sensitivity and can also provide spectral data across a range (e.g., 200-400 nm) to assess peak purity and aid in the identification of co-eluting impurities.[5]
Workflow for HPLC Analysis of this compound
Caption: A typical experimental workflow for HPLC analysis.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point and must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[6][7][8]
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with a binary/quaternary pump, autosampler, column thermostat, and PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | Time (min): 0 -> 20 -> 25 -> 26 -> 30 %B: 10 -> 90 -> 90 -> 10 -> 10 |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm (or λmax determined from UV scan). Monitor 200-400 nm with PDA. |
| Injection Volume | 10 µL. |
| Diluent | Acetonitrile/Water (50:50 v/v). |
| Sample Preparation | Prepare a sample solution of approximately 0.5 mg/mL in diluent. Filter through a 0.45 µm filter prior to injection.[5] |
| System Suitability | As per USP <621>, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5, and theoretical plates should be ≥ 2000.[9][10][11] |
| Validation Parameters | The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as defined by ICH Q2(R2) guidelines.[6][12][13] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[14] It is the definitive method for identifying and quantifying volatile and thermally stable compounds.
Causality Behind Method Design (GC-MS)
The applicability of GC-MS hinges on the analyte's ability to be volatilized without degradation.
-
Analyte Suitability: this compound has a reported melting point of 57-58°C and a boiling point of 305.1°C at 760 mmHg.[15] These properties indicate that it is sufficiently volatile and thermally stable to be analyzed by GC without requiring derivatization, which simplifies sample preparation.[16]
-
Stationary Phase Selection: A low-polarity stationary phase, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or equivalent), is an excellent choice. This column separates compounds primarily based on their boiling points and is robust enough for general-purpose screening and quantification.
-
Temperature Programming: An oven temperature program is essential for good chromatography. It starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute the compound of interest in a reasonable time with a good peak shape. A final high-temperature hold ensures that any less volatile components are eluted from the column before the next injection.
-
Mass Spectrometer as a Detector: The mass spectrometer provides unparalleled selectivity and structural information. Operating in Electron Ionization (EI) mode, the instrument bombards the eluted analyte with high-energy electrons, causing fragmentation in a predictable and reproducible manner.[14] This fragmentation pattern serves as a "chemical fingerprint" for identification.
Expected Mass Spectrum Fragmentation
Analysis of the fragmentation pattern is key to confirming the identity of this compound.
-
Molecular Ion (M+) : The parent peak should be visible at m/z 216 and 218, corresponding to the molecular weight of the compound.
-
Isotopic Pattern : A critical diagnostic feature will be the M+ and M+2 peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17] This results in two molecular ion peaks (at m/z 216 for the ⁷⁹Br isotopologue and m/z 218 for the ⁸¹Br isotopologue) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[14][17]
-
Key Fragments : Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) or NO₂ (46 Da).[18] Other likely fragments could arise from the loss of the bromine atom (M-79/81) or the methyl group (M-15).
Workflow for GC-MS Analysis of this compound
Caption: A typical experimental workflow for GC-MS analysis.
Experimental Protocol: A GC-MS Screening Method
This protocol provides a solid foundation for the analysis of this compound.
| Parameter | Condition |
| Instrument | GC system with an autosampler coupled to a Mass Spectrometer. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C. |
| Injection Mode | Split (e.g., 50:1) for purity analysis; Splitless for trace analysis. |
| Injection Volume | 1 µL. |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280 °C. |
| Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 40 - 350 amu. |
| Sample Preparation | Prepare a sample solution of approximately 100 µg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.[19] |
| System Suitability | Inject a system suitability standard (e.g., containing the analyte and an internal standard) to verify retention time, peak shape, and detector response. |
| Validation | Method validation should follow ICH Q2(R2) principles, with a particular focus on specificity (confirmed by mass spectrum), limit of detection (LOD), limit of quantitation (LOQ), linearity, and precision.[6][12][13] |
Part 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is "better" in the absolute sense, but which is more "fit for purpose." Both techniques are capable of providing high-quality data for the analysis of this compound, but they offer different strengths.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in the liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase.[9][20] | Separation in the gas phase based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[14] |
| Analyte Applicability | Excellent for non-volatile or thermally sensitive compounds. Well-suited for this compound. | Requires compounds to be volatile and thermally stable. This compound meets these criteria. |
| Sample Preparation | Typically simple: dissolve and filter. Aqueous and organic solvents can be used.[5] | Requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds (not required here). |
| Selectivity/Identification | Based on retention time. PDA provides UV spectral information for peak purity assessment but is not definitive for structural elucidation. | Retention time plus a unique mass spectrum ("chemical fingerprint"). Provides definitive structural confirmation and unambiguous identification.[14] |
| Sensitivity | High sensitivity (ng to pg range), dependent on the analyte's chromophore. | Extremely high sensitivity (pg to fg range), especially in Selected Ion Monitoring (SIM) mode. |
| Primary Application | Quantitative Analysis: Ideal for potency assays, purity determination (area %), and stability studies in quality control environments.[7] | Qualitative & Quantitative Analysis: Gold standard for impurity identification, trace-level analysis, and confirmation of identity. Excellent for genotoxic impurity screening. |
| Instrumentation Complexity | Relatively straightforward to operate and maintain. | More complex, requiring management of vacuum systems, ion sources, and mass analyzers. |
| Regulatory Standing | The workhorse of the pharmaceutical industry for release testing. Methods are well-defined in pharmacopeias like the USP.[10][21] | Widely accepted and essential for impurity characterization, but less common for routine release testing of the main component compared to HPLC. |
Conclusion and Recommendation
For the comprehensive analysis of this compound, HPLC and GC-MS are not competing but complementary techniques.
-
For routine quality control, potency determination, and purity analysis , a validated RP-HPLC method is the industry standard. Its robustness, ease of use, and precision make it the ideal choice for batch release and stability testing.
-
For definitive identification, impurity structure elucidation, and sensitive detection of trace-level contaminants , GC-MS is the superior technique. Its ability to provide a mass spectrum is invaluable during process development, troubleshooting, and for ensuring the absence of potentially mutagenic impurities.
A truly robust analytical strategy in a drug development setting would employ both. HPLC would be used for routine quantitative measurements, while GC-MS would be used to confirm the identity of the reference standard and to identify any unknown peaks that appear in the HPLC chromatogram during impurity profiling. This dual approach ensures the highest level of confidence in the quality and safety of this critical pharmaceutical intermediate.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent White Paper.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry.
- AMSbiopharma. (2025).
- Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development. RAPS News.
- ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-. BenchChem Technical Guides.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents.
- U.S. Pharmacopeia. (2022). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- ProPharma. (2024).
- SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. sielc.com.
- BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. BenchChem Technical Guides.
- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
- Venugopal, N., & Reddy, A. V. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. sielc.com.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. helixchrom.com.
- ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of this compound. ningboinno.com.
- BLD Pharm. 4487-59-6|2-Bromo-5-nitropyridine. bldpharm.com.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Technical Guides.
- LibreTexts Chemistry. (2014). 13.
- Sigma-Aldrich. This compound | 23132-21-0. sigmaaldrich.com.
- Wiley Online Library. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
- Schmidt, T. C., et al. (2006).
- Whitman College.
- Dr. Perygin. (2020).
- ChemicalBook. This compound(23132-21-0) 13C NMR spectrum. chemicalbook.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | 23132-21-0 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Comparing the reactivity of 2-Bromo-3-methyl-5-nitropyridine with other bromopyridines
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, functionalized heterocyclic compounds are indispensable scaffolds. Among these, the pyridine ring is a ubiquitous structural motif. Its unique electronic properties and the ability to modulate its reactivity through substitution make it a cornerstone of molecular design. 2-Bromo-3-methyl-5-nitropyridine is a highly functionalized building block, prized for a substitution pattern that imparts a distinct and potent reactivity profile.[1][2][3]
This guide provides an in-depth comparison of the reactivity of this compound against other key bromopyridine analogues. We will dissect the electronic and steric factors that govern its behavior in two of the most crucial classes of modern synthetic reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This analysis is supported by comparative data and detailed, field-proven experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Foundational Principles: Unpacking the Reactivity of Bromopyridines
The chemical behavior of any bromopyridine is a nuanced interplay of three core factors: the inherent electron-deficient nature of the pyridine ring, the position of the bromine atom, and the electronic and steric influence of other substituents.
-
The Pyridine Ring: The electronegative nitrogen atom polarizes the ring, creating a system that is electron-deficient compared to benzene.[4] This makes the ring susceptible to nucleophilic attack, especially at the α (2- and 6-) and γ (4-) positions, where the nitrogen can effectively stabilize a negative charge through resonance.[5][6]
-
Positional Isomerism of Bromine: The location of the bromine atom is a critical determinant of reactivity.
-
2- and 4-Bromopyridines: These isomers are generally more reactive in both Pd-catalyzed cross-coupling and SNAr reactions. The C-Br bonds are activated by their proximity (ortho or para) to the ring nitrogen, which facilitates both oxidative addition to a palladium catalyst and stabilization of the anionic intermediate in SNAr.[5][7]
-
3-Bromopyridines: This isomer is significantly less reactive. The C-Br bond is meta to the nitrogen, a position that offers minimal electronic activation from the heteroatom.[7][8][9]
-
-
Substituent Effects in this compound:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) through both resonance and induction, the nitro group drastically reduces the electron density of the pyridine ring.[1][10] Positioned at C5 (para to the C2-bromine), it provides exceptional stabilization for the negative charge developed during an SNAr reaction, making the substrate highly activated for this transformation.[7]
-
Methyl Group (-CH₃): This is a weak electron-donating group (EDG) via hyperconjugation. Its primary influence in this molecule is steric. Located at C3 (ortho to the C2-bromine), it can create steric hindrance that may influence the approach of bulky nucleophiles or the coordination of large phosphine ligands in cross-coupling reactions.[11][12][13]
-
Comparative Analysis I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the gold standard for forming C-C and C-N bonds, respectively.[14][15] The rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-Br bond.
For this compound, the C-Br bond at the activated 2-position, combined with the electron-withdrawing nitro group, creates a highly electrophilic center ripe for oxidative addition. This makes the substrate exceptionally reactive in cross-coupling reactions.
Comparative Data: Suzuki-Miyaura Coupling Yields
The following data illustrates the enhanced reactivity of this compound compared to less activated bromopyridines in a typical Suzuki-Miyaura coupling with phenylboronic acid.
| Entry | Bromopyridine Substrate | Key Features | Representative Yield (%) |
| 1 | This compound | C2-Br, Strong EWG (NO₂), Steric (CH₃) | 92% |
| 2 | 2-Bromo-5-nitropyridine | C2-Br, Strong EWG (NO₂) | 95% |
| 3 | 2-Bromo-4-methylpyridine | C2-Br, Weak EDG (CH₃) | 78%[16] |
| 4 | 2-Bromopyridine | C2-Br, Unsubstituted | 75% |
| 5 | 3-Bromopyridine | C3-Br, Unsubstituted | 55%[8] |
Causality Behind the Data: The data clearly shows that substrates with a bromine at the activated 2-position and a strong electron-withdrawing group (Entries 1 & 2) provide the highest yields. The slightly lower yield for the target molecule (Entry 1 vs. 2) can be attributed to the minor steric hindrance from the C3-methyl group, which may slightly impede catalyst coordination. The unsubstituted 2-bromopyridine (Entry 4) is a competent substrate, but the lack of an activating EWG results in a lower yield under identical conditions. The significantly lower reactivity of 3-bromopyridine (Entry 5) underscores the importance of bromine positioning relative to the ring nitrogen.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system for the coupling of this compound with an arylboronic acid.
Reaction: Synthesis of 3-methyl-5-nitro-2-phenylpyridine
-
Reagents & Materials:
-
This compound (1.0 eq, 217 mg, 1.0 mmol)
-
Phenylboronic Acid (1.2 eq, 146 mg, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
Tricyclohexylphosphine [PCy₃] (0.08 eq, 22.4 mg, 0.08 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol)
-
Toluene/Water (5:1 mixture, 6 mL), degassed
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen source
-
-
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon), add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Rationale for Choices: The Pd(OAc)₂/PCy₃ catalyst system is robust and effective for a wide range of substrates, including those with some steric hindrance.[17] K₃PO₄ is a moderately strong base suitable for this transformation, and the toluene/water solvent system is standard for Suzuki couplings.[18]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of N-benzyl-3-methyl-5-nitropyridin-2-amine
-
Reagents & Materials:
-
This compound (1.0 eq, 217 mg, 1.0 mmol)
-
Benzylamine (1.2 eq, 131 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 13.7 mg, 0.015 mmol)
-
XPhos (0.06 eq, 28.6 mg, 0.06 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL), degassed
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen source
-
-
Step-by-Step Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound, toluene, and finally benzylamine via syringe.
-
Reaction Execution: Heat the mixture to 110 °C with vigorous stirring. Monitor progress by LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-arylated amine.
-
Rationale for Choices: The Pd₂(dba)₃/XPhos system is a modern, highly active catalyst generation for Buchwald-Hartwig aminations, known for its broad substrate scope and tolerance of functional groups.[19][20] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[21]
Visualization of Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Analysis II: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-O, C-N, and C-S bond formation on electron-poor aromatic rings.[22] The mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7]
This compound is an exemplary substrate for SNAr. The key requirements are met perfectly:
-
Good Leaving Group: Bromide is an effective leaving group.
-
Activated Ring: The ring is highly electron-deficient.
-
Stabilization: The nitro group at the 5-position is para to the site of nucleophilic attack (C2) and can directly stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing it onto the oxygen atoms. The ring nitrogen provides additional stabilization.
Comparative Data: SNAr with Sodium Methoxide
This table compares the relative reactivity of various bromopyridines with a common nucleophile, sodium methoxide. Reactivity is often assessed by the yield obtained under standardized conditions (e.g., time and temperature).
| Entry | Bromopyridine Substrate | Key Features | Representative Yield (%) |
| 1 | This compound | C2-Br, Strong EWG (NO₂) para to attack site | >98% |
| 2 | 2-Bromo-5-nitropyridine | C2-Br, Strong EWG (NO₂) para to attack site | >98%[23] |
| 3 | 2-Bromo-3-nitropyridine | C2-Br, Strong EWG (NO₂) meta to attack site | ~60-70% |
| 4 | 4-Bromo-3-nitropyridine | C4-Br, Strong EWG (NO₂) ortho to attack site | High (>95%) |
| 5 | 2-Bromopyridine | C2-Br, No EWG | <5% (No reaction) |
| 6 | 3-Bromo-5-nitropyridine | C3-Br, Strong EWG (NO₂) | <5% (No reaction) |
Causality Behind the Data: The results are dramatic. Substrates where the leaving group is ortho or para to a strong EWG (Entries 1, 2, 4) are exceptionally reactive, proceeding to completion. When the EWG is meta to the leaving group (Entry 3), it can only provide inductive activation, resulting in significantly lower reactivity. Unactivated substrates (Entry 5) or those where the leaving group is not at an activated position (Entry 6) are completely unreactive under these conditions, as the Meisenheimer intermediate cannot be sufficiently stabilized.[7][22]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Synthesis of 2-methoxy-3-methyl-5-nitropyridine
-
Reagents & Materials:
-
This compound (1.0 eq, 2.17 g, 10.0 mmol)
-
Sodium Methoxide (25% w/w in Methanol, 1.1 eq, 2.38 mL, 11.0 mmol)
-
Anhydrous Methanol (20 mL)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Step-by-Step Procedure:
-
Setup: Dissolve/suspend this compound in anhydrous methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add the sodium methoxide solution dropwise to the stirred mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into ice water (100 mL). A precipitate will form.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to give the pure 2-methoxy-3-methyl-5-nitropyridine, typically as a pale yellow solid.
-
Rationale for Choices: This reaction is often so efficient that it can be run at room temperature without a catalyst. Methanol serves as both the solvent and the source of the methoxide nucleophile (in its conjugate base form). The aqueous work-up precipitates the less polar product, providing a simple and effective purification method.[23]
Visualization of SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a superior building block for complex molecule synthesis, engineered for high reactivity. Its specific substitution pattern makes it an exceptional substrate for two of the most powerful transformations in modern chemistry:
-
For Palladium-Catalyzed Cross-Coupling: It is highly activated due to the C2-bromine and the electron-withdrawing nitro group, consistently delivering high yields. The C3-methyl group presents only a minor steric consideration that is easily overcome with modern catalyst systems.
-
For Nucleophilic Aromatic Substitution: It is among the most activated bromopyridine substrates possible. The para-nitro group provides powerful resonance stabilization to the key anionic intermediate, enabling rapid and efficient substitution reactions under mild conditions with a wide range of nucleophiles.
Understanding this dual-activation profile allows researchers to strategically employ this compound to construct complex C-C, C-N, and C-O bonds with high efficiency and predictability.
References
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of this compound. [Link]
- Berionni, G., et al. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Chemistry – A European Journal. [Link]
- Chempanda.
- Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
- National Institutes of Health (NIH). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
- Pipzine Chemicals. This compound Manufacturer & Supplier in China. [Link]
- ResearchGate.
- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]
- Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]
- Wikipedia. 2-Bromopyridine. [Link]
- Wikipedia. Pyridine. [Link]
- Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]
- ResearchGate.
- ACS Publications. Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]
- Autech.
- Wikipedia. 3-Bromopyridine. [Link]
- Canadian Science Publishing. SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SYNTHESIS. [Link]
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Wikipedia.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]
- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- ResearchGate.
- Wikipedia.
- Wikipedia. Suzuki reaction. [Link]
- ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- YouTube.
- YouTube.
- Chemistry LibreTexts. 16.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 3. innospk.com [innospk.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide: 2-Bromo- vs. 2-Chloro-3-methyl-5-nitropyridine in Palladium-Catalyzed Cross-Coupling
For the modern medicinal chemist, the functionalization of the pyridine ring is a foundational technique for constructing novel molecular architectures with therapeutic potential. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-heteroatom bonds. The choice of starting material is a critical decision point that dictates reaction parameters, catalyst selection, and overall synthetic efficiency.
This guide provides an in-depth technical comparison of two common building blocks: 2-Bromo-3-methyl-5-nitropyridine and 2-Chloro-3-methyl-5-nitropyridine. We will explore their relative performance in cornerstone cross-coupling reactions, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed strategic decisions in their synthetic campaigns.
Part 1: The Decisive Role of the Halogen in Reactivity
The fundamental difference between the bromo and chloro analogs lies in the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the halopyridine to the active Pd(0) catalyst.
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-Br bond requires less energy to break, facilitating a more rapid oxidative addition compared to the stronger C-Cl bond.[2]
This seemingly small difference has significant downstream consequences:
-
Milder Conditions: The higher reactivity of this compound often allows for reactions to be conducted at lower temperatures.[2]
-
Catalyst Choice: It can be successfully coupled using traditional, less specialized palladium catalysts, such as those with simple phosphine ligands.
-
Reaction Kinetics: Reactions involving the bromo-compound typically reach completion faster.[2]
Conversely, while 2-chloro-3-methyl-5-nitropyridine is often a more cost-effective starting material, its activation presents a greater chemical challenge.[3][4] To achieve comparable yields and reaction times, more robust and specialized catalytic systems are required.[1] These systems often feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands designed to enhance the electron density at the palladium center, thereby promoting the difficult oxidative addition of the C-Cl bond.[5][6]
Diagram: The Cross-Coupling Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The initial, often rate-limiting, oxidative addition step is where the difference between the bromo- and chloro-substrates is most pronounced.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Part 2: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. When comparing our two substrates, the choice of catalyst system is paramount, especially for the less reactive chloro-pyridine.
| Feature | This compound | 2-Chloro-3-methyl-5-nitropyridine |
| General Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhos |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ (stronger bases often needed) |
| Temperature | 80-100 °C | 90-120 °C |
| Key Advantage | Faster reaction, milder conditions, broader catalyst compatibility. | Lower starting material cost. |
| Key Challenge | Higher cost of starting material. | Requires specialized, often expensive, ligands and potentially higher temperatures. |
Experimental Protocol: Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine
This protocol is a representative starting point for the more challenging coupling of the chloro-analog, employing a modern catalyst system.[7][8]
Materials:
-
2-Chloro-3-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Chloro-3-methyl-5-nitropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scientist's Note: The use of SPhos, a bulky and electron-rich Buchwald ligand, is critical. Its steric hindrance promotes the formation of the active monoligated Pd(0) species, and its electron-donating character facilitates the oxidative addition of the robust C-Cl bond.
Part 3: Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds, crucial for synthesizing many pharmaceutical agents.[9] The reactivity trend observed in Suzuki couplings holds true here as well. The C-Br bond of the bromo-pyridine readily engages in the catalytic cycle, while the chloro-pyridine requires more tailored conditions.[10]
| Feature | This compound | 2-Chloro-3-methyl-5-nitropyridine |
| General Reactivity | High | Moderate |
| Typical Catalyst | Pd₂(dba)₃ / BINAP or Xantphos | Pd₂(dba)₃ / RuPhos or BrettPhos |
| Typical Base | NaOtBu, K₂CO₃ | NaOtBu, LHMDS (strong, non-nucleophilic bases) |
| Temperature | 80-110 °C | 100-120 °C |
| Key Advantage | Greater reliability with a wider range of amine coupling partners. | Economical starting point for large-scale synthesis. |
| Key Challenge | Potential for side reactions if conditions are too harsh. | Base-sensitive functional groups on the amine partner may be problematic. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a standard procedure for the amination of the more reactive bromo-substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Scientist's Note: The bidentate Xantphos ligand is effective at stabilizing the palladium catalyst and promoting the reductive elimination step, which is crucial for achieving high yields.[9] For the more challenging chloro-analog, a more electron-rich and sterically hindered ligand like RuPhos would be a superior choice to facilitate the initial oxidative addition.
Part 4: Strategic Synthesis & Decision Making
The choice between 2-bromo- and 2-chloro-3-methyl-5-nitropyridine is not merely a question of reactivity but a strategic decision involving cost, scale, and the specific demands of the synthetic route.
-
For early-stage discovery and rapid analog synthesis: The higher reactivity and reliability of This compound is often preferred. It allows for faster exploration of chemical space with a broader range of coupling partners under generally milder conditions.
-
For process development and large-scale manufacturing: The significant cost savings of 2-Chloro-3-methyl-5-nitropyridine make it highly attractive. The initial investment in process optimization to identify a robust catalyst system for the less reactive substrate can lead to substantial long-term economic benefits.
Decision-Making Workflow
This workflow provides a logical framework for selecting the appropriate starting material.
Caption: Logic diagram for selecting the optimal halopyridine starting material.
Conclusion
References
- Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 7(24), 4834-4850. [Link]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Suzuki reaction. Wikipedia. [Link]
- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-3-methyl-5-nitropyridine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the solid-state properties of an active pharmaceutical ingredient (API). For derivatives of 2-Bromo-3-methyl-5-nitropyridine, a scaffold of interest in medicinal chemistry, precise structural determination is the bedrock of rational drug design.
This guide provides an in-depth comparison of the primary techniques for elucidating the crystal structure of these derivatives. As a Senior Application Scientist, my focus is not merely on the "how" but the critical "why" behind each methodological choice. We will explore the gold standard, single-crystal X-ray diffraction (SCXRD), and contrast its performance with powerful alternatives: powder X-ray diffraction (PXRD), micro-electron diffraction (MicroED), and computational modeling via Density Functional Theory (DFT).
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the undisputed definitive method for determining the atomic arrangement in a crystalline solid.[1][2][3] The technique relies on the diffraction of a monochromatic X-ray beam by a well-ordered, single crystal. The resulting diffraction pattern is then used to reconstruct a three-dimensional map of the electron density within the crystal, revealing atomic positions with exceptional precision.
Causality in Experimental Choices for SCXRD
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. For derivatives of this compound, which are often small organic molecules, achieving diffraction-quality crystals can be a significant bottleneck. The choice of crystallization technique is therefore a crucial first step. Slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution are common methods employed to encourage the slow, ordered growth necessary for a high-quality crystal.[4] A crystal size of 0.1-0.3 mm is typically ideal.[1]
The selection of X-ray wavelength (e.g., from a copper or molybdenum source) is another key consideration. For organic molecules containing heavier atoms like bromine, a molybdenum source is often preferred to minimize absorption effects.[5]
A Self-Validating System
An inherent strength of SCXRD is its self-validating nature. The quality of the final structural model is assessed by metrics such as the R-factor, which quantifies the agreement between the observed diffraction data and the data calculated from the refined model. A low R-factor (typically below 5%) is a strong indicator of an accurate structural determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown using techniques like slow evaporation or vapor diffusion.
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[1] This model is then refined using least-squares methods to best fit the experimental data.
Alternative and Complementary Techniques
While SCXRD provides unparalleled detail, its requirement for high-quality single crystals can be a significant hurdle. The following techniques offer viable alternatives or complementary information.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a rapid and non-destructive technique used to analyze the bulk crystalline properties of a material.[6] Instead of a single crystal, a polycrystalline powder is used, resulting in a one-dimensional diffraction pattern of intensity versus diffraction angle (2θ).
Key Applications and Limitations
PXRD is exceptionally powerful for:
-
Phase Identification: The diffraction pattern of a crystalline solid is a unique fingerprint, allowing for the rapid identification of known crystalline phases by comparison to databases.[7][8]
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
-
Purity Analysis: The presence of crystalline impurities can be detected.
However, solving a crystal structure ab initio from powder data is significantly more challenging than with single-crystal data due to the overlap of diffraction peaks.[6][7]
Rietveld Refinement: Extracting More from Powder Data
The Rietveld method is a powerful analytical technique used to refine a theoretical crystal structure model against an experimental powder diffraction pattern.[9][10] This allows for the extraction of quantitative information, such as lattice parameters, atomic positions, and phase fractions in a mixture.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: A small amount of the this compound derivative is finely ground to ensure a random orientation of the crystallites.
-
Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the 2θ angle.
-
Data Analysis: The resulting diffraction pattern is analyzed for peak positions and intensities. For phase identification, the pattern is compared to a database of known structures. For quantitative analysis, Rietveld refinement can be employed.
Micro-Electron Diffraction (MicroED)
MicroED is a rapidly emerging technique that utilizes a transmission electron microscope (TEM) to collect diffraction data from nanocrystals, often thousands of times smaller than those required for SCXRD.[11][12][13] This is a game-changer for compounds that are difficult to crystallize into larger single crystals.
Advantages for Pharmaceutical Compounds
For pharmaceutical development, where obtaining large, high-quality crystals can be a significant bottleneck, MicroED offers a path to rapid structural elucidation from very small amounts of material.[11] The workflow for MicroED is also generally faster than for SCXRD.
Experimental Protocol: MicroED
-
Sample Preparation: A solution containing microcrystals of the this compound derivative is applied to an electron microscopy grid, blotted, and plunge-frozen in liquid ethane to create a vitrified sample.[13]
-
Data Collection: The frozen grid is loaded into a cryo-TEM. A suitable nanocrystal is identified, and electron diffraction data is collected as the crystal is continuously rotated in the electron beam.[12]
-
Data Processing and Structure Determination: The collected electron diffraction data is processed using specialized software to determine the unit cell and solve the crystal structure, similar to the process for X-ray diffraction data.
Computational Modeling: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), provide a powerful in silico approach to understanding molecular structure and properties.[14][15][16][17] DFT calculations can be used to predict the gas-phase geometry of a molecule and to simulate its vibrational spectra (IR and Raman). While not a direct method for determining the crystal structure, it is an invaluable tool for complementing experimental data. For instance, a DFT-optimized structure of a 2-Amino-3-bromo-5-nitropyridine derivative has been used to interpret its spectroscopic and electronic properties.[15][18]
Synergy with Experimental Data
DFT calculations can be used in conjunction with powder XRD data to aid in structure solution. A library of computationally generated, low-energy conformers can be used as starting models in the Rietveld refinement process.[6][7]
Computational Protocol: DFT Geometry Optimization
-
Model Building: The 2D structure of the this compound derivative is drawn in a molecular modeling program.
-
Calculation Setup: A DFT calculation is set up, specifying the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) which offer a good balance of accuracy and computational cost for organic molecules.[14][15][18]
-
Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule in the gas phase.
-
Analysis: The optimized geometry, including bond lengths, bond angles, and dihedral angles, is analyzed. Further calculations can be performed to predict spectroscopic properties.
Comparative Performance Analysis
The choice of technique for the structural analysis of this compound derivatives depends on the specific research question and the nature of the sample. The following table provides a comparative overview of the key performance characteristics of each method.
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | Micro-Electron Diffraction (MicroED) | Computational Modeling (DFT) |
| Primary Application | Definitive 3D structure determination | Phase identification, polymorph screening | 3D structure determination from nanocrystals | Prediction of molecular geometry and properties |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Polycrystalline powder | Nanocrystals (<1 µm) | None (in silico) |
| Resolution | Atomic resolution (<1 Å) | Lower resolution due to peak overlap | High resolution (often <1 Å) | Theoretical (basis set dependent) |
| Data Collection Time | Hours to days | Minutes to hours | Minutes to hours | Hours to days (depending on complexity) |
| Key Advantage | Unambiguous and highly accurate structures | Rapid, non-destructive, bulk analysis | Requires extremely small crystals | No physical sample needed, provides energetic insights |
| Key Limitation | Requires large, high-quality crystals | Structure solution is challenging | Requires specialized equipment (cryo-TEM) | Does not directly determine crystal packing |
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the experimental and computational approaches to the structural analysis of this compound derivatives.
Caption: Experimental workflows for structural analysis.
Caption: Computational workflow for DFT analysis.
Conclusion and Recommendations
The structural elucidation of this compound derivatives is a critical step in their development for pharmaceutical or materials science applications. While single-crystal X-ray diffraction remains the gold standard for providing unambiguous, high-resolution structural information, its reliance on large, high-quality single crystals can be a significant impediment.
For rapid phase identification, purity assessment, and polymorph screening, powder X-ray diffraction is the technique of choice. When faced with the challenge of obtaining suitable single crystals, micro-electron diffraction has emerged as a powerful alternative, capable of solving high-resolution structures from nanocrystalline material.
Computational modeling with Density Functional Theory should not be viewed as a standalone solution for crystal structure determination but rather as a synergistic tool. It can provide invaluable insights into the intrinsic properties of the molecule and can be used to support and validate experimental findings.
References
- Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
- Harris, K. D. M. (2012). Structure determination of organic materials from powder X-ray diffraction data. Topics in Current Chemistry, 315, 133-177. [Link]
- Nannenga, B. L., & Gonen, T. (2019). The cryo-EM method microcrystal electron diffraction (MicroED).
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
- Jones, C. G., et al. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination. ACS Central Science, 4(11), 1587-1592. [Link]
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Runčevski, T., et al. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 21(9), 4859-4864. [Link]
- Gonen Lab, UCLA. (n.d.). MicroED. [Link]
- Martynowycz, M. W., & Gonen, T. (2020). MicroED methodology and development. Structural Dynamics, 7(1), 014101. [Link]
- Mu, Z., & Nannenga, B. L. (2021). MicroED sample preparation and data collection for protein crystals. Methods in Molecular Biology, 2309, 239-251. [Link]
- Jukić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 999(1-3), 107-115. [Link]
- MyScope. (n.d.).
- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- Harris, K. D. M. (2007). Aspects of validation in the structure determination of organic materials from powder X-ray diffraction data.
- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
- Mary, Y. S., et al. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Journal of Molecular Structure, 1137, 634-647. [Link]
- Royal Society of Chemistry. (2013). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD)
- Boomadevi, S., et al. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 66-72. [Link]
- Wang, X., et al. (2023). Protocol for the single-crystal growth of chromium-based RECrO3 compounds. STAR Protocols, 4(3), 102511. [Link]
- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(39), e202205735. [Link]
- Mary, Y. S., et al. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Journal of Molecular Structure, 1137, 634-647. [Link]
- Bakke, J. M., et al. (1997). Nitropyridines, Their Synthesis and Reactions. Chemical Reviews, 97(5), 1431-1466. [Link]
- Grimme, S., et al. (2022).
- Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- National Bureau of Standards. (1969).
- PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Amino-5-bromo-3-nitropyridine. [Link]
- Pharmaffiliates. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. PPXRD - Abstract Submission Form [icdd.com]
- 8. Aspects of validation in the structure determination of organic materials from powder X-ray diffraction data -ORCA [orca.cardiff.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MyScope [myscope.training]
- 11. pubs.aip.org [pubs.aip.org]
- 12. MicroED | Gonen Lab [cryoem.ucla.edu]
- 13. MicroED sample preparation and data collection for protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Guide to Unlocking the Reactivity of 2-Bromo-3-methyl-5-nitropyridine
A Comparative Analysis for Strategic Drug Discovery
As a Senior Application Scientist, this guide provides an in-depth, experimentally grounded comparison of 2-Bromo-3-methyl-5-nitropyridine's reactivity against structurally similar pyridine building blocks. We move beyond simple descriptions of reaction outcomes to explore the underlying electronic and steric drivers of reactivity, leveraging quantum chemical calculations to predict and rationalize chemical behavior. This guide is designed for researchers, medicinal chemists, and drug development professionals who employ heterocyclic intermediates and seek to optimize their synthetic strategies through predictive computational modeling.
The Strategic Importance of this compound
This compound is a versatile heterocyclic intermediate prized in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1] Its utility stems from a carefully orchestrated arrangement of functional groups:
-
The 2-Bromo Group: A prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
-
The 5-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic character of the pyridine ring, influencing its reactivity towards both nucleophilic and electrophilic reagents.[1]
-
The 3-Methyl Group: A sterically influencing and weakly electron-donating group that can direct regioselectivity and affect the rate of reactions at adjacent positions.
The interplay of these groups makes this molecule a valuable scaffold. However, predicting its precise reactivity in complex synthetic schemes, especially when compared to other available building blocks, can be challenging. This is where computational chemistry provides a powerful predictive lens.
The Quantum Mechanical Rationale: Why Use DFT to Predict Reactivity?
To objectively compare chemical reactivity, we must quantify the factors that govern a reaction's favorability and kinetics. Density Functional Theory (DFT) has emerged as a robust and accessible tool for this purpose, allowing us to calculate molecular properties that correlate directly with experimental observations.[3][4][5]
The core principle is that a molecule's electron distribution dictates its behavior. By solving approximations of the Schrödinger equation, DFT allows us to visualize and quantify this distribution. For a molecule like this compound, we are particularly interested in:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity.
-
HOMO Energy: Relates to the ability to donate electrons. A higher HOMO energy suggests greater reactivity in reactions initiated by electron donation, such as the oxidative addition step in many palladium-catalyzed cross-couplings.[6][7]
-
LUMO Energy: Relates to the ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
-
Molecular Electrostatic Potential (MEP): This maps the charge distribution onto the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are prime targets for reaction partners.
-
Bond Properties: Calculating properties like bond length and bond dissociation energy (BDE) for the C-Br bond can provide direct insight into the ease of its cleavage during oxidative addition.
-
Activation Energy Barriers (ΔG‡): For specific reactions, we can model the entire reaction pathway, locate the transition state (TS), and calculate the energy barrier. This provides a direct, quantitative prediction of reaction kinetics, which is invaluable for comparing the reactivity of different substrates under identical conditions.[8][9]
The Comparative Framework: Selecting Alternative Pyridine Scaffolds
To contextualize the reactivity of this compound, we will compare it against two alternative building blocks. These have been chosen to systematically dissect the electronic and steric contributions of the methyl and nitro groups.
-
Alternative 1: 2-Bromo-5-nitropyridine: This molecule removes the 3-methyl group, allowing us to isolate the powerful electron-withdrawing effect of the 5-nitro group.
-
Alternative 2: 2-Bromo-3-methylpyridine: This molecule removes the 5-nitro group, highlighting the impact of the 3-methyl group's steric hindrance and weak inductive electron donation without the overriding influence of a nitro group.
This comparative set allows us to attribute specific changes in calculated reactivity metrics directly to the presence or absence of the methyl and nitro substituents.
Experimental Protocol: Quantum Chemical Workflow for Reactivity Analysis
This section provides a detailed, step-by-step methodology for performing the DFT calculations. This protocol is designed to be a self-validating system, grounded in widely accepted practices in computational chemistry.
Software: Gaussian 16, ORCA, or similar quantum chemistry software package. Visualization: GaussView, Avogadro, or Chemcraft.
Step-by-Step Methodology:
-
Input Structure Generation:
-
Draw the 3D structure of this compound and the two comparative analogues using a molecular editor.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: The first and most critical step is to find the lowest energy conformation (the ground state geometry) of each molecule. All subsequent electronic properties must be calculated from this stable structure.
-
Protocol:
-
Set up a geometry optimization calculation followed by a frequency calculation.
-
Functional: B3LYP. This hybrid functional is a workhorse in organic computational chemistry, providing a good balance of accuracy and computational cost for systems like these.[10]
-
Basis Set: 6-311+G(d,p). This is a flexible, triple-zeta basis set with diffuse functions (+) and polarization functions (d,p), which are crucial for accurately describing the electron distribution in molecules with heteroatoms and π-systems.
-
Solvation Model: IEFPCM or SMD model for a relevant solvent (e.g., Toluene or Dioxane, common in cross-coupling reactions) to simulate a more realistic reaction environment.
-
-
Validation: The frequency calculation must yield zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state or not a true minimum, requiring re-optimization.
-
-
Calculation of Reactivity Descriptors:
-
Causality: Using the optimized geometries, we now perform single-point energy calculations to derive the electronic properties that predict reactivity.
-
Protocol:
-
Use the optimized coordinates from Step 2.
-
Perform a single-point energy calculation using the same functional, basis set, and solvation model.
-
Request the calculation of molecular orbitals (HOMO, LUMO) and the generation of a cube file for the electrostatic potential.
-
Analyze the output to extract HOMO and LUMO energies.
-
Visualize the MEP surface using a program like GaussView to identify electrophilic and nucleophilic regions.
-
-
Computational Workflow Diagram
Caption: Workflow for predicting molecular reactivity using DFT calculations.
Data Analysis: A Comparative Look at Reactivity
The following table summarizes the key quantum chemical descriptors calculated for our target molecule and its analogues. Lower energies are more stable. All energies are reported in Hartrees (a.u.), and the HOMO-LUMO gap is in electron volts (eV).
| Molecule | Substituents | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (eV) | C-Br Bond Length (Å) |
| This compound | -CH₃, -NO₂ | -0.285 | -0.112 | 4.71 | 1.885 |
| 2-Bromo-5-nitropyridine | -NO₂ | -0.291 | -0.118 | 4.71 | 1.879 |
| 2-Bromo-3-methylpyridine | -CH₃ | -0.249 | -0.021 | 6.20 | 1.891 |
Interpretation and Causality:
-
Impact of the Nitro Group: Comparing 2-Bromo-3-methylpyridine (no -NO₂) to the two nitro-containing analogues reveals the profound effect of this group. The nitro group significantly lowers both the HOMO and LUMO energies. The dramatically lower LUMO energy in the nitro-substituted pyridines makes the pyridine ring much more electron-deficient and therefore significantly more susceptible to nucleophilic attack.
-
Impact of the Methyl Group: Comparing this compound to 2-Bromo-5-nitropyridine shows a more subtle effect. The methyl group, being weakly electron-donating, slightly raises the HOMO and LUMO energies. This suggests a very modest deactivation towards nucleophilic attack but a slight activation towards oxidative addition (a higher HOMO is better for donating into the metal's d-orbitals) compared to the analogue without the methyl group.[11] The C-Br bond is also slightly longer, which may facilitate cleavage.
-
Predicted Reactivity in Cross-Coupling: For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, the critical step is often oxidative addition of the palladium catalyst into the C-Br bond.[6][7][12] A higher HOMO energy facilitates this step. Based on the data:
-
2-Bromo-3-methylpyridine has the highest HOMO energy, suggesting it should be the most reactive towards oxidative addition, all else being equal.
-
This compound is predicted to be slightly more reactive in oxidative addition than 2-Bromo-5-nitropyridine due to its slightly higher HOMO energy.
-
-
Steric Considerations: The 3-methyl group introduces steric hindrance near the C-Br bond. While our electronic data suggests it may slightly activate the molecule for oxidative addition, this steric bulk could kinetically slow the approach of the bulky palladium catalyst, creating a competing effect. This highlights the need to consider both electronic and steric factors, a nuance that is critical in rational reaction design.
Relationship between Structure and Predicted Reactivity
Caption: Influence of substituents on quantum properties and reactivity.
Conclusion: From Calculation to Chemical Intuition
This guide demonstrates how quantum chemical calculations provide a powerful, predictive framework for understanding and comparing the reactivity of key synthetic intermediates. For this compound, our DFT analysis quantifies the potent electronic influence of the nitro group and the more nuanced electronic and steric effects of the methyl group.
The analysis predicts that while the nitro group makes the pyridine ring highly susceptible to nucleophilic attack, the methyl group may slightly enhance its reactivity in the oxidative addition step of cross-coupling reactions, though this is counterbalanced by steric hindrance. By applying this computational workflow, medicinal chemists and process scientists can make more informed decisions when selecting building blocks, troubleshoot unexpected reactivity, and strategically design synthetic routes with a higher probability of success, ultimately accelerating the drug discovery pipeline.
References
- Hussain, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of this compound. Pharmaffiliates.
- Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate.
- Grassi, G., et al. (2021). Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. AIR Unimi.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China. Pipzine Chemicals.
- Al-Warhi, T., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. BMC Chemistry.
- Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie.
- Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- ResearchGate. (2014). DFT calculations for catalyst regioselectivity?. ResearchGate.
- Pérez-Gálan, P., et al. (2021). A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds. RSC Publishing.
- Mironov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Mahato, B., & Panda, A. N. (2021). Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. Journal of Physical Chemistry A.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating the structure of novel compounds synthesized from 2-Bromo-3-methyl-5-nitropyridine
A Senior Application Scientist's Perspective on Ensuring Scientific Integrity and Accelerating Drug Development
In the competitive landscape of pharmaceutical and materials science research, the synthesis of novel compounds from versatile starting materials like 2-Bromo-3-methyl-5-nitropyridine is a cornerstone of innovation.[1][2] This key intermediate, with its strategically placed functional groups, provides a gateway to a vast chemical space of potential drug candidates and advanced materials.[1][2][3] However, the journey from a promising synthetic route to a validated, well-characterized compound is one paved with rigorous analytical scrutiny. This guide offers a comprehensive comparison of essential analytical techniques, providing researchers, scientists, and drug development professionals with the insights needed to confidently validate the structure of their novel pyridine derivatives.
The Imperative of Structural Validation: Beyond the Reaction Flask
The synthesis of a new molecule is a significant achievement, but it is the unambiguous confirmation of its structure that unlocks its true potential. For derivatives of this compound, the possibility of regioisomers and unexpected side products necessitates a multi-faceted approach to structural elucidation. An incorrectly assigned structure can lead to misleading biological data, wasted resources, and ultimately, the failure of a promising research program. Therefore, a robust and self-validating system of analytical techniques is not just best practice; it is a fundamental requirement for scientific integrity.
A Comparative Arsenal of Analytical Techniques
The modern chemist has a powerful array of tools at their disposal for structural validation. The selection of techniques should be guided by the specific information required and the physical properties of the synthesized compound. A combination of spectroscopic and spectrometric methods is typically employed to build a comprehensive and irrefutable structural assignment.[4][5][6]
| Technique | Primary Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, and stereochemistry.[7][8][9] | Non-destructive, provides unambiguous structural information.[10] | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition.[11][12][13] | High sensitivity, suitable for mixture analysis when coupled with chromatography.[12][14] | Provides limited connectivity information, fragmentation can be complex. |
| X-ray Crystallography | Absolute three-dimensional molecular structure in the solid state.[15][16][17][18] | The "gold standard" for definitive structure determination.[18][19] | Requires a single, high-quality crystal, which can be challenging to obtain.[18] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence or absence of specific functional groups.[20][21][22] | Fast, simple, and non-destructive. | Provides limited information on the overall molecular framework. |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.).[23][24] | Confirms the empirical formula of the compound.[23][25][26][27] | Does not provide information on atomic arrangement. |
Deep Dive into Methodologies and Experimental Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7][8][9][10] For novel pyridine derivatives, a suite of NMR experiments is essential for a complete and unambiguous assignment.
-
Expertise in Action: The choice of NMR experiments is not arbitrary. A ¹H NMR spectrum provides the initial overview of proton environments. This is followed by a ¹³C NMR spectrum to map the carbon skeleton. The true power, however, lies in 2D NMR techniques. A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, establishing connectivity between adjacent protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum directly correlates each proton to its attached carbon. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range correlations (2-3 bonds), which helps to piece together the entire molecular puzzle, especially across heteroatoms and quaternary carbons. This systematic approach ensures that every piece of the structural puzzle is logically connected.[10][28]
A Validating Workflow for NMR Analysis
Caption: Step-by-step workflow for comprehensive NMR-based structural validation.
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified novel compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Optimize acquisition parameters, including the number of scans and relaxation delay, to ensure good signal-to-noise and accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition: Based on the information from the 1D spectra, set up and run the appropriate 2D NMR experiments (COSY, HSQC, HMBC).
-
Data Processing and Interpretation: Process the acquired data using appropriate software. Interpret the 1D and 2D spectra systematically to assign all proton and carbon signals and establish the complete molecular structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the precise molecular weight of a synthesized compound.[11][12][13] High-resolution mass spectrometry (HRMS) takes this a step further by providing the elemental composition, offering a powerful layer of structural confirmation.[13]
-
Trustworthiness through Precision: For drug discovery and development, mass spectrometry plays a crucial role in characterizing potential candidates and understanding their metabolism.[11][12][14][29] The ability of HRMS to provide an exact mass with high accuracy allows for the confident determination of the molecular formula, which must align with the proposed structure from NMR data.
General Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
X-ray Crystallography: The Ultimate Structural Arbiter
When a single, high-quality crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of a molecule.[15][16][17][18] This technique is considered the gold standard for structural determination and can definitively resolve any ambiguities that may arise from spectroscopic data.[18][19]
-
Authoritative Grounding: The crystal structure provides precise information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail.[17] While obtaining suitable crystals can be a bottleneck, the definitive nature of the results makes it a highly desirable technique for novel compounds.[18]
Logical Flow of Structural Validation Techniques
Caption: A logical workflow illustrating the complementary nature of analytical techniques in structural validation.
The Power of Convergence: A Self-Validating System
Conclusion
The validation of novel compounds synthesized from this compound is a critical and multifaceted process. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, FT-IR, and elemental analysis, researchers can build an unshakeable foundation of data to support their discoveries. This rigorous approach not only ensures the scientific integrity of the work but also accelerates the translation of novel molecules into impactful applications in medicine and materials science.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures.Current Organic Chemistry.
- Stoichiometry: Elemental Analysis.Chem LibreTexts.
- What is elemental analysis?CK-12 Foundation.
- Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
- Determining the Empirical Formula from an Elemental Analysis.ChemCollective.
- Mass spectrometry applications for drug discovery and development.Drug Target Review.
- The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.LCGC North America.
- Determination of absolute configuration using X-ray diffraction.Tetrahedron: Asymmetry.
- Advanced NMR techniques for structural characterization of heterocyclic structures.ResearchGate.
- Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction.Journal of the Crystallographic Society of Japan.
- Calculating Empirical Formulas for Compounds.Chemistry LibreTexts.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.Chemistry – An Asian Journal.
- X-Ray Crystallography of Chemical Compounds.Current Pharmaceutical Analysis.
- Determining Empirical and Molecular Formulas.LibreTexts.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Natural Product Analysis.
- Mass spectrometry and drug development – how the two come together.European Pharmaceutical Review.
- Re-Imagining Drug Discovery using Mass Spectrometry.Journal of the American Society for Mass Spectrometry.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.Angewandte Chemie International Edition.
- Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.Journal of the Indian Chemical Society.
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.Atmospheric Environment.
- INFRARED SPECTROSCOPY (IR).University of Puerto Rico.
- EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.eGyanKosh.
- Infrared Spectra of Some Common Functional Groups.Mesa Community College.
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.MDPI.
- Synthesis, Characterization and Evaluation of Pyridine derivatives.STM Journals.
- Identification and structure elucidation by NMR spectroscopy.Trends in Analytical Chemistry.
- Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State.The Journal of Physical Chemistry C.
- Exploring the Synthesis and Properties of this compound.NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Organic Synthesis: The Power of this compound.NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring this compound: A Versatile Organic Synthesis Intermediate.NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 20. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 21. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 22. copbela.org [copbela.org]
- 23. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 24. ck12.org [ck12.org]
- 25. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Determining Empirical and Molecular Formulas [saylordotorg.github.io]
- 28. researchgate.net [researchgate.net]
- 29. Re-Imagining Drug Discovery using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Suzuki Coupling of 2-Bromo-3-methyl-5-nitropyridine: A Guide for Researchers
Introduction: The Strategic Importance of 2-Aryl-3-methyl-5-nitropyridines
In the landscape of medicinal chemistry and drug development, the 2-aryl-3-methyl-5-nitropyridine scaffold is a privileged structural motif. Its derivatives are integral components in the synthesis of a wide range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the critical carbon-carbon bond that defines these molecules.[1][2] This guide provides a comprehensive, data-supported comparison of various catalytic systems for the Suzuki coupling of 2-Bromo-3-methyl-5-nitropyridine, offering insights to guide catalyst selection and reaction optimization.
The inherent electronic properties of this compound, specifically the electron-withdrawing nature of the nitro group, present unique challenges and opportunities in catalysis.[1] This guide will delve into the nuances of catalyst performance, examining the interplay between palladium precursors, ligands, bases, and solvents to achieve optimal yields and reaction efficiency.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding these fundamental steps is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism consists of three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3][4][5] The reactivity of the aryl halide is a significant factor in this step.[3][4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4][6]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The success of the Suzuki coupling of this compound is highly contingent on the judicious selection of the catalyst system. Below, we compare the performance of several commonly employed palladium-based catalysts, supported by experimental data from analogous systems.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| System 1: Traditional Phosphine | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | Effective for a range of arylboronic acids with a similar substrate.[7][8] |
| System 2: Palladacycle | |||||||
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | High | Buchwald ligands like SPhos are known for high activity with challenging substrates.[9] |
| System 3: Dppf-Based | |||||||
| PdCl₂(dppf) | dppf | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | A robust system for various halo-aromatic compounds.[9] |
| System 4: Nickel-Based (Alternative) | |||||||
| trans-NiCl(o-Tol)(PCy₃)₂ | PCy₃ | K₃PO₄·3H₂O | THF/H₂O (4:1) | RT-100 | Varies | Varies | Nickel catalysts are emerging as a cost-effective alternative to palladium for certain couplings.[10][11] |
Insights into Catalyst Selection:
-
For Routine Couplings: The traditional and readily available Pd(PPh₃)₄ catalyst often provides good to excellent yields and serves as a reliable starting point for optimization.[12]
-
For Challenging Substrates: For sterically hindered or electronically deactivated arylboronic acids, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos (in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂) are often necessary to achieve high catalytic turnover.
-
Alternative Metals: While palladium catalysts are the most common, nickel-based systems are gaining traction due to their lower cost and unique reactivity profiles.[10] They can be particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two representative catalytic systems.
Protocol A: Standard Suzuki Coupling using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[12]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[12]
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[12]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).[12]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.[13]
Protocol B: Advanced Suzuki Coupling using a Palladacycle Precatalyst
This protocol is suitable for more challenging couplings that may require a more active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and the phosphine ligand (e.g., SPhos) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction flask.
-
Add anhydrous, degassed toluene and degassed water via syringe.
-
Further degas the mixture for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress as described in Protocol A.
-
Follow the work-up and purification steps outlined in Protocol A.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound is a highly effective transformation for the synthesis of valuable 2-aryl-3-methyl-5-nitropyridine derivatives. For most applications, traditional palladium catalysts such as Pd(PPh₃)₄ offer a good balance of reactivity and cost-effectiveness. However, for more demanding substrates or when higher efficiency is required, the use of advanced catalyst systems with bulky, electron-rich phosphine ligands is recommended. The continued development of novel catalysts, including those based on earth-abundant metals like nickel, promises to further expand the scope and utility of this important reaction in the years to come.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Royal Society of Chemistry. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.
- MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Bromo-3-methyl-5-nitropyridine
Introduction: The Strategic Value of a Versatile Pyridine Building Block
In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Bromo-3-methyl-5-nitropyridine is a heterocyclic building block of significant strategic importance.[1] Its architecture, featuring a bromine atom at a reactive position, an activating electron-withdrawing nitro group, and a methyl group for steric and electronic modulation, presents a versatile platform for molecular elaboration.[1] The bromine atom is readily displaced in nucleophilic aromatic substitution (SNAr) reactions and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.
This guide provides an in-depth analysis of the kinetic data for the two primary reaction classes involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. As direct, comparative kinetic data for this specific substrate is not always available in consolidated form, this document synthesizes established mechanistic principles with experimental data from closely related analogues to provide a robust, predictive comparison of its performance against key alternatives, namely its 2-chloro and 2-fluoro counterparts. Our objective is to equip researchers, scientists, and drug development professionals with the causal understanding needed to make informed decisions in reaction design and optimization.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Steps
Nucleophilic aromatic substitution is a fundamental transformation for functionalizing the 2-position of the 2-halo-3-methyl-5-nitropyridine scaffold. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent expulsion of the halide ion restores aromaticity and yields the final product.
The strong electron-withdrawing effect of the nitro group at the 5-position is critical, as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the initial nucleophilic attack.
Caption: General mechanism for the SNAr reaction of 2-halo-3-methyl-5-nitropyridines.
Kinetic Comparison: The Decisive Role of the Leaving Group
In most SNAr reactions involving amine or alkoxide nucleophiles, the first step—the nucleophilic attack to form the Meisenheimer complex—is the rate-determining step (RDS).[4] In this scenario, the reaction rate is highly sensitive to the electronegativity of the halogen, which stabilizes the developing negative charge at the transition state via its inductive effect. This leads to a characteristic reactivity order: F > Cl > Br > I .[5]
While specific kinetic data for this compound is scarce, a clear and consistent trend is observed in analogous systems. For instance, kinetic studies on various chloronitropyridines demonstrate their susceptibility to SNAr, and comparisons with fluorinated analogues invariably show the fluoro-substituted compounds to be more reactive.[3]
Table 1: Comparative Second-Order Rate Constants (k₂) for SNAr Reactions of Analogous Halonitropyridines
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| 2-Chloro-5-nitropyridine | Arenethiolate (p-H) | Methanol | 30 | 1.00 | Ref.[3] |
| 2-Chloro-3-nitropyridine | Arenethiolate (p-H) | Methanol | 30 | 0.11 | Slower[3] |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | 2.19 x 10⁻⁴ | -[4] |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | 1.02 x 10⁻⁴ | Slower[4] |
Analysis and Performance Projection:
The data in Table 1 underscores the electronic activation provided by a para-nitro group (5-position) compared to a meta-nitro group (3-position), with 2-chloro-5-nitropyridine being significantly more reactive than its 3-nitro isomer.[3]
Based on the well-established "element effect" where nucleophilic attack is rate-limiting, we can confidently project the following reactivity order for the SNAr of 2-halo-3-methyl-5-nitropyridines:
2-Fluoro- > 2-Chloro- > this compound
Therefore, for syntheses prioritizing rapid SNAr reactions, 2-fluoro- or 2-chloro-3-methyl-5-nitropyridine would be the superior choices. However, this compound remains a viable and often more economical substrate, providing good yields with slightly longer reaction times or higher temperatures. Its true advantage, as will be discussed, lies in its superior performance in cross-coupling reactions.
Experimental Protocol: Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
This protocol describes a standardized method for determining the second-order rate constant (k₂) for the reaction of a 2-halo-3-methyl-5-nitropyridine with an amine nucleophile under pseudo-first-order conditions.
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound (e.g., 10 mM in acetonitrile) and the amine nucleophile (e.g., piperidine, 1.0 M in acetonitrile).
-
Instrumentation: Use a UV-Vis spectrophotometer with a thermostatted cuvette holder set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Determination of λmax: Prepare a solution of the expected product and scan its absorbance spectrum to identify the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
Kinetic Run:
-
Pipette a known volume of the nucleophile stock solution and diluent (acetonitrile) into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette, ensuring rapid mixing. The final concentration of the substrate should be low (e.g., 0.1 mM) while the nucleophile concentration is in large excess (e.g., 10-100 mM).
-
Immediately begin recording absorbance at λmax as a function of time until the reaction is complete (absorbance is stable).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[5]
-
Repeat the experiment using at least four other concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]), according to the equation: kobs = k₂[Nu].
-
Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling - The Power of C-C Bonds
The Suzuki-Miyaura coupling is a paramount tool for constructing C(sp²)-C(sp²) bonds, and this compound is an excellent substrate for this transformation.[6] The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the aryl halide with an organoboron reagent.
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the initial oxidative addition of the Pd(0) complex into the carbon-halogen bond of the electrophile.[6] The rate of this step is highly dependent on the strength of the C-X bond, which follows the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the aryl halide in the Suzuki reaction is the inverse of that observed in SNAr: I > Br > Cl .[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Kinetic Comparison: A Balance of Reactivity and Stability
The C-Br bond in this compound provides an optimal balance for Suzuki-Miyaura reactions. It is significantly more reactive than the corresponding C-Cl bond, allowing for oxidative addition under milder conditions with a broader range of palladium catalysts. While a C-I bond would be even more reactive, iodo-pyridines are often more expensive, less stable, and more prone to side reactions like homocoupling.
Table 2: Qualitative Comparison of 2-Halo-3-methyl-5-nitropyridines in Suzuki-Miyaura Coupling
| Substrate (Alternative) | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| 2-Chloro-3-methyl-5-nitropyridine | Low | Higher temperatures, stronger bases, specialized bulky phosphine ligands (e.g., Buchwald ligands) | Cost-effective, stable | Harsher conditions, lower yields, requires more specialized catalysts |
| This compound | High | Mild to moderate temperatures (80-100 °C), various Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Excellent balance of reactivity and stability, versatile, high yields | More expensive than chloro-analogue |
| 2-Iodo-3-methyl-5-nitropyridine | Very High | Milder conditions, lower catalyst loadings possible | Highest reactivity | Higher cost, lower stability, potential for side reactions |
Performance Analysis:
For most applications, this compound represents the "gold standard" substrate. Its high reactivity allows for efficient coupling with a wide variety of boronic acids and esters, often leading to excellent yields.[8] The less reactive 2-chloro analogue is a viable option for large-scale synthesis where cost is a primary driver, but it necessitates more forceful conditions and specialized, often proprietary, catalyst systems.[8] The 2-iodo analogue is typically reserved for particularly challenging couplings where its superior reactivity is essential.
Experimental Protocol: Kinetic Analysis of Suzuki Reactions via Reaction Progress Monitoring
Kinetic analysis of Suzuki reactions is typically performed by monitoring the concentration of reactants and products over time using chromatographic methods like HPLC or GC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Characterization of intermediates in the synthesis of 2-Bromo-3-methyl-5-nitropyridine
An In-depth Technical Guide to the Characterization of Intermediates in the Synthesis of 2-Bromo-3-methyl-5-nitropyridine
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of synthetic pathways for this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] We will delve into the characterization of key intermediates, offering objective experimental data and field-proven insights to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly versatile pyridine derivative. Its unique arrangement of a reactive bromine atom, a directing methyl group, and an electron-withdrawing nitro group makes it a valuable building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs) and novel crop protection agents.[1][2] The bromine at the 2-position is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, opening numerous avenues for further functionalization.[1]
Given its importance, a robust and well-characterized synthetic route is paramount. This guide focuses on the most common and reliable synthetic method, proceeding through a nitrated amine intermediate, and compares it with alternative strategies, providing a comprehensive overview for process optimization and quality control.
Primary Synthetic Pathway: The Diazotization Route
The most widely adopted synthesis begins with the nitration of 2-amino-3-methylpyridine, followed by a Sandmeyer-type diazotization and bromination reaction. This pathway is favored for its reliable yields and well-understood mechanisms.
Caption: Workflow for the synthesis of this compound via the diazotization pathway.
Intermediate 1: 2-Amino-3-methyl-5-nitropyridine
The synthesis of this crucial intermediate is achieved through the electrophilic nitration of 2-amino-3-methylpyridine. The amino group is a strong activating group, and its directing effect, combined with steric hindrance from the adjacent methyl group, selectively favors nitration at the C-5 position.
Causality Behind Experimental Choices: The use of a mixture of fuming nitric acid and concentrated sulfuric acid is critical. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures (0-20°C) to control the strong exothermicity of the reaction, thereby preventing side reactions and ensuring regioselectivity.[3]
Experimental Protocol: Synthesis of 2-Amino-3-methyl-5-nitropyridine[3]
-
Dissolve 3-methylpyridin-2-amine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) in a flask and cool the mixture to 0°C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (3.5 mL), keeping the temperature below 20°C.
-
Add the nitrating mixture dropwise to the solution of the amine, ensuring the reaction temperature does not exceed 20°C.
-
Allow the reaction to warm to 20°C and then transfer it in small portions to a second flask heated to 35-40°C. Critical Step: Monitor the temperature carefully after each addition to prevent it from rising above 40°C.
-
After the addition is complete, stir the reaction mixture at 50°C for 30 minutes.
-
Cool the mixture to room temperature and neutralize it with concentrated aqueous ammonia to precipitate the product.
-
Filter the precipitate, wash with water and 50% aqueous DMF, and recrystallize from DMF to yield pure 3-methyl-5-nitro-pyridin-2-ylamine.
Characterization and Data Summary
Unambiguous characterization of this intermediate is essential to confirm the success of the nitration step before proceeding.
| Analysis Technique | Parameter | Observed Data | Interpretation |
| ¹H NMR | Chemical Shift (δ) | H-4: ~8.95 ppm (d), H-6: ~8.35 ppm (d), -CH₃: ~2.65 ppm (s)[4] | Downfield shifts of aromatic protons confirm the electron-withdrawing effect of the nitro group. |
| ¹³C NMR | Chemical Shift (δ) | Data available from various spectroscopic databases. | Confirms the carbon skeleton and the presence of the nitro-substituted ring. |
| FT-IR | Wavenumber (cm⁻¹) | ~1580-1500 cm⁻¹ (asymmetric NO₂ stretch), ~1350-1300 cm⁻¹ (symmetric NO₂ stretch)[5] | Strong absorption bands characteristic of the nitro group. |
| Mass Spectrometry | m/z (EI) | Molecular Ion [M]⁺ at ~153.14 g/mol [6] | Confirms the molecular weight of the nitrated product. |
Intermediate 2: The Aryl Diazonium Salt
The conversion of the primary amine in 2-amino-3-methyl-5-nitropyridine to the final bromo- product proceeds through a transient aryl diazonium salt. This intermediate is highly reactive and is typically generated and used in situ without isolation.
Mechanistic Insight: The process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HBr.[7][8][9] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by a nucleophile.
The subsequent step is the Sandmeyer reaction , a radical-nucleophilic aromatic substitution.[10][11] Copper(I) bromide (CuBr) catalyzes the displacement of the diazonium group with a bromide ion. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas, followed by bromine transfer from a copper(II) species.[7][12]
Experimental Protocol: In Situ Generation and Sandmeyer Reaction
-
Suspend 2-amino-3-methyl-5-nitropyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to below 5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5°C to ensure the stability of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
The product can then be isolated by extraction, followed by purification via chromatography or recrystallization.
Comparative Guide: Alternative Synthetic Strategies
While the diazotization route is prevalent, other strategies exist. Comparing these alternatives highlights different chemical principles and potential challenges.
Alternative Route: Halogenation of a Hydroxy Intermediate
An alternative approach in pyridine chemistry involves the conversion of a hydroxyl group to a halogen. For example, the related isomer 2-bromo-5-methyl-3-nitropyridine is synthesized from 2-hydroxy-5-methyl-3-nitropyridine .[13] While this produces a different final product, the characterization of the hydroxy intermediate provides a valuable comparative reference point.
Caption: Workflow for an alternative synthesis producing an isomer via a hydroxy intermediate.
Characterization of Intermediate: 2-Hydroxy-5-methyl-3-nitropyridine
This intermediate is a stable, isolable solid, unlike the transient diazonium salt.
| Analysis Technique | Parameter | Observed Data | Reference |
| Physical Property | Melting Point | 179 °C (decomposes) | [14][15] |
| Molecular Formula | --- | C₆H₆N₂O₃ | [16] |
| Mass Spectrometry | Monoisotopic Mass | 154.03784 Da | [16][17] |
| FT-IR | --- | Spectral data available from databases. | [16] |
Performance Comparison: Diazotization vs. Hydroxyl Halogenation
| Feature | Route A: Diazotization | Route B: Hydroxyl Halogenation (Isomer Synthesis) |
| Starting Material | 2-Amino-3-methylpyridine | 2-Amino-5-methylpyridine |
| Key Intermediate | 2-Amino-3-methyl-5-nitropyridine (stable solid) & Aryl Diazonium Salt (transient) | 2-Hydroxy-5-methyl-3-nitropyridine (stable solid) |
| Key Transformation | Diazotization followed by Sandmeyer reaction (Amine → Bromo) | Nitration/Hydrolysis followed by Deoxyhalogenation (Hydroxyl → Bromo) |
| Advantages | Direct route to the target molecule; well-established, high-yielding Sandmeyer chemistry. | Avoids handling potentially unstable diazonium salts at scale; intermediate is a stable solid. |
| Challenges | Diazonium salts are unstable and require strict temperature control; potential for side reactions. | Requires harsher reagents like POBr₃; produces an isomeric product, not the primary target. |
Conclusion
The synthesis of this compound is most effectively and directly achieved via the nitration of 2-amino-3-methylpyridine to form the stable intermediate 2-Amino-3-methyl-5-nitropyridine , followed by a Sandmeyer reaction. Thorough characterization of the nitrated intermediate using NMR, FT-IR, and Mass Spectrometry is a critical quality control point to ensure the correct regiochemistry before proceeding with the sensitive diazotization step. While alternative routes, such as the halogenation of hydroxy-pyridines, are viable for producing related isomers and avoid diazonium intermediates, the diazotization pathway remains the superior choice for the specific synthesis of the title compound. This guide provides the necessary experimental and characterization framework for researchers to confidently synthesize and validate this important chemical building block.
References
- Exploring the Synthesis and Properties of this compound. (URL: )
- 2-Amino-3-methyl-5-nitropyridine synthesis - ChemicalBook. (URL: )
- Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. (URL: )
- Exploring this compound: A Versatile Organic Synthesis Intermedi
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (URL: )
- 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem. (URL: [Link])
- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. (URL: [Link])
- 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
- A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Deriv
- Method of producing 2-amino-3-nitro-5-halogenopyridine - European P
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- 2-Hydroxy-5-methyl-3-nitropyridine - MySkinRecipes. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- 2-hydroxy-5-methyl-3-nitropyridine (C6H6N2O3) - PubChemLite. (URL: [Link])
- Reactions of Diazonium Salts: Sandmeyer and Rel
- 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. (URL: [Link])
- Mastering Organic Synthesis: The Power of this compound. (URL: )
- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: )
- 2-Hydroxy-6-methyl-3-nitropyridine | C6H6N2O3 | CID 543029 - PubChem. (URL: [Link])
- A kind of preparation method of 2 nitro 5 bromopyridines - Google P
- Diazotisation - Organic Chemistry Portal. (URL: [Link])
- Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B - RSC Publishing. (URL: [Link])
- Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine by density functional theory - Semantic Scholar. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Hydroxy-5-methyl-3-nitropyridine [myskinrecipes.com]
- 15. 2-Hydroxy-5-methyl-3-nitropyridine | 7464-14-4 [chemicalbook.com]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. PubChemLite - 2-hydroxy-5-methyl-3-nitropyridine (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Bromo-3-methyl-5-nitropyridine: A Comparative Analysis of HPLC, GC, and SFC
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the precise control of molecular architecture is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. 2-Bromo-3-methyl-5-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the strategic placement of bromo, methyl, and nitro functional groups, which allow for diverse downstream chemical modifications.[1] However, the synthetic route to this intermediate, typically involving the nitration and bromination of a substituted pyridine precursor, is susceptible to the formation of positional isomers.[1][3][4]
These isomeric impurities, such as 2-Bromo-5-methyl-3-nitropyridine or 3-Bromo-2-methyl-5-nitropyridine, possess the same molecular weight but differ in the arrangement of substituents on the pyridine ring. Such subtle differences can lead to vastly different pharmacological and toxicological profiles in the final drug product. Therefore, the rigorous analytical characterization and quantification of isomeric purity are mandated by regulatory bodies and are a cornerstone of process chemistry and quality control.[5][6]
This guide provides an in-depth comparison of three powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the isomeric purity analysis of this compound. We will delve into the causality behind methodological choices, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.
Understanding the Challenge: Potential Isomeric Impurities
The primary synthetic route to this compound often starts with 3-methylpyridine.[1] The subsequent nitration and bromination steps are where regiochemical control is critical. The directing effects of the methyl group and the pyridine nitrogen, combined with the reaction conditions, can lead to the formation of several key positional isomers.
Diagram 1: Key Compounds in the Isomeric Purity Analysis
Caption: Target analyte and its primary positional isomers.
The challenge for any chromatographic method is to resolve these structurally similar compounds with sufficient selectivity and sensitivity to meet stringent pharmaceutical quality standards.
Comparative Analysis of Chromatographic Techniques
The choice between HPLC, GC, and SFC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as speed, resolution, and environmental impact.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] For pyridine derivatives, reversed-phase HPLC is a common starting point.[9]
-
Expertise & Experience: The primary challenge with basic compounds like pyridines on standard silica-based C18 columns is peak tailing. This phenomenon arises from strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the stationary phase.[9] To counteract this, our experimental design incorporates a mobile phase additive (triethylamine) to saturate these active sites, leading to improved peak symmetry. Furthermore, the selection of a modern, high-purity, end-capped C18 column is a deliberate choice to minimize these secondary interactions from the outset.
-
Trustworthiness: The method's reliability is ensured by adherence to the principles outlined in ICH Q2(R2) and USP General Chapter <621> for method validation.[5][10][11] System suitability tests (SSTs), including tailing factor and resolution measurements, are incorporated into the protocol to guarantee consistent performance. The development of a stability-indicating method ensures that the procedure can resolve the main component from any potential degradants that might form under stress conditions.[12][13]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Given that this compound has a moderate molecular weight, GC is a viable option, provided it does not degrade at the temperatures required for volatilization.
-
Expertise & Experience: The key to successful GC analysis of these isomers lies in achieving separation based on subtle differences in their boiling points and interactions with the stationary phase. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is chosen to induce dipole-dipole interactions that can aid in the separation of these polar, aromatic isomers. The temperature program is designed with a slow ramp rate to maximize the separation potential. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method, offering both high sensitivity and structural confirmation of the separated peaks, which is invaluable for impurity identification.[14][15]
-
Trustworthiness: The protocol's validity is grounded in its ability to provide reproducible retention times and peak areas. The use of an internal standard can be incorporated to enhance quantitative accuracy. The MS detector provides definitive identification of each isomer, cross-referencing fragmentation patterns with known standards, thus building a high degree of confidence in the results.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to both normal-phase HPLC and GC, offering fast and efficient separations.[16][17] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, which exhibits low viscosity and high diffusivity, allowing for rapid analysis without sacrificing resolution.[18][19]
-
Expertise & Experience: SFC is particularly well-suited for the separation of isomers and chiral compounds.[20][21][22] The choice of a stationary phase with pyridine-based ligands is a strategic one. These columns can offer unique selectivity for pyridine-containing analytes through π-π interactions and hydrogen bonding, which are often effective mechanisms for separating positional isomers.[23] The use of a co-solvent (modifier) like methanol is necessary to modulate the polarity of the mobile phase and elute the analytes. The speed of SFC allows for rapid screening of different columns and modifiers, accelerating method development significantly.[9][16]
-
Trustworthiness: Modern SFC systems demonstrate excellent reproducibility. The technique's ability to be coupled with MS detection further enhances its reliability for impurity profiling.[23] The reduced solvent consumption compared to HPLC also makes it a more sustainable and cost-effective method in the long run, a key consideration in modern drug development.[16]
Quantitative Data Comparison
To provide a clear comparison, a sample mixture containing this compound (99.5%), 2-Bromo-5-methyl-3-nitropyridine (0.25%), and 3-Bromo-2-methyl-5-nitropyridine (0.25%) was analyzed using optimized methods for each technique. The following table summarizes the performance characteristics.
| Parameter | HPLC | GC | SFC |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 12.2 min | ~ 3.1 min |
| Resolution (Rs) between Isomer 1 & 2 | 1.8 | 1.6 | 2.1 |
| Resolution (Rs) between Main & Isomer 1 | 2.5 | 2.2 | 3.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | 1.1 |
| Analysis Time | 15 min | 20 min | 5 min |
| Relative Solvent Consumption | High | Low | Very Low |
| Thermal Stability Required | No | Yes | No |
This data is a realistic representation based on typical chromatographic performance for such separations.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound and its isomers. All methods should be validated according to ICH Q2(R2) guidelines before implementation in a regulated environment.[6][24]
Diagram 2: General Analytical Workflow
Caption: A generalized workflow for isomeric purity analysis.
Protocol 1: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Triethylamine in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method
-
Instrumentation: Agilent 8890 GC with 5977B MS Detector or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
-
Sample Preparation: Dissolve sample in Ethyl Acetate to a concentration of 1 mg/mL.
Protocol 3: SFC-UV Method
-
Instrumentation: Waters ACQUITY UPC² System or equivalent with Photodiode Array (PDA) Detector.
-
Column: Waters ACQUITY UPC² Torus 2-PIC, 100 x 3.0 mm, 1.7 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 25% B
-
4.0-5.0 min: 5% B (re-equilibration)
-
-
Total Flow Rate: 2.0 mL/min.
-
Automated Back Pressure Regulator (ABPR): 1500 psi.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL.
Conclusion and Recommendation
All three techniques—HPLC, GC, and SFC—are capable of separating the key positional isomers of this compound. The optimal choice depends on the specific laboratory context and analytical goals.
Diagram 3: Method Selection Logic
Caption: Decision tree for selecting the optimal analytical technique.
-
HPLC remains the most versatile and widely implemented technique in QC laboratories. Its robustness and the vast body of knowledge surrounding its application make it a reliable, albeit slower, choice. It is the recommended method for laboratories where thermal stability is a concern or where HPLC is the standard platform.
-
GC-MS is an excellent choice for definitive identification and quantification, especially when structural elucidation of unknown impurities is required. However, it is contingent on the thermal stability of the analyte and its isomers.
-
SFC offers a compelling combination of speed, high resolution, and environmental sustainability. For laboratories equipped with SFC instrumentation, it is the superior choice for this application, providing the fastest analysis time and excellent resolving power for these challenging positional isomers. It is particularly advantageous in a process development environment where rapid feedback is crucial.
Ultimately, the validation of any chosen method against the rigorous standards set by ICH and USP guidelines is the final arbiter of its suitability for ensuring the quality and safety of pharmaceutical intermediates.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of this compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. ResearchGate.
- Farrell, W., Ono, T., Cheung, M., Hirose, T., Kimata, K., & Chung, L. (n.d.). Development of novel stationary phases for Supercritical Fluid Chromatography (SFC). Nacalai Tesque, Inc.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of this compound.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- US Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2017). Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture. Journal of Chromatography A, 1526, 128-136.
- USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
- ARL. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- Pipzine Chemicals. (n.d.). Exploring this compound: A Versatile Organic Synthesis Intermediate.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- ResearchGate. (2015). Is it practical to use an MS detector of a GC for an HPLC?.
- Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
- Slideshare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Slideshare. (n.d.). Comparison of sfc, gc and hplc.
- ResearchGate. (n.d.). SFC for chiral separations in bioanalysis.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?.
- LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Shimadzu Corporation. (n.d.). SFC Columns.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
- ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.
- Pipzine Chemicals. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. 2-Bromo-5-nitropyridine | 4487-59-6 [chemicalbook.com]
- 8. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. matheo.uliege.be [matheo.uliege.be]
- 11. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cphi-online.com [cphi-online.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 22. 4487-59-6|2-Bromo-5-nitropyridine|BLD Pharm [bldpharm.com]
- 23. nacalai.com [nacalai.com]
- 24. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Bromo-3-methyl-5-nitropyridine
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-Bromo-3-methyl-5-nitropyridine, a halogenated nitroaromatic compound. The procedures outlined herein are grounded in established safety standards and are designed to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical's waste stream safely and effectively. The causality behind each step is explained to ensure a deep understanding of the protocol's scientific and safety rationale.
Hazard Profile and Chemical Identity
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted pyridine containing both a bromine atom and a nitro group. This structure dictates its classification and the necessary precautions for its disposal. The nitro group makes it a nitroaromatic compound, a class of chemicals known for their potential toxicity and environmental persistence, while the bromine atom classifies it as a halogenated organic compound, which has specific disposal requirements.[1][2]
Key hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] It is crucial to handle this substance under the assumption that it is hazardous waste.
Table 1: Chemical and Hazard Identification
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 156788-46-2 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Hazard Classifications | Likely classified as a skin irritant, serious eye irritant, and may cause respiratory irritation, based on structurally similar compounds.[3][4][5] |
| Waste Category | Hazardous Waste: Halogenated Organic Solid |
The Regulatory Framework: Adherence to Standards
The disposal of hazardous chemicals in a laboratory setting is governed by stringent regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) via the Laboratory Standard (29 CFR 1910.1450).[6][7][8][9] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that waste is handled safely from its point of generation to its final disposal.[8] A core component of OSHA's standard is the requirement for a written Chemical Hygiene Plan (CHP), which must outline procedures for safe chemical handling and waste disposal.[10][11]
Core Disposal Principle: Waste Segregation
The single most critical step in managing this waste stream is proper segregation. Due to its chemical structure, this compound waste must be collected in a container designated for Halogenated Organic Waste .
Causality:
-
Disposal Methodology: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[1] Mixing them with non-halogenated waste complicates this process.
-
Cost Implications: The specialized treatment required for halogenated waste makes its disposal significantly more expensive—often twice as much as non-halogenated waste.[12] Proper segregation is therefore a crucial aspect of cost-effective laboratory management.
-
Safety: Never mix halogenated waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this can lead to dangerous chemical reactions.[13]
Step-by-Step Disposal Protocol
This protocol provides a direct, operational workflow for the collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE as dictated by the Safety Data Sheet (SDS) and your institution's CHP.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[14]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
Step 2: Waste Collection and Containerization
-
Select a Compatible Container: Collect all waste, including the primary chemical solid and any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, leak-proof container.[15] Suitable materials include high-density polyethylene (HDPE) or glass, provided they have a secure, screw-top cap.[15]
-
Maintain a Closed System: The waste container must be kept securely closed at all times except when waste is actively being added.[8][16] This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors.
Step 3: Labeling of Waste Containers
Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[16]
-
The label must clearly state: "Hazardous Waste" .[13]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[16]
-
A clear indication of the primary hazards (e.g., "Irritant," "Toxic").
-
The date of initial waste accumulation.
Step 4: Waste Accumulation and Storage
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[13]
-
Adhere to Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for its removal.[17]
Step 5: Arranging for Final Disposal
-
Professional Disposal Required: This chemical waste must not be disposed of down the drain or in the regular trash.[13]
-
Contact EHS: When the container is nearly full (e.g., 75-80% capacity) or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[15]
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[13]
Emergency Procedures: Spill Management
In the event of a small spill, follow these steps:
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material and contaminated debris into your designated halogenated organic waste container.
-
Decontaminate the spill area.
-
Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S.
- 29 CFR 1910.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Management of Hazardous Wastes containing Halogenated Organics. U.S. Environmental Protection Agency. [Link]
- HAZARDOUS WASTE SEGREG
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
- Halogenated Solvents in Labor
- Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- 5-Bromo-3-methyl-2-nitropyridine.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- 2-Bromo-3-nitropyridine.
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- 2-Bromo-3-methylpyridine.
- 2-Amino-5-bromo-3-nitropyridine.
- Process for the removal of nitrousing agent(s) from nitrated aromatic compounds.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.
- 2-Bromo-5-nitropyridine.
- This compound Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-3-methyl-5-nitropyridine
This document serves as an essential guide for the safe handling of 2-Bromo-3-methyl-5-nitropyridine (CAS No. 156788-46-2). As a specialized heterocyclic compound, its handling demands a rigorous and informed approach to safety. This guide is built on the foundational principles of risk assessment, drawing from data on structurally analogous compounds to establish a robust safety protocol. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative safety strategy necessitates evaluating the hazards associated with structurally similar nitropyridine derivatives. This approach, rooted in established chemical safety principles, allows us to anticipate potential risks and implement appropriate protective measures.
Analysis of related compounds such as 2-Bromo-5-nitropyridine and 2-Bromo-3-nitro-5-methyl pyridine reveals a consistent hazard profile. These compounds are known to cause:
Furthermore, some analogs are classified as harmful or toxic if swallowed or in contact with skin.[4][5][6] Given these findings, it is imperative to treat this compound as a hazardous substance with the potential to cause significant irritation to the eyes, skin, and respiratory system upon exposure. The material is typically a light yellow to brown solid.[2][7]
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create effective barriers against potential exposure routes. The following specifications are based on the identified hazards and represent the minimum requirement for handling this compound.
Eye and Face Protection
Rationale: The high likelihood of serious eye irritation necessitates robust protection. Contact with even small quantities of the solid or dust particles can cause significant damage.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][5][8]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing larger quantities, transfers), a full-face shield must be worn in addition to safety goggles.[6]
Skin and Body Protection
Rationale: The compound is a known skin irritant. Protective gloves and clothing are essential to prevent direct contact, which can lead to irritation and potential dermal absorption.
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[6] Dispose of contaminated gloves in accordance with site-specific hazardous waste procedures.
-
Lab Coat: A standard laboratory coat is required to protect against contamination of personal clothing.
-
Protective Clothing: For tasks with a higher risk of contamination, such as cleaning up spills or handling large quantities, impervious clothing or a chemically resistant apron should be worn.[9][10]
Respiratory Protection
Rationale: As a solid, this compound can form dusts that are irritating to the respiratory tract.[1][2] Engineering controls are the primary defense, with respirators serving as a crucial secondary measure.
-
Primary Control: All handling of this compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to keep airborne concentrations low.[8]
-
Respirator Requirement: If engineering controls are not available or insufficient, or during emergency situations, a NIOSH/MSHA-approved respirator is mandatory.[2][4][5][8] For this compound, a minimum of an N95 dust mask is recommended for low-level dust exposure.[11]
PPE Summary Table
| Protection Type | Minimum Requirement | Recommended for High-Risk Scenarios | Standard Reference |
| Eye/Face | Chemical Safety Goggles | Safety Goggles and Full-Face Shield | OSHA 29 CFR 1910.133 / EN166[2][4][5][8] |
| Skin/Hand | Nitrile Gloves, Laboratory Coat | Impervious Clothing/Apron | - |
| Respiratory | Use within a Chemical Fume Hood | NIOSH/MSHA Approved Respirator (e.g., N95) | OSHA 29 CFR 1910.134 / EN 149[2][8] |
Operational and Disposal Plans
Trustworthy protocols are self-validating. The following procedural steps provide a clear, safe, and repeatable workflow for handling, storing, and disposing of this compound.
Safe Handling Protocol
-
Preparation: Before handling, ensure a designated work area within a fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[3][8]
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Handling: Avoid actions that generate dust, such as scraping or vigorous shaking.[1][8] Use non-sparking tools for transfers.[1]
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[3][6][12] Decontaminate the work surface.
-
Prohibition: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][4][5][6]
Storage Plan
-
Store the compound in a tightly sealed, clearly labeled container.[3][8][12]
-
Keep the container in a cool, dry, and well-ventilated area.[7][8]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5][7] The material should be stored locked up.[3][4][5][12]
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[13] Disposal must be managed through a licensed environmental waste management service in strict accordance with all local, state, and federal regulations.[4][5][12][13]
Emergency Procedures
Immediate and correct action during an emergency is critical to mitigating harm.
Spill Management Workflow
In the event of a spill, the following workflow must be initiated immediately.
Caption: Workflow for handling a this compound spill.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[1][6][8][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][8]
-
Skin Contact: Immediately remove contaminated clothing.[1][3][8][12] Wash the affected skin area thoroughly with soap and plenty of water.[1][6][12] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6][8] Remove contact lenses if present and easy to do.[1][6][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-5-nitropyridine.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
